molecular formula C15H25NO B3137130 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine CAS No. 434310-23-3

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Cat. No.: B3137130
CAS No.: 434310-23-3
M. Wt: 235.36 g/mol
InChI Key: AHPWWFGANJDJDG-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-5-13(4)14-8-6-7-9-15(14)17-11-10-16-12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPWWFGANJDJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (CAS 434310-23-3): A Versatile Aryloxyethylamine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of target-directed drug discovery (TDD), the identification and optimization of privileged chemical scaffolds are paramount. N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (CAS 434310-23-3) represents a highly versatile aryloxyethylamine building block 1[1]. While not a deployed therapeutic itself, its structural topology—combining a sterically bulky sec-butyl phenoxy ring with a flexible ethylamine linker—makes it an ideal precursor for synthesizing libraries of neuroprotective agents, voltage-gated sodium channel (VGSC) blockers, and multitarget-directed ligands (MTDLs) for monoaminergic systems.

This technical guide provides an in-depth analysis of the mechanistic utility of CAS 434310-23-3, detailing the causality behind its structural advantages and outlining self-validating experimental protocols for its derivatization and high-throughput screening.

Structural Rationale & Physicochemical Profiling

The pharmacological potential of CAS 434310-23-3 is deeply rooted in its specific functional groups. Understanding the causality behind these structural features is critical for rational drug design:

  • The Sec-Butyl Group : Positioned on the phenoxy ring, this bulky, branched aliphatic chain provides significant lipophilicity and steric hindrance. In the context of membrane proteins, this lipophilicity enhances blood-brain barrier (BBB) penetration and facilitates strong hydrophobic interactions within the lipid-facing binding pockets of target receptors (e.g., the local anesthetic binding site on Nav channels).

  • The Ethyl Ether Linker : The two-carbon distance between the aromatic oxygen and the basic nitrogen is a highly conserved pharmacophore requirement for monoamine receptor affinity, allowing the molecule to mimic endogenous neurotransmitters.

  • The Secondary Amine (Isopropylamine) : With a basic center (pKa ~9.5), the nitrogen is protonated at physiological pH. This enables crucial salt-bridge formations with conserved aspartate residues in target receptors. Furthermore, as a secondary amine, it serves as an optimal synthetic handle for further N-alkylation or acylation.

Table 1: Physicochemical Properties & Drug-Likeness Rationale
PropertyValueRationale for Drug Design
Molecular Formula C15H25NOConforms strictly to Lipinski's Rule of 5 for oral bioavailability.
Molecular Weight ~235.36 g/mol Low MW allows for extensive downstream derivatization without exceeding the 500 Da limit.
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates target receptor anchoring; can be substituted to modulate binding kinetics.
Hydrogen Bond Acceptors 2 (Ether O, Amine N)Enables interaction with hydrogen-bond donating residues in deep binding pockets.
LogP (Calculated) ~3.8Optimal lipophilicity for central nervous system (CNS) penetration and target engagement.

Mechanistic Utility in Target-Directed Drug Discovery

Voltage-Gated Sodium Channel (VGSC) Modulation

Aryloxyethylamines share a high degree of structural homology with mexiletine, a Class IB antiarrhythmic and Nav channel blocker. Research has demonstrated that aryloxyethylamine derivatives can exert a dose- and use-dependent sodium channel block 2[2]. By utilizing the sec-butyl derivative, medicinal chemists can synthesize compounds that induce a negative shift in the voltage dependence of fast inactivation. This means the drug binds preferentially to the inactivated state of the channel—a critical mechanism for selectively targeting hyper-excitable neurons in neuropathic pain without disrupting normal physiological neurotransmission.

Serotonergic System & Multitarget-Directed Ligands (MTDLs)

The aryloxyethylamine moiety is a well-established pharmacophore for interacting with the Serotonin Transporter (SERT) and various 5-HT receptors3[3]. Derivatizing the isopropylamine nitrogen of CAS 434310-23-3 allows researchers to tune the molecule into a dual 5-HT1A/SERT ligand. Such MTDLs are highly sought after in the treatment of major depressive disorder, as they offer a faster onset of action compared to traditional SSRIs.

Neuroprotective Applications

Recent in vivo and in vitro studies have highlighted the profound efficacy of aryloxyethylamine derivatives in neuroprotection. When coupled with specific fragments (like benzoylpiperidine), these compounds significantly prolong survival times and reduce mortality in models of acute cerebral ischemia by mitigating glutamate-induced excitotoxicity4[4].

G Ligand CAS 434310-23-3 Derivatives Nav Nav1.7 / Nav1.8 Channels Ligand->Nav State-Dependent Block SERT SERT & 5-HT Receptors Ligand->SERT Reuptake Inhibition Pain Neuropathic Pain Attenuation Nav->Pain Excitability Reduction Neuro Neuroprotection & Antidepressant SERT->Neuro Monoamine Modulation

Caption: Dual pharmacological targeting pathways of aryloxyethylamine derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that confirm procedural success in real-time.

Protocol 3.1: Synthesis of Tertiary Amine Derivatives via Reductive Amination

Causality : Direct alkylation of the secondary amine in CAS 434310-23-3 often leads to unwanted over-alkylation (forming quaternary ammonium salts) and complex purification pipelines. Reductive amination utilizing a target aldehyde and sodium triacetoxyborohydride (STAB) ensures selective mono-alkylation, driving the reaction to the desired tertiary amine with >90% yield.

  • Preparation : Dissolve 1.0 eq of CAS 434310-23-3 and 1.1 eq of the chosen target aldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation : Stir the mixture at room temperature for 2 hours to allow complete Schiff base (imine) formation.

  • Reduction : Slowly add 1.5 eq of STAB. The mild reducing nature of STAB prevents the reduction of the unreacted aldehyde while efficiently reducing the protonated imine.

  • In-Process Validation : Self-Validating Step. Withdraw a 10 µL aliquot and perform rapid LC-MS analysis. The complete disappearance of the secondary amine peak (m/z ~236.2 [M+H]+) and the appearance of the target tertiary amine mass confirms reaction completion, validating the step prior to the aqueous workup.

  • Purification : Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography (silica gel, gradient elution with DCM/MeOH).

Protocol 3.2: Automated Patch-Clamp Electrophysiology for Nav1.7 Screening

Causality : To capture the true therapeutic potential of aryloxyethylamines for neuropathic pain, screening must evaluate state-dependent block. A conditioning prepulse forces a fraction of the sodium channels into the inactivated state, revealing the compound's affinity for hyperactive channels (mimicking pathological pain states) rather than resting channels.

  • Cell Preparation : Culture HEK293 cells stably expressing human Nav1.7 channels. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol : Apply a 20 ms voltage step to 0 mV following an 8-second conditioning prepulse to the empirically determined half-maximal inactivation voltage (V1/2).

  • Compound Application : Perfuse the derivatized CAS 434310-23-3 compound at varying concentrations (0.1 µM to 100 µM).

  • Internal Validation Control : Self-Validating Step. Post-screening, perfuse the system with 1 µM Tetrodotoxin (TTX). The complete abolition of the inward sodium current validates that the recorded signals were exclusively Nav1.7-mediated, ensuring the calculated IC50 is target-specific and not an artifact of leak currents.

  • Data Analysis : Calculate the IC50 based on the percentage inhibition of the current amplitude before and after compound application.

G Core Aryloxyethylamine Core (CAS 434310-23-3) Synthesis Reductive Amination (STAB, Aldehyde) Core->Synthesis Patch Patch-Clamp Screening (V1/2 Prepulse) Synthesis->Patch Hit Hit Validation (IC50 Calculation & TTX Control) Patch->Hit

Caption: Workflow for the synthesis and electrophysiological screening of derivatives.

Data Presentation: Comparative Pharmacological Profile

The table below summarizes the expected pharmacological parameters when CAS 434310-23-3 is derivatized toward specific therapeutic indications, based on established structure-activity relationships (SAR) for the aryloxyethylamine class.

Table 2: Comparative Pharmacological Profile of Aryloxyethylamine Scaffolds
Derivative ClassPrimary TargetScreening AssayExpected IC50 RangeTherapeutic Indication
Mexiletine Analogs Nav1.7 / Nav1.8Patch-Clamp (V1/2 prepulse)0.5 - 5.0 µMNeuropathic Pain
Dual 5-HT/SERT Ligands 5-HT1A / SERTRadioligand Binding10 - 100 nMMajor Depressive Disorder
Benzoylpiperidine Hybrids Glutamate ToxicityMTT Assay (PC12 Cells)0.1 - 1.0 µMIschemic Stroke

References

  • Chemsrc. "CAS#:434310-23-3 Chemical & Physical Properties.
  • National Institutes of Health (PMC). "Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres.
  • MDPI. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.
  • National Institutes of Health (PubMed). "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities.

Sources

Chemical structure of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine , a specialized chemical entity structurally positioned at the intersection of beta-adrenergic antagonists and local anesthetics.

Chemical Class: Phenoxyethylamine / Amino Ether Primary Application: Pharmacological Probe / Impurity Reference Standard Molecular Formula:



Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

This compound is a secondary amine ether characterized by a lipophilic sec-butyl-substituted phenol ring linked to an isopropylamine moiety via an ethyl chain.

  • IUPAC Name:

    
    -[2-(2-sec-butylphenoxy)ethyl]propan-2-amine
    
  • Common Synonyms: 2-(2-sec-butylphenoxy)-N-isopropylethanamine; Deshydroxy-secbutolol (structural analog).

  • SMILES: CCC(C)c1ccccc1OCCN(C)C (Canonical representation requires defining chirality at the sec-butyl center).

  • Molecular Weight: 235.37 g/mol .

Physicochemical Properties

The molecule exhibits distinct properties driven by the bulky sec-butyl group at the ortho position, which introduces steric hindrance and increases lipophilicity compared to standard phenoxyethylamines.

PropertyValue (Predicted)Significance
LogP 4.2 - 4.5Highly lipophilic; suggests high blood-brain barrier (BBB) permeability.
pKa (Basic) ~9.8Typical for secondary aliphatic amines; protonated at physiological pH.
H-Bond Donors 1 (NH)Reduced polarity compared to beta-blockers (which have an OH group).
Rotatable Bonds 6High conformational flexibility, particularly in the ether linkage.
Structural Homology (SAR)

This molecule represents the deoxy-analog of a theoretical beta-blocker structure. The absence of the


-hydroxyl group (characteristic of the aryloxypropanolamine scaffold) drastically alters its pharmacology.
  • Beta-Blockers (e.g., Propranolol):

    
    . The -OH group is critical for H-bonding with the receptor (Asn/Asp residues).
    
  • Target Molecule:

    
    . Lacking the -OH group and the methylene spacer, this structure typically loses 
    
    
    
    -adrenergic affinity but retains or enhances Sodium Channel Blocking activity (Local Anesthetic effect).

Part 2: Synthesis Protocols

Retrosynthetic Analysis

The most robust synthetic route involves a Williamson Ether Synthesis followed by Nucleophilic Substitution .

Pathway:

  • Precursor A: 2-sec-butylphenol (commercially available).

  • Linker: 1,2-Dibromoethane or 1-bromo-2-chloroethane.

  • Amine Source: Isopropylamine.[1]

Experimental Methodology (Step-by-Step)
Stage 1: Synthesis of 1-(2-Bromoethoxy)-2-sec-butylbenzene

This intermediate is generated by alkylating the phenol.

  • Reagents: 2-sec-butylphenol (1.0 eq), 1,2-dibromoethane (3.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve 2-sec-butylphenol in ACN.

    • Add anhydrous

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add 1,2-dibromoethane dropwise (excess prevents dimerization).

    • Reflux at 80°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Workup: Filter salts, concentrate filtrate. Dissolve residue in DCM, wash with water/brine. Dry over

      
      .
      
    • Purification: Vacuum distillation or Silica Gel Flash Chromatography.

Stage 2: Amination to N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

The bromo-intermediate undergoes


 substitution with isopropylamine.
  • Reagents: Bromo-intermediate (from Stage 1), Isopropylamine (excess, 5–10 eq), NaI (catalytic).

  • Solvent: Ethanol or neat (in a sealed tube).

  • Protocol:

    • Combine the bromo-intermediate and excess isopropylamine in a pressure vessel (sealed tube) to prevent amine loss (b.p. 32°C).

    • Heat to 60–70°C for 8 hours.

    • Workup: Evaporate excess isopropylamine. Treat residue with 1M NaOH to liberate the free base. Extract into DCM.

    • Salt Formation (Optional): Dissolve free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt for stability.

Visualization of Synthesis Pathway

Synthesis Phenol 2-sec-Butylphenol Inter Intermediate: 1-(2-Bromoethoxy)-2-sec-butylbenzene Phenol->Inter K2CO3, ACN Reflux (SN2) Linker 1,2-Dibromoethane Linker->Inter Product Target Product: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine Inter->Product Excess Amine 60°C, Sealed Tube Amine Isopropylamine Amine->Product

Figure 1: Two-step convergent synthesis pathway via bromo-alkoxy intermediate.

Part 3: Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region (6.8–7.2 ppm): 4H multiplet (characteristic of 1,2-disubstituted benzene).

  • O-CH2 (4.0–4.1 ppm): Triplet (2H), deshielded by oxygen.

  • N-CH2 (2.9–3.0 ppm): Triplet (2H).

  • N-CH (Isopropyl) (2.8 ppm): Septet (1H).

  • Benzylic CH (Sec-butyl) (2.9–3.1 ppm): Multiplet (1H).

  • Aliphatic Methyls:

    • Isopropyl methyls: Doublet (~1.1 ppm, 6H).

    • Sec-butyl methyls: Doublet (~1.2 ppm, 3H) and Triplet (~0.8 ppm, 3H).

Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of isopropylamine fragment.

    • Tropylium ion formation from the aromatic core.

    • Characteristic cleavage at the ether linkage.

Part 4: Pharmacological & Research Applications[1]

Mechanism of Action (Hypothetical)

Based on structural homology to Mexiletine and Propranolol , this compound is predicted to act as a Class I Antiarrhythmic / Local Anesthetic .

  • Sodium Channel Blockade: The lipophilic tail (sec-butyl phenoxy) combined with the amine headgroup fits the pharmacophore for voltage-gated sodium channel (

    
    ) inhibition.
    
  • 5-HT Receptor Affinity: Phenoxyethylamine derivatives often show affinity for 5-HT1A or 5-HT2 receptors.

Use as an Impurity Standard

In the manufacturing of beta-blockers or related phenoxy-derivatives, this compound may form as a Process Impurity if:

  • The starting material (epichlorohydrin) is contaminated with dihaloethanes.

  • Over-reduction of a ketone or alcohol intermediate occurs. Identification of this impurity is critical for ICH Q3A/Q3B compliance in drug development.

Structure-Activity Relationship (SAR) Map

SAR Center N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine SecButyl Sec-Butyl Group (Ortho) Increases Lipophilicity (LogP > 4) Steric Shielding Center->SecButyl Ether Ether Linkage Flexible linker No H-Bond Donor (vs Beta-blockers) Center->Ether Amine Isopropylamine Head pKa ~9.8 (Cationic at pH 7.4) Ion Channel Binding Site Center->Amine Effect2 Enhanced Na+ Channel Blockade (Local Anesthetic Activity) SecButyl->Effect2 Effect1 Loss of Beta-Adrenergic Potency (Requires Beta-OH) Ether->Effect1 Amine->Effect2

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional divergence from classical beta-blockers.

References

  • Santa Cruz Biotechnology (SCBT). N-{2-[2-(sec-Butyl)phenoxy]ethyl}-2-propanamine Product Data. Retrieved from

  • PubChem. 2-sec-Butylphenol (Precursor) Compound Summary. National Library of Medicine. Retrieved from

  • Smith, H. J. (2014). Smith and Williams' Introduction to the Principles of Drug Design and Action. CRC Press. (General reference for Beta-blocker SAR and amino-ether pharmacophores).
  • NIST Chemistry WebBook. Isopropylamine Spectral Data. Retrieved from

Sources

An In-depth Technical Guide to Sec-butyl Phenoxy Ethyl Propanamine Derivatives: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of sec-butyl phenoxy ethyl propanamine derivatives. Drawing upon established principles in medicinal chemistry and pharmacology, this document will explore the synthesis, physicochemical properties, potential pharmacological activities, and the analytical methodologies required for the characterization of this novel class of compounds. This work is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and a scientifically plausible framework for the investigation of these derivatives.

Introduction: Structural Rationale and Potential Significance

The sec-butyl phenoxy ethyl propanamine scaffold represents a unique combination of chemical moieties that suggests potential for significant biological activity. The core structure, characterized by a sec-butyl substituted phenol linked via an ethyl ether to a propanamine tail, presents several points for structural modification, allowing for the fine-tuning of its pharmacological profile.

The sec-butyl group, a branched alkyl substituent, can influence the lipophilicity and steric interactions of the molecule with biological targets.[1] Its presence on the phenoxy ring is anticipated to modulate receptor binding and metabolic stability. The phenoxy ethyl moiety is a common feature in many pharmacologically active compounds, often serving as a key structural element for interaction with various receptors. The propanamine side chain is a critical determinant of the compound's interaction with aminergic receptors, with the nature of the amine (primary, secondary, or tertiary) and the substitution pattern significantly influencing receptor affinity and selectivity.[2]

Given the structural similarities to known adrenergic agents, particularly phenoxypropanolamine derivatives which are known to interact with beta-adrenergic receptors, it is hypothesized that sec-butyl phenoxy ethyl propanamine derivatives may exhibit activity at these targets.[3][4][5] Adrenergic receptors are a class of G protein-coupled receptors that are the targets of catecholamines like norepinephrine and epinephrine, and they play crucial roles in regulating a wide range of physiological processes.[6]

This guide will delve into the synthetic pathways to access these derivatives, their expected physicochemical characteristics, and a proposed framework for their pharmacological evaluation, with a focus on their potential as modulators of the adrenergic system.

Synthesis and Characterization

The synthesis of sec-butyl phenoxy ethyl propanamine derivatives can be approached through a convergent synthetic strategy, leveraging well-established organic reactions.

Proposed Synthetic Pathway

A plausible and efficient synthesis would involve a two-step process starting from commercially available 2-sec-butylphenol.

Step 1: Williamson Ether Synthesis

The initial step involves the etherification of 2-sec-butylphenol with a suitable 2-halo-N-protected-ethylamine, such as N-(2-bromoethyl)phthalimide, under basic conditions. This reaction, a classic Williamson ether synthesis, would yield the protected intermediate, N-(2-(2-sec-butylphenoxy)ethyl)phthalimide.

  • Rationale: The use of a phthalimide protecting group for the amine is advantageous due to its stability under the basic conditions of the ether synthesis and its facile removal in the subsequent step.

Step 2: Deprotection and Amination

The phthalimide-protected intermediate can then be deprotected, typically using hydrazine monohydrate in a solvent like ethanol, to yield the primary amine, 2-(2-sec-butylphenoxy)ethan-1-amine. Subsequent reductive amination with an appropriate aldehyde or ketone (e.g., propanal or acetone) in the presence of a reducing agent like sodium triacetoxyborohydride would furnish the desired sec-butyl phenoxy ethyl propanamine derivative.

  • Causality: Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, allowing for the introduction of various substituents on the amine nitrogen.[7]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Reductive Amination 2-sec-butylphenol 2-sec-butylphenol Reaction1 Etherification 2-sec-butylphenol->Reaction1 N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide->Reaction1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction1 Protected_Intermediate N-(2-(2-sec-butylphenoxy)ethyl)phthalimide Reaction1->Protected_Intermediate Yields Reaction2 Deprotection Protected_Intermediate->Reaction2 Hydrazine Hydrazine Hydrazine->Reaction2 Primary_Amine 2-(2-sec-butylphenoxy)ethan-1-amine Reaction2->Primary_Amine Yields Reaction3 Reductive Amination Primary_Amine->Reaction3 Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction3 Reducing_Agent Reducing_Agent Reducing_Agent->Reaction3 Final_Product Sec-butyl Phenoxy Ethyl Propanamine Derivative Reaction3->Final_Product Yields

Caption: Proposed synthetic workflow for sec-butyl phenoxy ethyl propanamine derivatives.

Characterization and Analytical Methods

The structural integrity and purity of the synthesized derivatives must be rigorously established using a combination of spectroscopic and chromatographic techniques.

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic peaks corresponding to the aromatic protons of the phenoxy ring, the aliphatic protons of the sec-butyl, ethyl, and propanamine moieties.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating a high degree of purity.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (for primary/secondary amines), C-O-C stretching of the ether linkage, and aromatic C-H stretching.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of 1 mg/mL.

Physicochemical Properties

The physicochemical properties of these derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile and for formulation development. While experimental data for this specific class is not available, we can predict a range of properties based on the core structure.

PropertyPredicted Range/CharacteristicRationale
Molecular Weight 235 - 300 g/mol (for simple derivatives)Based on the core structure C15H25NO.[10]
LogP (Octanol-Water Partition Coefficient) 3.0 - 5.0The presence of the lipophilic sec-butyl group and the aromatic ring will likely result in moderate to high lipophilicity.
pKa 8.5 - 10.5The propanamine moiety is expected to be basic, with a pKa in the typical range for secondary or tertiary amines.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO).The hydrophobic nature of the molecule will limit aqueous solubility.
Melting Point Expected to be crystalline solids at room temperature.The presence of polar functional groups and the aromatic ring may lead to significant intermolecular interactions.

Pharmacological Properties and Mechanism of Action

Based on structural analogy to known adrenergic ligands, the primary pharmacological target for sec-butyl phenoxy ethyl propanamine derivatives is hypothesized to be the adrenergic receptor family.

Proposed Mechanism of Action: Adrenergic Receptor Modulation

These derivatives are likely to act as ligands for α- and/or β-adrenergic receptors. The specific subtype selectivity (e.g., β1, β2, β3) will be determined by the substitution pattern on both the aromatic ring and the amine. The size and nature of the substituent on the nitrogen atom are particularly critical for β-receptor selectivity.[2]

  • Agonist vs. Antagonist Activity: The overall conformation of the molecule and its interaction with key amino acid residues within the receptor's binding pocket will determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor).[6]

The proposed interaction with the adrenergic signaling pathway can be depicted as follows:

Signaling_Pathway Derivative Derivative Adrenergic_Receptor Adrenergic Receptor (α or β) Derivative->Adrenergic_Receptor Binds to G_Protein G Protein (Gs/Gi/Gq) Adrenergic_Receptor->G_Protein Activates/Inhibits Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Proposed modulation of the adrenergic signaling pathway.

In Vitro Evaluation

A series of in vitro assays are essential to characterize the pharmacological profile of these derivatives.

Experimental Protocol: Radioligand Binding Assay

This assay determines the affinity of the test compound for a specific adrenergic receptor subtype.

  • Receptor Source: Membranes from cells overexpressing the target human adrenergic receptor subtype (e.g., β2-adrenergic receptor).

  • Radioligand: A specific radiolabeled antagonist (e.g., [³H]-dihydroalprenolol for β-receptors).[11]

  • Procedure: a. Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assay (cAMP Accumulation)

This assay determines whether the compound acts as an agonist or antagonist at Gs-coupled adrenergic receptors (e.g., β-receptors).

  • Cell Line: A cell line expressing the target receptor (e.g., CHO cells stably expressing the human β2-adrenergic receptor).

  • Procedure: a. Incubate the cells with the test compound for a specified time. b. Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • Agonist mode: Generate a dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • Antagonist mode: Pre-incubate the cells with the test compound before stimulating with a known agonist (e.g., isoproterenol). Determine the ability of the test compound to inhibit the agonist-induced cAMP production.[4]

In Vivo Studies

Promising candidates from in vitro screening should be advanced to in vivo models to assess their physiological effects.

Experimental Protocol: Cardiovascular Effects in a Rodent Model

This study can evaluate the in vivo effects on heart rate and blood pressure.[12]

  • Animal Model: Spontaneously hypertensive rats or normotensive Wistar-Kyoto rats.

  • Procedure: a. Implant telemetry devices for continuous monitoring of blood pressure and heart rate. b. After a recovery period, administer the test compound via an appropriate route (e.g., oral gavage or intravenous injection). c. Record cardiovascular parameters for a defined period post-dosing.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate compared to a vehicle control group.

Potential Applications and Future Directions

The potential therapeutic applications of sec-butyl phenoxy ethyl propanamine derivatives will depend on their specific pharmacological profiles.

  • Cardiovascular Diseases: Selective β1-antagonists could be developed for the treatment of hypertension, angina, and heart failure.

  • Respiratory Diseases: Selective β2-agonists could be explored as bronchodilators for asthma and COPD.

  • Metabolic Disorders: β3-agonists have potential as treatments for obesity and type 2 diabetes.[4]

Future research should focus on synthesizing a library of these derivatives with systematic variations in the substitution patterns on the aromatic ring and the amine. This will allow for the establishment of a clear structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

The sec-butyl phenoxy ethyl propanamine scaffold holds considerable promise for the development of novel, pharmacologically active agents. This guide has provided a comprehensive, albeit predictive, framework for the synthesis, characterization, and evaluation of these derivatives. The proposed methodologies and mechanistic hypotheses are grounded in established scientific principles and provide a solid foundation for future research in this area. The exploration of this chemical space may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Maguire, M. E., & Wiklund, R. A. (1978). In vitro determination of the ability of drugs to bind to adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics, 207(3), 856-865. [Link]

  • Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • PubChem. 2-(2-Tert-butylphenoxy)propan-1-amine. [Link]

  • Weissman, S. A., & Zewge, D. (2005). Recent advances in ether synthesis. Tetrahedron, 61(32), 7833-7863.
  • PubChem. 2-Propanamine, N-(2-(2-butoxyphenoxy)ethyl)-N-(1-methylethyl)-. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • DGUV. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information: 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). [Link]

  • Obika, K., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(1), 85-92. [Link]

  • D'Alonzo, A. J., et al. (1990). Assessment of bronchial effects following topical administration of butylamino-phenoxy-propanol-acetate, an oculoselective beta-adrenoceptor blocker in asthmatic subjects. British Journal of Clinical Pharmacology, 30(4), 549-556. [Link]

  • Berthonneche, C., et al. (2009). Cardiovascular Response to Beta-Adrenergic Blockade or Activation in 23 Inbred Mouse Strains. PLOS ONE, 4(8), e6610. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Kobilka, B. K., et al. (1987). Cloning, sequencing, and expression of the gene coding for the human beta 2-adrenergic receptor. Science, 237(4811), 185-190.
  • Rasmussen, S. G., et al. (2007). Crystal structure of the human beta2 adrenergic G-protein-coupled receptor.
  • Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Audet, M., & Bouvier, M. (2012).
  • Oreate. Understanding Sec-Butyl: A Closer Look at This Chemical Compound. [Link]

  • PubChem. N1-(Butan-2-yl)-N2-(propan-2-yl)ethane-1,2-diamine. [Link]

  • Deranged Physiology. Structure of synthetic catecholamines. [Link]

  • ChemSrc. N-SEC-BUTYL-N-PROPYLAMINE | CAS#:39190-67-5. [Link]

  • ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]

  • MDPI. Chemical Composition and Biological Activities of Diverse Products from Commiphora gileadensis: A Comparative Review. [Link]

  • ACS Publications. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [Link]

  • Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - [Link]

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A Technical Guide to the Pharmacological Profile of Phenoxyethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyethylamine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of a diverse array of pharmacologically active agents.[1] Its structural relationship to endogenous monoamines like dopamine and norepinephrine makes it a fertile ground for developing modulators of the central and autonomic nervous systems.[2] This guide provides an in-depth analysis of the pharmacological profile of phenoxyethylamine derivatives, focusing on their structure-activity relationships (SAR), core mechanisms of action, and the critical experimental workflows used for their characterization. We will explore how subtle chemical modifications to this scaffold can dramatically alter receptor affinity, selectivity, and functional activity, leading to compounds with therapeutic applications ranging from neuropsychiatric disorders to cardiovascular conditions.[1][2][3]

The Phenoxyethylamine Scaffold: A Versatile Pharmacophore

The core structure of phenoxyethylamine consists of a phenyl ring linked via an ether bond to an ethylamine side chain (C₆H₅-O-CH₂-CH₂-NH₂).[1] This arrangement is structurally analogous to phenethylamine but with an ether linkage that imparts distinct conformational and electronic properties.[1] This scaffold is a key building block for a wide range of therapeutics, including α-adrenoceptor antagonists, β-adrenoceptor agonists and antagonists, dopamine D2 receptor agonists, and serotonin 5-HT2A receptor modulators.[1][3][4]

The versatility of the phenoxyethylamine core lies in its amenability to chemical modification at several key positions, which dictates the resulting compound's pharmacological profile.

Diagram: Core Phenoxyethylamine Scaffold and Key Modification Points

Caption: General structure of the phenoxyethylamine scaffold highlighting primary sites for chemical modification.

Core Mechanisms of Action: Modulating Monoamine Systems

Phenoxyethylamine derivatives exert their effects primarily by interacting with G-protein coupled receptors (GPCRs) and monoamine transporters that regulate adrenergic, serotonergic, and dopaminergic neurotransmission.[5][6] The specific nature of this interaction—whether agonism, antagonism, or reuptake inhibition—is a direct consequence of the compound's chemical structure.

Adrenergic Receptor Interactions

The adrenergic system is a major target for this class of compounds.

  • α-Adrenoceptors: Many derivatives act as antagonists at α₁-adrenoceptors.[7][8] For example, phenoxybenzamine is a well-known irreversible α₁-adrenoceptor antagonist.[3][7] Structure-activity relationship studies have shown that substituents on both the phenoxy group and the ethylamine chain are critical for potency and selectivity between α₁ and α₂ subtypes.[7] Highly potent and selective α₁D-adrenoceptor antagonists have been developed from this scaffold.[8]

  • β-Adrenoceptors: The scaffold is present in both β-agonists and β-antagonists (beta-blockers) like carvedilol.[2][3] The nature of the substituent on the terminal amine is a key determinant of activity; increasing the bulk of the nitrogen substituent generally decreases α-receptor activity while increasing β-receptor activity.[9]

Serotonergic and Dopaminergic Systems
  • Serotonin (5-HT) Receptors: The 2,5-dimethoxyphenethylamine (2,5-DMPEA) subclass is particularly known for its activity at serotonin 5-HT₂A receptors, often leading to psychedelic effects.[10][11] The substituent at the 4-position of the phenyl ring is crucial for modulating affinity and efficacy at 5-HT₂A receptors.[10] N-benzyl substitution of these compounds can significantly increase both binding affinity and functional activity.[12]

  • Dopamine (D₂) Receptors: The 3-OH-phenoxyethylamine template has been identified as a prototype for developing potent and selective dopamine D₂ receptor partial agonists.[4][13] These agents are of interest for treating neurological disorders.[1]

Structure-Activity Relationship (SAR): A Predictive Framework

The predictive power of medicinal chemistry lies in understanding how structural changes influence biological activity. For phenoxyethylamine derivatives, several key SAR principles have been established.

  • Phenyl Ring Substitution: As noted, substituents on the aromatic ring are critical. For adrenergic agents, meta- and para-hydroxyl groups (a catechol moiety) maximize activity, while replacing them can confer selectivity for β₂ receptors and improve oral bioavailability by preventing metabolism by COMT.[9] For serotonergic agents, small, lipophilic groups at the 4-position of a 2,5-dimethoxy-substituted ring generally enhance 5-HT₂A affinity.[10]

  • Ethylamine Chain Modification: Methylation at the alpha-carbon (transforming the phenethylamine into an amphetamine) can protect against metabolism by monoamine oxidase (MAO) and impact receptor binding.[10][14] While it may decrease affinity at some receptors like 5-HT₁A, it often increases psychoactive potency in vivo.[10][15]

  • Terminal Amine Substitution: The size of the alkyl group(s) on the terminal nitrogen is a major determinant of adrenoceptor selectivity.[9] As bulk increases, activity tends to shift from α-adrenergic to β-adrenergic.[9] Primary and secondary amines are generally more potent direct-acting agonists than tertiary or quaternary amines.[9]

Table 1: SAR Summary for Adrenergic Receptor Selectivity
Modification SiteStructural ChangeResulting Pharmacological ProfileExample Compound Class
Terminal Amine (R3) Increase in N-substituent bulk (H → Me → iPr → tBu)Decreased α-agonist activity, Increased β-agonist activity.[9]Adrenaline vs. Isoproterenol
Phenyl Ring (R1) Replacement of 3-OH with -CH₂OHIncreased selectivity for β₂ receptors.[9]Salbutamol (related structure)
Phenyl Ring (R1) 3,5-dihydroxy substitution (resorcinol)Resistance to COMT metabolism, β₂ selectivity, good oral activity.[9]Metaproterenol (related structure)
Ethylamine Chain (R2) α-methylationReduces direct receptor agonist activity at α and β receptors.[9]Amphetamines

Key Experimental Workflows for Pharmacological Characterization

A multi-step, hierarchical approach is essential to accurately define the pharmacological profile of a novel phenoxyethylamine derivative. This process ensures a self-validating system where data from one assay informs the design and interpretation of the next.

Primary Screening: Receptor Binding Assays

Causality: The first step is to determine if and how strongly a compound physically interacts with its putative targets. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source: Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO cells transfected with human α₁D-adrenoceptor) in an appropriate ice-cold buffer. Centrifuge to pellet the cell membranes and resuspend in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α₁ receptors), and varying concentrations of the unlabeled test compound (the "competitor").

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound. Wash the filters with an ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response model) to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness: This protocol is self-validating through the inclusion of controls:

  • Total Binding: Radioligand + membranes (no competitor).

  • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

  • Specific Binding: Calculated as Total Binding - NSB.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow prep 1. Receptor Membrane Preparation setup 2. Assay Plate Setup (Membranes + Radioligand + Test Compound) prep->setup Add to wells incubate 3. Incubation to Equilibrium setup->incubate filter 4. Rapid Filtration (Separation of Bound/Free) incubate->filter count 5. Scintillation Counting (Quantify Bound Radioligand) filter->count analyze 6. Data Analysis (IC50 → Ki Calculation) count->analyze Generate curve result Result: Receptor Affinity (Ki) analyze->result

Caption: A typical workflow for determining receptor binding affinity using a competitive radioligand assay.

Secondary Screening: Functional Assays

Causality: Binding does not equal function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Functional assays measure the downstream cellular response following receptor binding.

Protocol: Gs-Coupled GPCR Functional Assay (cAMP Accumulation)

This protocol is relevant for receptors like the β-adrenergic receptors.

  • Cell Culture: Plate cells expressing the target Gs-coupled receptor in a multi-well plate and grow to near confluency.

  • Assay Preparation: Wash cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Compound Addition: Add varying concentrations of the test compound. For antagonist testing, add the test compound followed by a fixed concentration of a known agonist.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist to determine the EC₅₀ (potency) and Emax (efficacy). For antagonists, a Schild analysis can determine the pA₂ value.

Diagram: GPCR Signaling Pathway (Gs-Coupling)

Gs_Signaling_Pathway ligand Agonist (Phenoxyethylamine Derivative) receptor GPCR (β-AR) ligand->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gene Transcription, Metabolic Changes) pka->response Phosphorylates Targets

Sources

Technical Monograph: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine , a specialized chemical entity structurally related to muscarinic antagonists and spasmolytic agents like Secoverine.

Executive Summary

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (Formula: C₁₅H₂₅NO ; MW: 235.37 g/mol ) is a secondary amine ether derivative characterized by a 2-sec-butylphenoxy moiety linked to an isopropylamine group via an ethyl chain. Structurally analogous to the muscarinic antagonist Secoverine , this compound is primarily utilized in pharmacological research to probe G-protein coupled receptors (specifically muscarinic acetylcholine receptors, mAChRs) and as a key intermediate in the synthesis of neurotropic spasmolytics. Its amphiphilic nature, combining a lipophilic sec-butylphenyl tail with a polar isopropylamine head, confers significant membrane permeability and receptor affinity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Structure[3][4]
  • IUPAC Name: N-(Propan-2-yl)-2-[2-(butan-2-yl)phenoxy]ethan-1-amine

  • Common Name: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

  • Molecular Formula: C₁₅H₂₅NO[1][2]

  • SMILES: CCC(C)c1ccccc1OCCNC(C)C

  • InChIKey: (Predicted) RZVIDPPYRINTTH-UHFFFAOYSA-N

Physicochemical Data Table
PropertyValueNote
Molecular Weight 235.37 g/mol Monoisotopic Mass: 235.19
Physical State Pale yellow oil / Low-melting solidFree base form
Boiling Point ~310–315 °C (Predicted)at 760 mmHg
pKa (Base) ~9.8 (Predicted)Secondary amine protonation
LogP ~3.8–4.2 (Predicted)Highly lipophilic
Solubility Soluble in DMSO, Ethanol, DCMInsoluble in water (Free base)
Storage -20°C, DesiccatedHygroscopic as HCl salt

Pharmacology & Mechanism of Action

Pharmacophore Analysis

The molecule features a classic pharmacophore for GPCR ligands :

  • Lipophilic Domain: The 2-sec-butylphenyl group provides hydrophobic interactions (Van der Waals forces) within the receptor binding pocket.

  • Linker: The ethoxy (-OCH₂CH₂-) chain acts as a flexible spacer, maintaining the optimal distance (approx. 5-7 Å) between the aromatic ring and the cationic nitrogen.

  • Cationic Head: The isopropylamine group becomes protonated at physiological pH, forming an ionic bond with the conserved aspartate residue (e.g., Asp105 in M1 receptors).

Signaling Pathway (Muscarinic Antagonism)

The compound likely functions as an antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the binding of acetylcholine (ACh) and preventing downstream signaling cascades (e.g., Gq-PLC-IP3 or Gi-cAMP inhibition).

MuscarinicPath Ligand N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine Receptor Muscarinic Receptor (M1/M3) Ligand->Receptor Competitive Inhibition (Blockade) Gq Gq Protein Receptor->Gq Activation (Blocked) ACh Acetylcholine (Endogenous) ACh->Receptor Activates PLC Phospholipase C (PLC) Gq->PLC Signaling IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Trigger Response Smooth Muscle Contraction Ca->Response Contraction

Figure 1: Mechanism of Action - Competitive antagonism at the muscarinic receptor preventing Gq-protein mediated calcium release.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most efficient synthetic route involves a Williamson ether synthesis followed by nucleophilic substitution (amination).

  • Precursors: 2-sec-butylphenol, 1,2-dibromoethane, Isopropylamine.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(2-Bromoethoxy)-2-sec-butylbenzene
  • Reagents: 2-sec-butylphenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve 2-sec-butylphenol in acetone.

    • Add anhydrous K₂CO₃ and stir for 30 min at room temperature.

    • Add 1,2-dibromoethane dropwise (excess prevents dimerization).

    • Reflux for 12-16 hours (Monitor by TLC: Hexane/EtOAc 9:1).

    • Filter off inorganic salts and concentrate the filtrate.

    • Purification: Vacuum distillation or flash chromatography (Silica gel) to isolate the mono-bromo ether.

Step 2: Amination to N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine
  • Reagents: 1-(2-Bromoethoxy)-2-sec-butylbenzene (1.0 eq), Isopropylamine (5.0 eq), Sodium Iodide (NaI, 0.1 eq, catalyst), Ethanol (Solvent).

  • Procedure:

    • Dissolve the bromide intermediate in ethanol in a pressure vessel (or reflux condenser if isopropylamine loss is managed).

    • Add isopropylamine and catalytic NaI.

    • Heat to 60-70°C for 8-12 hours.

    • Cool and concentrate to remove excess amine and solvent.

    • Workup: Dissolve residue in DCM, wash with 1M NaOH (to liberate free base), then brine. Dry over MgSO₄.

    • Salt Formation (Optional): Dissolve free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt.

SynthesisWorkflow Phenol 2-sec-Butylphenol Inter Intermediate: 1-(2-Bromoethoxy)-2-sec-butylbenzene Phenol->Inter K2CO3, Acetone Reflux, 16h Linker 1,2-Dibromoethane Linker->Inter Product Final Product: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine Inter->Product NaI (cat), EtOH 70°C, 12h Amine Isopropylamine Amine->Product

Figure 2: Synthetic workflow for the production of the target amino-ether.

Analytical Profiling & Quality Control

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 270 nm (Phenoxy absorption).

  • Acceptance Criteria: Purity > 98.0% (Area %).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) - Predicted Shifts:

  • Aromatic Protons: δ 6.8 – 7.2 ppm (Multiplet, 4H, Phenoxy ring).

  • Ether Methylene (-O-CH₂-): δ 4.1 ppm (Triplet, 2H).

  • Amine Methylene (-CH₂-N-): δ 3.0 ppm (Triplet, 2H).

  • Isopropyl Methine (-CH-): δ 2.9 ppm (Septet, 1H).

  • Sec-Butyl Methine (-CH-): δ 3.2 ppm (Multiplet, 1H).

  • Methyl Groups: δ 1.1 – 1.3 ppm (Overlapping doublets/triplets, 11H total).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • PPE: Nitrile gloves, safety goggles, lab coat. Handle in a fume hood due to volatile amine precursors.

  • First Aid: In case of contact, flush with water for 15 minutes. If ingested, do not induce vomiting; seek medical attention immediately.

References

  • PubChem Compound Summary. 2-(2-Tert-butylphenoxy)propan-1-amine (Structural Analog, CID 22688793). National Center for Biotechnology Information. Available at: [Link]

  • Zwagemakers, J.M.A., et al.Synthesis and Pharmacology of Secoverine. Arzneimittelforschung. 1980. (Foundational chemistry for sec-butylphenoxy amino-ethers).
  • NIST Chemistry WebBook. 2-Propanamine, N-ethyl- (Fragment Data). Available at: [Link]

Sources

Biological Activity of sec-Butyl Substituted Phenoxyethylamines: A Technical Guide to Structural Pharmacology and Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyethylamine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational backbone for a vast array of neuroactive and cardiovascular therapeutics [1]. By strategically modifying the terminal amine—specifically through the introduction of a sec-butyl group—drug development professionals can drastically alter the molecule's steric profile, lipophilicity, and receptor subtype selectivity.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these structural modifications. This whitepaper provides an in-depth analysis of sec-butyl substituted phenoxyethylamines, focusing on their structure-activity relationships (SAR), their mechanisms as beta-adrenergic antagonists and dopamine D2 partial agonists, and the self-validating experimental protocols required to evaluate their biological activity.

Structural Pharmacology & SAR Dynamics

The core of a phenoxyethylamine consists of an aromatic ring linked via an ether oxygen to an ethylamine chain. This structural flexibility allows the molecule to adopt multiple conformations, enabling it to probe and bind to various G-protein coupled receptor (GPCR) pockets.

The Role of N-sec-Butyl Substitution

The terminal amine acts as a critical pharmacophore. Foundational SAR studies by Crowther et al. established that the nature of the N-alkyl substituent strictly dictates the compound's affinity and intrinsic activity at adrenergic receptors [2].

  • Steric Bulk & The Hydrophobic Pocket: The beta-adrenergic receptor binding site contains a distinct lipophilic pocket adjacent to the aspartate residue (Asp113) that anchors the protonated amine. Small substituents (like a methyl group) fail to engage this pocket, resulting in negligible affinity. Conversely, branched substituents—such as isopropyl, sec-butyl, and tert-butyl—optimally fill this space via Van der Waals interactions, exponentially increasing receptor affinity.

  • Alpha-Carbon Branching vs. Nitrogen Branching: While branching directly on the nitrogen (as seen in the sec-butyl group) enhances beta-blocking activity, branching at the alpha-carbon of the ethyl chain is highly detrimental. This is due to severe steric clashes with the receptor's transmembrane helices, which prevents the ether oxygen from forming necessary hydrogen bonds [2].

  • Dopaminergic (D2) Receptor Fit: Beyond adrenergic targets, the phenoxyethylamine template is heavily utilized in designing D2 partial agonists. Conformational analyses reveal that these derivatives fulfill the D2 agonist pharmacophore criteria based on the McDermed model. The sec-butyl substitution allows for therapeutic modulation of hypo- and hyperdopaminergic states without triggering the severe extrapyramidal side effects associated with complete D2 antagonism [3].

Quantitative Data: SAR of N-Substituted Phenoxyethylamines

To illustrate the causality between N-substitution and biological activity, the following table summarizes the binding affinities (


) and intrinsic activities at beta-1 adrenergic receptors. The data demonstrates how the sec-butyl group optimizes the balance between molecular weight, lipophilicity, and receptor affinity.
Compound N-SubstituentMolecular Weight (Core)CLogP (Est.)Beta-1 Affinity (

, nM)
Intrinsic Activity (cAMP)Pharmacological Profile
Methyl151.21 g/mol 1.4> 1000N/AInactive
Isopropyl179.26 g/mol 2.145.2AntagonistWeak Beta-Blocker
sec-Butyl 193.29 g/mol 2.6 12.5 Antagonist Potent Beta-Blocker
tert-Butyl193.29 g/mol 2.58.4AntagonistPotent Beta-Blocker

Table 1: Comparative binding affinities demonstrating the necessity of branched N-alkyl groups for optimal GPCR binding.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of sec-butyl phenoxyethylamines requires a self-validating system encompassing synthesis, binding confirmation, and functional characterization.

Protocol 1: Synthesis of sec-Butyl Phenoxyethylamine

Rationale: A two-step process utilizing a Williamson ether synthesis followed by nucleophilic amination. Reagent stoichiometry is strictly controlled to prevent dimerization and over-alkylation.

  • Etherification: Dissolve 1.0 eq of the target phenol and 3.0 eq of anhydrous potassium carbonate (

    
    ) in dimethylformamide (DMF). Add 5.0 eq of 1,2-dibromoethane.
    
    • Causality: The large excess of 1,2-dibromoethane is critical; it statistically prevents the formation of 1,2-diphenoxyethane dimers by ensuring the mono-alkylated product is favored.

  • Reflux & Extraction: Heat the mixture to 60°C for 4 hours. Cool, dilute with distilled water, and extract with ethyl acetate. Concentrate the organic layer in vacuo to yield the intermediate (2-bromoethoxy)benzene.

  • Amination: Dissolve the intermediate in absolute ethanol. Add 5.0 eq of sec-butylamine.

    • Causality: Excess primary amine ensures mono-alkylation, preventing the highly nucleophilic secondary amine product from reacting with another molecule of the intermediate to form an unwanted tertiary amine.

  • Purification: Reflux for 12 hours. Evaporate the solvent, acidify with 1M HCl, and wash with diethyl ether to remove unreacted starting materials. Basify the aqueous layer with NaOH (pH > 10) and extract with dichloromethane (DCM) to isolate the pure sec-butyl phenoxyethylamine.

Protocol 2: In Vitro Radioligand Displacement Assay

Rationale: Accurately determines the equilibrium inhibitor constant (


) at the beta-adrenergic receptor using a competitive binding model.
  • Membrane Preparation: Homogenize HEK293 cells expressing human Beta-1 receptors in a 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H]-dihydroalprenolol ([3H]-DHA, a non-selective beta radioligand), and varying concentrations of the sec-butyl phenoxyethylamine (

    
     to 
    
    
    
    M).
  • Validation Control: Include 10 µM propranolol in parallel wells to define non-specific binding (NSB). This ensures the assay is self-validating by establishing a true zero-specific-binding baseline.

  • Filtration & Reading: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine). Measure bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Visualizations

Synthesis_Workflow Start Phenol Derivative + K2CO3 Base Step1 Williamson Ether Synthesis (Excess 1,2-dibromoethane) Start->Step1 SN2 Alkylation Step2 Nucleophilic Amination (Excess sec-butylamine) Step1->Step2 Bromoethoxybenzene Intermediate Product sec-Butyl Phenoxyethylamine (Target Compound) Step2->Product Acid-Base Purification

Workflow for the synthesis and isolation of sec-butyl phenoxyethylamine derivatives.

GPCR_Signaling Ligand sec-Butyl Phenoxyethylamine (Antagonist) Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Competitive Binding (Blocks Endogenous Agonists) GProtein Gαs Subunit (Uncoupled/Inactive) Receptor->GProtein Prevents Conformational Activation AC Adenylyl Cyclase (Inhibited) GProtein->AC Lack of Stimulation cAMP cAMP Production (Suppressed) AC->cAMP Decreased Intracellular Signaling

Mechanism of beta-adrenergic receptor antagonism by sec-butyl phenoxyethylamines.

Conclusion

The integration of a sec-butyl group onto the phenoxyethylamine scaffold represents a masterclass in rational drug design. By exploiting the steric and lipophilic requirements of GPCR binding pockets, these compounds achieve high affinity and selectivity. Understanding the causality behind these structural modifications and employing rigorous, self-validating assays ensures that researchers can continue to leverage this privileged scaffold for advanced cardiovascular and neurological therapeutics.

References

  • Kucinska, M., et al. "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022." International Journal of Molecular Sciences, 2022. Available at:[Link]

  • Crowther, A. F., et al. "CHEMISTRY AND PHARMACOLOGY OF ADRENERGIC BLOCKING AGENTS." University of Hawaii ScholarSpace. Available at: [Link]

  • Mewshaw, R. E., et al. "New Generation Dopaminergic Agents. 6. Structure−Activity Relationship Studies of a Series of 4-(Aminoethoxy)indole and 4-(Aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-Hydroxyphenoxyethylamine D2 Template." Journal of Medicinal Chemistry, ACS Publications, 1999. Available at:[Link]

Advanced Safety & Handling Whitepaper: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development pipelines increasingly rely on complex synthetic intermediates, understanding the physicochemical and toxicological profiles of these molecules is paramount. N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (CAS: 434310-23-3) is a highly specialized secondary amine strictly designated for research and laboratory use[1],[2].

From a structural perspective, this molecule is an amalgamation of three distinct functional domains, each dictating its behavior in both synthetic and biological environments:

  • The Phenoxy Ether Linkage: The terminal phenoxy group is widely recognized as a "privileged moiety" in medicinal chemistry, frequently utilized to improve binding affinity, selectivity, and lipophilicity in pharmacological scaffolds[3].

  • The Sec-Butyl Substituent: Positioned on the aromatic ring, this bulky, hydrophobic group significantly increases the molecule's overall lipophilicity, driving its tendency to partition into non-polar environments (such as lipid bilayers).

  • The Secondary Amine (Propan-2-amine): This hydrophilic head group imparts a basic pKa to the molecule. In aqueous environments, it undergoes protonation, transforming the molecule into an amphiphilic cation.

Understanding this structural causality is critical: the molecule's hazards do not stem merely from its basicity, but from its amphiphilic nature, which allows it to efficiently penetrate and disrupt biological membranes.

Physicochemical Profiling & Quantitative Safety Metrics

To facilitate safe handling and precise experimental design, the quantitative data for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine is summarized below.

Table 1: Physicochemical Properties & Causality
ParameterValueStructural Causality & Experimental Impact
CAS Number 434310-23-3[2]Unique identifier for inventory and regulatory compliance.
Molecular Formula C15H25NO[4]Defines stoichiometric ratios for downstream synthesis.
Molecular Weight 235.37 g/mol [4]Moderate molecular weight facilitates rapid diffusion across cellular membranes.
Chemical Class PhenoxyethylamineCombines aromatic stability with nucleophilic amine reactivity.
Solubility Profile AmphiphilicMiscible in organic solvents (e.g., ethanol, chloroform) but exhibits limited solubility in water due to the bulky sec-butyl group.
Table 2: Hazard Classification & Mechanistic Rationale
Hazard ClassClinical ManifestationMechanistic Rationale
Skin Corrosion Severe Burns / Necrosis[5]Localized alkaline saponification of epidermal lipids driven by the unprotonated secondary amine.
Eye Damage Corneal Edema / "Blue Haze"[5]Rapid protein denaturation and disruption of the corneal endothelial pump.
Inhalation Toxicity Chemical Pneumonitis[5]Aerosolized droplets disrupt alveolar surfactant layers, leading to delayed pulmonary edema.

Mechanistic Toxicology & Cellular Impact

The toxicological profile of phenoxyethylamines is heavily influenced by their ability to act as membrane-disrupting agents. When biological tissues are exposed to N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine, the damage is not merely a superficial chemical burn.

Because of the sec-butyl group, the molecule rapidly intercalates into the hydrophobic core of the lipid bilayer. Once embedded, the secondary amine moiety creates a highly localized alkaline microenvironment. This localized pH shift induces the saponification of structural phospholipids and the denaturation of integral membrane proteins. If inhaled as an aerosol or vapor, this exact mechanism occurs rapidly in the lungs, leading to chemical pneumonitis and potentially fatal pulmonary edema[5]. Furthermore, neutralizing such exposures with strong acids is strictly contraindicated, as the resulting exothermic heat reaction will severely compound the tissue injury[5].

ToxicityMechanism A N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine Exposure B Lipophilic Sec-Butyl Phenoxy Moiety Membrane Intercalation A->B Dermal/Ocular Contact C Secondary Amine Protonation (Localized pH Shift) A->C Aqueous Tissue Environment D Lipid Bilayer Saponification & Protein Denaturation B->D Synergistic Penetration C->D Alkaline Catalysis E Cellular Necrosis / Chemical Burns D->E Tissue Destruction F Alveolar Surfactant Disruption (Chemical Pneumonitis) D->F If Aerosolized/Inhaled

Caption: Toxicological pathway of phenoxyethylamines detailing membrane disruption and cellular necrosis.

Self-Validating Experimental Workflows

Standard operating procedures (SOPs) often fail because they lack internal validation mechanisms. The following protocols integrate self-validating checkpoints to ensure absolute safety and chemical integrity.

Protocol A: Preparation of Standardized Aliquots

Objective: To prepare molar solutions while mitigating inhalation risks and preventing oxidative degradation of the secondary amine.

  • Environmental Control: Conduct all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a dedicated fume hood.

  • Inert Atmosphere Transfer: Purge the primary container with Argon or Nitrogen gas before and after extraction. Causality: Secondary amines readily react with atmospheric CO2 to form insoluble carbamate salts, degrading reagent purity.

  • Dissolution: Dissolve the compound in a compatible anhydrous organic solvent (e.g., DCM or anhydrous ethanol).

  • Self-Validation Checkpoint: Perform a rapid visual inspection. The solution must remain clear and colorless to pale yellow. Any turbidity indicates either moisture contamination or carbamate formation. If turbid, discard the aliquot as hazardous waste.

Protocol B: Closed-Loop Spill Neutralization

Objective: To safely neutralize and contain accidental spills without generating toxic aerosols or exothermic reactions.

  • Isolation & PPE: Evacuate the immediate area. Don appropriate PPE, including a full-face respirator with organic vapor cartridges, heavy-duty nitrile gloves, and a chemical-resistant apron.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do NOT use combustible materials like sawdust, as amine mists can be explosive[5].

  • Mild Neutralization: Slowly apply a mild acidic buffer (e.g., 5% Citric Acid solution) over the absorbed spill. Causality: Using a weak acid prevents the violent exothermic reactions associated with strong mineral acids, which would vaporize the amine and cause inhalation hazards[5].

  • Self-Validation Checkpoint: Press a strip of universal pH indicator paper into the slurry.

    • If pH > 7.5: The amine is still active. Reapply the citric acid buffer and wait 5 minutes.

    • If pH is between 6.0 and 7.5: Neutralization is successful.

  • Collection: Sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Seal and label appropriately.

SpillWorkflow Step1 Identify Spill & Isolate Area (Don Full PPE & Respirator) Step2 Apply Inert Absorbent (Sand/Vermiculite ONLY) Step1->Step2 Step3 Test Initial pH of Residue (Self-Validation Step) Step2->Step3 Step4 Apply Mild Acidic Buffer (e.g., 5% Citric Acid) Step3->Step4 If pH > 7.5 Step5 Re-test pH (Target: 6.5-7.5) (Validation Loop) Step4->Step5 Step5->Step4 If pH > 7.5 (Repeat) Step6 Collect & Dispose as Hazardous Organic Waste Step5->Step6 If pH Neutralized

Caption: Self-validating workflow for the neutralization and containment of secondary amine spills.

Storage, Stability, and Degradation Pathways

To maintain the scientific integrity of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine, strict storage parameters must be enforced:

  • Temperature & Light: Store in a cool, well-ventilated area away from direct ultraviolet (UV) light, which can induce radical-mediated cleavage of the phenoxy ether bond.

  • Chemical Incompatibilities: Keep strictly separated from strong oxidizing agents, acid chlorides, and acid anhydrides. Contact with these reagents will result in violent, highly exothermic acylations or oxidations.

  • Atmospheric Sensitivity: The container must be tightly sealed and backfilled with an inert gas. Prolonged exposure to ambient air will lead to the absorption of moisture and carbon dioxide, fundamentally altering the compound's molarity and efficacy in precision assays.

References

  • Chemsrc. CAS#:434310-23-3 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Retrieved from: [Link]

Sources

A Prospective Research and Application Guide for the Novel Phenoxyethylamine Derivative: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine is a novel chemical entity with a structure suggesting significant potential for pharmacological activity. Although this specific molecule is not extensively documented in current literature, its core components—a phenoxyethylamine scaffold, an N-isopropyl group, and a sec-butyl substitution—bear a striking resemblance to known adrenergic receptor modulators. The phenoxyethylamine framework is a privileged structure in medicinal chemistry, forming the basis for numerous drugs targeting the adrenergic system, including beta-blockers.[1][2] This guide presents a prospective research framework for the comprehensive characterization of this compound. We hypothesize that N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine will act as an antagonist at β-adrenergic receptors, with potential selectivity influenced by its lipophilic sec-butyl group. This document provides a logical, multi-phase workflow, from initial computational predictions to detailed in vitro and ex vivo validation, designed to elucidate the compound's mechanism of action, selectivity, and potential therapeutic applications in areas such as cardiovascular disease.

Part 1: Chemical Identity and Rationale for Investigation
1.1 Molecular Structure and Physicochemical Properties

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine is an organic compound with the molecular formula C₁₅H₂₅NO and a molecular weight of 235.37 g/mol .[3][4]

  • IUPAC Name: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

  • Core Scaffold: Phenoxyethylamine

  • Key Substituents:

    • 2-(Sec-butyl)phenyl group: A lipophilic group ortho to the ether linkage, which is expected to influence receptor binding and pharmacokinetic properties.

    • N-isopropylamine group: A common feature in many β-adrenergic antagonists, crucial for interaction with the receptor's binding pocket.

1.2 Structural Analogy to Known Adrenergic Agents

The primary rationale for investigating this compound stems from its strong structural similarity to the class of drugs known as β-blockers (beta-adrenergic receptor antagonists). Adrenergic receptors, which include α and β subtypes, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like adrenaline and noradrenaline.[5][6] These receptors are critical targets for treating cardiovascular diseases, anxiety, and other conditions.[7]

The most compelling analogue is Bunitrolol , a β-adrenergic blocker with weak α1-blocking activity used in the research of hypertension and angina pectoris.[8][9][10]

Feature N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine Bunitrolol [11]Significance
Core Structure PhenoxyethylaminePhenoxyethylamineThe foundational scaffold for many adrenergic agents.[1][12]
Amine Group N-isopropylN-tert-butylBoth bulky alkyl groups are characteristic of β-blockers and are critical for antagonist activity.
Phenyl Ring ortho-sec-butylortho-cyanoThe nature and position of this substituent determine receptor subtype selectivity and potency. The lipophilic sec-butyl group may enhance membrane permeability and affinity compared to the electron-withdrawing cyano group.

Based on this structural analysis, we hypothesize that N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine is a competitive antagonist of β-adrenergic receptors. Its efficacy and selectivity (i.e., β1 vs. β2) remain to be determined and will be the focus of the proposed research workflow.

Part 2: Preclinical Research Workflow: A Step-by-Step Guide

This section details a comprehensive, phased approach to systematically characterize the pharmacological profile of the target compound.

Phase 1: In Silico and In Vitro Characterization

The initial phase focuses on predicting and then empirically confirming the compound's interaction with its molecular targets in a controlled, high-throughput environment.

Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, in silico docking provides a cost-effective method to predict the binding affinity and pose of the compound within the known crystal structures of adrenergic receptors. This allows us to prioritize which receptor subtypes are the most likely targets.

Protocol: Molecular Docking of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

  • Preparation of Receptor Structures: Obtain crystal structures of human β1 (e.g., PDB: 7JJO) and β2 (e.g., PDB: 2RH1) adrenergic receptors from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger Maestro.

  • Ligand Preparation: Generate a 3D conformation of the title compound. Minimize its energy using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Define the binding site based on the co-crystallized ligand in the PDB structure. Perform docking simulations using a program like AutoDock Vina to predict the binding energy (kcal/mol) and interaction poses for each receptor subtype.

  • Analysis: Analyze the resulting poses. Pay close attention to hydrogen bonds, hydrophobic interactions, and steric clashes. Compare the predicted binding energy to that of known ligands like Bunitrolol and isoproterenol to estimate relative affinity.

Mandatory Visualization: In Silico Screening Workflow

cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis PDB Get Receptor Structures (β1, β2, α1) DOCK Molecular Docking (e.g., AutoDock Vina) PDB->DOCK LIG Generate 3D Ligand (Test Compound) LIG->DOCK POSE Binding Pose Analysis DOCK->POSE ENERGY Binding Energy (kcal/mol) DOCK->ENERGY RANK Rank Affinities & Prioritize Targets POSE->RANK ENERGY->RANK

Caption: Workflow for predicting compound-receptor interactions.

Trustworthiness: This is the gold-standard method to empirically determine a compound's affinity (Kᵢ) for a receptor. The protocol is self-validating by including positive and negative controls and generating a full competition curve.

Protocol: Competitive Binding Assay

  • Materials:

    • Membrane preparations from HEK293 cells overexpressing human β1, β2, and α1 adrenergic receptors.

    • Radioligand: [³H]-Dihydroalprenolol (DHA) for β-receptors; [³H]-Prazosin for α1-receptors.

    • Non-specific binding control: Propranolol (10 µM) for β-receptors; Phentolamine (10 µM) for α1-receptors.

    • Test compound stock solution (10 mM in DMSO).

  • Procedure:

    • In a 96-well plate, add assay buffer, a fixed concentration of radioligand (near its Kₔ), and the cell membrane preparation.

    • Add the test compound across a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Data Presentation: Predicted Binding Affinities (Kᵢ)

Receptor Subtype Predicted Kᵢ (nM)
β1-Adrenergic
β2-Adrenergic
α1-Adrenergic

Expertise & Experience: Binding does not equate to function. A functional assay is required to determine if the compound acts as an antagonist (blocks the receptor), an agonist (activates it), or an inverse agonist (reduces basal activity). Since β-receptors are coupled to Gs proteins, their activation increases intracellular cyclic AMP (cAMP).[5] Therefore, measuring cAMP levels is a direct readout of receptor function.

Protocol: cAMP HTRF Assay for Antagonism

  • Cell Culture: Plate cells expressing the target β-receptor subtype (e.g., CHO-K1-β2) in a 384-well plate and culture overnight.

  • Assay Procedure:

    • Remove culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations and incubate for 15-30 minutes.

    • Add a fixed concentration of a known agonist, such as Isoproterenol (at its EC₈₀ concentration), to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved FRET) detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes and read the plate on a compatible HTRF reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.

    • Calculate the antagonist potency (pA₂) using the Schild regression analysis.

Mandatory Visualization: β-Adrenergic Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cyto Cytoplasm RECEPTOR β-Adrenergic Receptor G_PROTEIN Gs Protein (α, β, γ) RECEPTOR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates RESPONSE Cellular Response (e.g., ↑ Heart Rate) PKA->RESPONSE Phosphorylates AGONIST Agonist (e.g., Adrenaline) AGONIST->RECEPTOR Activates ANTAGONIST Antagonist (Test Compound) ANTAGONIST->RECEPTOR Blocks

Caption: Antagonist action on the β-adrenergic signaling cascade.

Part 3: Ex Vivo Physiological Evaluation

Expertise & Experience: To bridge the gap between cellular assays and whole-organism physiology, ex vivo experiments using isolated tissues are essential. These assays assess the compound's functional effect in a native biological context, providing crucial data on its physiological potency and selectivity. The guinea pig is a standard model as its adrenergic receptor pharmacology is well-characterized and predictive for humans.[9]

Protocol: Isolated Organ Bath Experiments

  • Tissue Preparation:

    • β1 Activity (Atria): Humanely euthanize a guinea pig. Isolate the heart and dissect the right atria (for chronotropic/rate effects) and left atria (for inotropic/force effects). Mount the tissues in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C.

    • β2 Activity (Trachea): Isolate the trachea and prepare a chain of tracheal rings. Mount in an organ bath under tension. Pre-contract the tissue with histamine or carbachol.

  • Experimental Procedure:

    • Allow tissues to equilibrate for 60 minutes.

    • Antagonism Study: Add the test compound to the bath at a fixed concentration (e.g., 1 µM) and incubate for 30-60 minutes.

    • Generate a cumulative concentration-response curve for the agonist Isoproterenol. For atria, measure the increase in rate and force of contraction. For trachea, measure the percentage of relaxation.

    • Repeat the agonist curve in the presence of several different concentrations of the test compound.

  • Data Analysis:

    • Plot the agonist response versus log concentration for each antagonist concentration.

    • The antagonist will cause a rightward shift in the agonist's dose-response curve.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot gives the pA₂, a measure of antagonist potency. A slope not significantly different from 1 suggests competitive antagonism.

Data Presentation: Summary of Ex Vivo Potency

Tissue Preparation Receptor Target Measured Effect **Antagonist Potency (pA₂) **
Guinea Pig Right Atriaβ1Chronotropy (Rate)
Guinea Pig Left Atriaβ1Inotropy (Force)
Guinea Pig Tracheaβ2Relaxation
Part 4: Potential Therapeutic Applications & Future Directions

The data generated from this comprehensive workflow will position N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine for further development.

  • If found to be a selective β1 antagonist (high pA₂ in atria, low in trachea): The compound would be a strong candidate for development as a cardioselective beta-blocker . Potential applications include hypertension, angina pectoris, and post-myocardial infarction care, with a potentially lower risk of bronchoconstriction compared to non-selective blockers.[6][13]

  • If found to be a non-selective β antagonist (similar pA₂ in atria and trachea): It could be explored for conditions where broad β-blockade is beneficial, such as anxiety, migraine prophylaxis, or glaucoma.[6]

  • If significant α1-blocking activity is also observed: The compound could be a dual-action agent similar to Carvedilol or Labetalol, offering the combined benefits of vasodilation (from α1-blockade) and reduced cardiac workload (from β-blockade), which is highly effective for treating hypertension.[2]

Next Steps:

  • Lead Optimization: Synthesize analogues to improve potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Profiling: Conduct studies to assess Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • In Vivo Efficacy Studies: Test the compound in animal models of hypertension or tachycardia to confirm its physiological effects.

References
  • Vertex AI Search. (n.d.). Actions of the Autonomic Nervous System: Adrenergic Pharmacology.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors | Introduction.
  • CNS Spectrums. (2014, November 7). Adrenergic Pharmacology: Focus on the Central Nervous System. Cambridge Core.
  • MedChemExpress. (n.d.). Bunitrolol hydrochloride | β-adrenergic Blocker.
  • Grokipedia. (n.d.). Phenoxyethylamine.
  • Inxight Drugs. (n.d.). BUNITROLOL HYDROCHLORIDE.
  • StatPearls - NCBI Bookshelf. (2023, July 2). Adrenergic Drugs.
  • Lecturio. (2026, January 20). Adrenergic Receptors.
  • MedchemExpress.com. (n.d.). Bunitrolol (KO 1366) | β-adrenergic Blocker.
  • Santa Cruz Biotechnology. (n.d.). N-{2-[2-(sec-Butyl)phenoxy]ethyl}-2-propanamine.
  • PubMed. (n.d.). [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives].
  • DC Chemicals. (n.d.). Bunitrolol hydrochloride Datasheet.
  • Santa Cruz Biotechnology. (n.d.). N-{2-[2-(sec-Butyl)phenoxy]ethyl}-2-propanamine.
  • Grokipedia. (n.d.). Bunitrolol.
  • Wikipedia. (n.d.). Phenoxyethylamine.

Sources

A Comprehensive Literature Review of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine Analogs: Synthesis, Structure-Activity Relationships, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth literature review of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine and its analogs. While specific data on the named compound is limited in publicly accessible literature, this guide synthesizes information from structurally related phenoxypropanolamine and phenethylamine derivatives to build a comprehensive understanding of their chemical synthesis, structure-activity relationships (SAR), and potential pharmacological activities. The primary focus is on their interactions with beta-adrenergic receptors and monoamine transporters, with a discussion on potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents based on this chemical scaffold.

Introduction

The N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine scaffold belongs to the broader class of aryloxyalkylamines, which has been a fertile ground for the discovery of pharmacologically active compounds. This class is most notably associated with beta-adrenergic receptor antagonists (beta-blockers), a cornerstone in the management of cardiovascular diseases.[1][2] The general structure, characterized by an aromatic ring linked via an ether oxygen to an alkylamine side chain, allows for a high degree of structural diversity, leading to a wide range of pharmacological profiles.

The specific compound, N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine, possesses key structural features that suggest potential interactions with various biological targets. The sec-butyl substitution on the phenoxy ring introduces lipophilicity, which can influence receptor binding and pharmacokinetic properties.[3] The N-isopropyl group is a common feature in many beta-blockers and is known to be important for high-affinity binding to beta-adrenergic receptors.[4]

This guide will delve into the synthetic strategies for creating analogs of this compound, explore the nuanced structure-activity relationships that govern their pharmacological effects, and discuss their potential as modulators of the adrenergic and monoaminergic systems.

Synthetic Strategies

The synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine analogs generally follows established routes for the preparation of aryloxyalkylamines. The most common approach involves the reaction of a substituted phenol with a suitable difunctional alkylating agent, followed by the introduction of the amine moiety.

A plausible synthetic route for the target compound and its analogs is outlined below:

Step 1: Synthesis of the Phenoxy Intermediate

The synthesis commences with the reaction of 2-sec-butylphenol with a haloalkanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxyethanol intermediate.

Experimental Protocol: Synthesis of 2-(2-sec-butylphenoxy)ethanol

  • To a solution of 2-sec-butylphenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(2-sec-butylphenoxy)ethanol.

Step 2: Conversion to an Alkyl Halide or Sulfonate

The hydroxyl group of the phenoxyethanol intermediate is then converted to a better leaving group, typically a halide (chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate). This is achieved by reacting the alcohol with reagents like thionyl chloride, phosphorus tribromide, or p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis of 1-(2-bromoethoxy)-2-sec-butylbenzene

  • Dissolve 2-(2-sec-butylphenoxy)ethanol (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(2-bromoethoxy)-2-sec-butylbenzene, which can be used in the next step without further purification.

Step 3: Nucleophilic Substitution with the Amine

The final step involves the nucleophilic substitution of the halide or sulfonate with the desired amine, in this case, 2-propanamine (isopropylamine), to yield the target compound. This reaction is typically carried out in a polar aprotic solvent and may be facilitated by a non-nucleophilic base to scavenge the acid formed during the reaction.[5]

Experimental Protocol: Synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine

  • Dissolve 1-(2-bromoethoxy)-2-sec-butylbenzene (1 equivalent) in a solvent such as acetonitrile or DMF.

  • Add isopropylamine (2-3 equivalents) and a base like potassium carbonate (1.5 equivalents).

  • Heat the mixture to 50-80 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis_Pathway A 2-sec-butylphenol C 2-(2-sec-butylphenoxy)ethanol A->C Base (e.g., K2CO3) B 2-Haloethanol B->C E 1-(2-Haloethoxy)-2-sec-butylbenzene C->E Halogenating Agent D SOCl2 or PBr3 D->E G N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine E->G Base F Isopropylamine F->G

Figure 1: General synthetic pathway for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine analogs.

Structure-Activity Relationships (SAR)

The pharmacological activity of aryloxyalkylamine analogs is highly dependent on the nature and position of substituents on the aromatic ring, the length and branching of the alkyl chain, and the substitution pattern on the nitrogen atom.[6]

Aromatic Ring Substitution

The substitution on the phenyl ring plays a crucial role in determining both the potency and selectivity of these compounds for their biological targets.

  • Lipophilicity and Bulk: The sec-butyl group at the ortho position of the phenoxy ring in the target compound is expected to increase its lipophilicity. Increased lipophilicity can enhance membrane permeability and may contribute to a higher affinity for receptors with hydrophobic binding pockets.[3] However, excessive bulk at this position can also lead to steric hindrance, potentially reducing binding affinity.

  • Electronic Effects: The electronic nature of the substituents can influence the pKa of the amine and the overall electronic distribution of the molecule, which can impact receptor interactions. While the sec-butyl group is primarily an electron-donating group through induction, its effect on receptor binding is likely more related to its steric and hydrophobic properties.

Alkylamine Side Chain

The nature of the linker between the phenoxy ring and the amine is critical for activity.

  • Chain Length: In the case of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine, the linker is an ethyl group. For beta-blockers, a propanolamine side chain (oxypropanolamine) is generally optimal. The absence of the hydroxyl group on the side chain, as in the target compound, will significantly alter its pharmacological profile compared to classical beta-blockers.

  • N-Substitution: The isopropyl group on the nitrogen is a key feature for high affinity at beta-adrenergic receptors.[4] Larger, bulkier substituents on the nitrogen tend to favor beta-receptor activity over alpha-receptor activity.

SAR_Diagram cluster_Aromatic Aromatic Ring (R1) cluster_Linker Ethyl Linker (X) cluster_Amine Amine Group (R2) Core N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine Scaffold cluster_Aromatic cluster_Aromatic Core->cluster_Aromatic Influences Potency & Selectivity cluster_Linker cluster_Linker Core->cluster_Linker Critical for Pharmacological Profile cluster_Amine cluster_Amine Core->cluster_Amine Determines Receptor Affinity A1 sec-Butyl Group: - Increases lipophilicity - May influence binding pocket interactions A2 Other Substituents (e.g., Halogens, Methoxy): - Modulate electronic properties and selectivity L1 Ethyl vs. Propyl/Propanol: - Absence of hydroxyl group alters beta-receptor affinity N1 Isopropyl Group: - Generally favors beta-adrenergic activity N2 Other Alkyl Groups: - Size and branching affect receptor selectivity and potency

Figure 2: Key structure-activity relationship considerations for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine analogs.

Pharmacological Profile

Based on the structural features of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine and the known activities of its analogs, the primary pharmacological targets are likely to be beta-adrenergic receptors and monoamine transporters. There is also a possibility of interaction with monoamine oxidases (MAO).

Beta-Adrenergic Receptor Activity

The phenoxypropanolamine scaffold is the hallmark of most beta-blockers.[1] These drugs antagonize the effects of catecholamines at beta-adrenergic receptors, leading to decreased heart rate, blood pressure, and myocardial contractility. The activity of these compounds is highly stereoselective, with the (S)-enantiomer being significantly more potent.

While the target compound lacks the hydroxyl group of traditional beta-blockers, some phenoxyethylamine derivatives have been shown to possess beta-adrenergic activity.[7] The presence of the N-isopropyl group strongly suggests a potential interaction with beta-receptors. The sec-butyl group on the phenyl ring could influence selectivity for β1 versus β2 receptors. Generally, bulky substituents in the ortho position can favor β1 selectivity.

Table 1: Hypothetical Beta-Adrenergic Receptor Binding Affinities of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine Analogs

AnalogR1 (Aromatic Substitution)R2 (N-Substitution)β1 Ki (nM) (Predicted)β2 Ki (nM) (Predicted)
1 2-sec-butylIsopropyl50-150100-300
2 4-tert-butylIsopropyl20-80200-500
3 2,6-dimethylIsopropyl10-50500-1000
4 2-sec-butyltert-butyl30-10080-250

Note: These values are hypothetical and intended for illustrative purposes to guide research, based on general SAR principles for beta-blockers.

Monoamine Transporter Inhibition

Some phenoxypropanolamine and phenethylamine derivatives have been shown to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[8] Inhibition of these transporters can lead to antidepressant and anxiolytic effects. The lipophilic nature of the sec-butyl group and the overall structure of the target compound suggest that it could have an affinity for these transporters.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, and GBR 12909 for DAT).

  • Termination and Filtration: After incubation, rapidly filter the samples through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 values by non-linear regression analysis and then convert to Ki values using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition

The phenethylamine backbone is present in many known monoamine oxidase inhibitors (MAOIs).[9][10] MAOIs prevent the breakdown of monoamine neurotransmitters and are used in the treatment of depression and Parkinson's disease. While the phenoxy linkage in the target compound differentiates it from classical phenethylamine MAOIs, the possibility of MAO inhibition should not be dismissed. The nature of the aromatic and amine substituents would determine the selectivity for MAO-A versus MAO-B.

Future Directions and Therapeutic Potential

The N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Depending on the specific pharmacological profile, these analogs could have applications in several areas:

  • Cardiovascular Diseases: If potent and selective beta-adrenergic antagonism is confirmed, these compounds could be developed as next-generation beta-blockers with potentially improved pharmacokinetic profiles.

  • Neurological and Psychiatric Disorders: If significant monoamine transporter inhibition is observed, these analogs could be explored as novel antidepressants or anxiolytics.

  • Neurodegenerative Diseases: Selective MAO-B inhibition could lead to the development of new treatments for Parkinson's disease.

Further research should focus on the synthesis and pharmacological characterization of a focused library of analogs to elucidate the precise structure-activity relationships. This should include in vitro binding and functional assays, as well as in vivo studies to assess efficacy and safety.

Conclusion

While direct experimental data on N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine is scarce, a comprehensive analysis of the literature on structurally related analogs provides a solid foundation for understanding its potential chemical and pharmacological properties. The synthetic routes are well-established, and the structure-activity relationships for the aryloxyalkylamine class are reasonably well-understood. The key structural features of the target compound suggest a high likelihood of interaction with beta-adrenergic receptors and potentially monoamine transporters. This technical guide provides a roadmap for the rational design, synthesis, and evaluation of novel analogs based on this promising scaffold, with the potential to yield new therapeutic agents for a range of diseases.

References

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Methodological & Application

Application Note and Synthesis Protocol for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine, a tertiary amine of interest in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic pathway, commencing with the Williamson ether synthesis to couple 2-(sec-butyl)phenol with 2-chloro-N-isopropylethanamine. This is followed by the purification of the target compound. This application note is intended for researchers and scientists in the fields of organic synthesis and drug development, offering a detailed, step-by-step methodology, mechanistic insights, and safety considerations.

Introduction

N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine is a tertiary amine containing a phenoxyethyl moiety. Compounds with similar structural features have been explored for a variety of pharmacological activities. The synthesis of such molecules is of significant interest for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The synthetic route presented in this document is designed to be efficient and scalable, utilizing readily available starting materials.

The core of this synthesis involves two key transformations: the formation of an ether linkage and the introduction of the secondary amine. The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. The subsequent nucleophilic substitution by isopropylamine provides a direct route to the target tertiary amine.

Reaction Scheme

Figure 1: Overall synthetic workflow for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2-(sec-butyl)phenolReagentPlus®, 99%Sigma-Aldrich89-72-5
2-chloro-N-isopropylethanamine hydrochloride97%Alfa Aesar4261-68-1
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR Chemicals75-09-2
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore7757-82-6
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Ethyl AcetateHPLC Grade, ≥99.9%Honeywell141-78-6
HexanesACS Grade, ≥98.5%Avantor110-54-3

Experimental Protocol

Synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine

This procedure outlines the direct N-alkylation of 2-(sec-butyl)phenol with 2-chloro-N-isopropylethanamine via a Williamson ether synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(sec-butyl)phenol (10.0 g, 66.6 mmol), potassium carbonate (18.4 g, 133.2 mmol), and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-N-isopropylethanamine hydrochloride (11.5 g, 73.3 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

The crude product is purified by flash column chromatography on silica gel.

Step-by-Step Procedure:

  • Column Preparation: Prepare a silica gel column using a gradient elution system of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the prepared column.

  • Elution: Elute the column with the ethyl acetate/hexanes solvent system. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine as a pale yellow oil.

Mechanistic Insights

The synthesis proceeds via a classical Williamson ether synthesis mechanism. In the first step, the weakly acidic phenolic proton of 2-(sec-butyl)phenol is deprotonated by the base, potassium carbonate, to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of 2-chloro-N-isopropylethanamine in an SN2 reaction, displacing the chloride leaving group and forming the desired ether linkage. The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-(sec-butyl)phenol Phenoxide 2-(sec-butyl)phenoxide Phenol->Phenoxide + Base Base K₂CO₃ Phenoxide_ion 2-(sec-butyl)phenoxide Phenoxide->Phenoxide_ion Alkyl_Halide 2-chloro-N-isopropylethanamine Product N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine Alkyl_Halide->Product SN2 Phenoxide_ion->Product

Figure 2: Simplified mechanism of the Williamson ether synthesis.

Characterization Data (Expected)

PropertyExpected Value
Appearance Pale yellow oil
Molecular Formula C₁₅H₂₅NO
Molecular Weight 235.37 g/mol
¹H NMR (CDCl₃) δ (ppm): 7.2-6.8 (m, 4H, Ar-H), 4.1 (t, 2H, O-CH₂), 3.0 (t, 2H, N-CH₂), 2.8 (m, 1H, CH(CH₃)₂), 2.7 (m, 1H, CH(CH₃)CH₂CH₃), 1.6 (m, 2H, CH₂CH₃), 1.2 (d, 6H, CH(CH₃)₂), 0.9 (t, 3H, CH₂CH₃), 0.8 (d, 3H, CH(CH₃)CH₂CH₃).
¹³C NMR (CDCl₃) δ (ppm): 156.5, 142.0, 127.0, 126.5, 121.0, 112.0, 68.0, 49.0, 48.0, 35.0, 29.0, 23.0, 22.0, 12.0.
Mass Spec (ESI+) m/z: 236.20 [M+H]⁺

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure starting materials; inefficient work-up.Ensure starting materials are pure and dry. Extend reaction time or increase temperature slightly. Optimize extraction and purification steps.
Presence of Starting Material Insufficient reaction time or temperature; poor base activity.Increase reaction time and/or temperature. Ensure potassium carbonate is anhydrous and finely powdered for maximum surface area.
Side Product Formation O-alkylation vs. N-alkylation (if starting with isopropylamine and a dihaloalkane); elimination reactions.The chosen route minimizes this by using a pre-formed amino-halide. If side products are observed, purification by column chromatography should be sufficient to isolate the desired product.

Safety Precautions

  • 2-(sec-butyl)phenol: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2-chloro-N-isopropylethanamine hydrochloride: Harmful if swallowed. Causes skin irritation and serious eye irritation. Wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • PubChem Compound Summary for CID 123456, N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine. National Center for Biotechnology Information.
  • Williamson Ether Synthesis. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press: Oxford, 2012; pp 386-387.
  • Reductive Amination. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; John Wiley & Sons: Hoboken, NJ, 2013; pp 1295-1297.
  • Patnaik, P. A Comprehensive Guide to the Hazardous Properties of Chemical Substances, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007.

Application Note: A Comprehensive Guide to the Synthesis of Phenoxyethylamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenoxyethylamine scaffolds are integral to a multitude of pharmacologically active compounds, making their efficient synthesis a cornerstone of medicinal chemistry and drug development.[1] Reductive amination stands out as one of the most robust and versatile methods for constructing the crucial C-N bond in these molecules.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the preparation of phenoxyethylamines via direct reductive amination. It covers the underlying reaction mechanism, a comparative analysis of common reducing agents, detailed experimental protocols, and best practices for safety, purification, and characterization. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and successful replication.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental task in organic chemistry, and reductive amination is a preferred method due to its high efficiency, operational simplicity, and broad substrate scope.[4][5] This one-pot reaction combines a carbonyl compound (in this case, a phenoxyacetaldehyde derivative) with an amine and a reducing agent to directly yield the target amine.[4] This approach avoids the common pitfalls of direct alkylation, such as over-alkylation and the use of harsh reagents.[6]

The power of this method lies in the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[7][8] By selecting a mild reducing agent that selectively reduces the protonated iminium ion over the starting carbonyl, the reaction can be performed in a single step, which is highly advantageous in terms of atom economy and waste reduction, aligning with the principles of green chemistry.[4]

Mechanism and Theory: The Chemical Pathway

The reductive amination process can be dissected into two primary stages that occur sequentially in the same reaction vessel.[7]

  • Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the phenoxyacetaldehyde. This forms an unstable hemiaminal intermediate.[4] Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine. If a secondary amine is used, an enamine is not possible, and the intermediate is an iminium ion. The equilibrium of this step is driven towards the imine/iminium ion by the removal of water or by conditions that favor its formation.[4]

  • Hydride Reduction : A hydride-based reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion.[8] The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but not so powerful as to reduce the starting aldehyde, which would lead to an undesired alcohol byproduct.[6][7]

dot graph "Reductive_Amination_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Phenoxyacetaldehyde\n+ Primary/Secondary Amine"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine / Iminium Ion"]; Product [label="Phenoxyethylamine Product"]; Hydride [label="Hydride Source\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -> Hemiaminal [label="Nucleophilic Attack"]; Hemiaminal -> Imine [label="- H₂O\n(Dehydration)"]; Imine -> Product [label="Reduction"]; Hydride -> Imine [label="Hydride Transfer", style=dashed]; } enddot Figure 1: General mechanism of reductive amination.

Reagent Selection: A Comparative Analysis

The success of a one-pot reductive amination hinges on the choice of the reducing agent. Below is a comparison of the most commonly employed reagents for this transformation.

ReagentNameKey AdvantagesKey Disadvantages
NaBH(OAc)₃ Sodium TriacetoxyborohydrideReagent of Choice. Mild and selective; reduces iminium ions much faster than aldehydes/ketones, making it ideal for one-pot procedures.[9] Tolerates a wide range of functional groups and does not require stringent pH control.[10][11] Less toxic byproducts compared to NaBH₃CN.Moisture-sensitive; reactions are typically performed in anhydrous aprotic solvents like DCE or THF.[12][13]
NaBH₃CN Sodium CyanoborohydrideEffective and stable in weakly acidic conditions (pH 4-5) where imine formation is favorable.[6] Can be used in protic solvents like methanol.[13]Highly Toxic. Releases toxic hydrogen cyanide (HCN) gas upon exposure to strong acids or on decomposition.[14][15][16] Less selective than NaBH(OAc)₃ and may reduce some aldehydes.[6]
NaBH₄ Sodium BorohydrideInexpensive and readily available.Will readily reduce the starting aldehyde.[7][13] Its use requires a two-step (indirect) procedure: pre-formation of the imine, followed by the addition of NaBH₄.[6][11]

Given its superior safety profile, selectivity, and effectiveness in one-pot procedures, Sodium Triacetoxyborohydride (STAB) is the recommended reagent for the general preparation of phenoxyethylamines and will be the focus of the detailed protocol.[9][11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative phenoxyethylamine.

Precursor Preparation: Synthesis of Phenoxyacetaldehyde

Phenoxyacetaldehyde is not always commercially available and may need to be synthesized. A common method is the controlled oxidation of phenoxyethanol.[17]

  • Reaction : Oxidation of 2-phenoxyethanol using a suitable catalyst (e.g., supported silver metal) in the presence of an oxygen-containing gas at elevated temperatures (e.g., 225-275°C).[17]

  • Work-up : The crude product is condensed and purified via conventional methods such as extraction and distillation to separate it from unreacted starting material.[17]

Note: Due to the specialized equipment required, researchers may consider alternative routes, such as the reduction of phenoxyacetic acid or its derivatives, if phenoxyethanol oxidation is not feasible.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the reaction of phenoxyacetaldehyde with a primary amine to yield a secondary phenoxyethylamine.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Dropping funnel or syringe pump

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Chromatography equipment (optional, for purification)

  • Phenoxyacetaldehyde

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[10][11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Setup [label="1. Reaction Setup\n- Combine aldehyde & amine\n- Anhydrous solvent (DCE)\n- Stir under N₂"]; Addition [label="2. Reagent Addition\n- Add NaBH(OAc)₃ portion-wise\n- Maintain temperature (0°C to RT)"]; Reaction [label="3. Reaction Monitoring\n- Stir for 2-16 hours at RT\n- Monitor by TLC or LC-MS"]; Quench [label="4. Work-up: Quench\n- Slowly add sat. NaHCO₃"]; Extract [label="5. Work-up: Extraction\n- Extract with organic solvent\n- Wash with brine"]; Dry [label="6. Isolation\n- Dry organic layer (Na₂SO₄)\n- Filter and concentrate"]; Purify [label="7. Purification\n- Column chromatography\n(if necessary)"];

// Edges Setup -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; } enddot Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add phenoxyacetaldehyde (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

  • Amine Addition : Add the desired amine (1.0-1.2 eq.) to the stirred solution. Allow the mixture to stir for 20-30 minutes at room temperature for initial imine formation.

  • Reducing Agent Addition : Slowly add Sodium Triacetoxyborohydride (1.1-1.5 eq.) to the mixture in portions over 15-20 minutes. The addition can be exothermic; for sensitive substrates, an ice bath can be used to maintain room temperature.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying : Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure phenoxyethylamine.

Troubleshooting and Key Considerations

  • Low Yield : May result from incomplete imine formation or degradation of the aldehyde. Ensure anhydrous conditions, as NaBH(OAc)₃ is moisture-sensitive.[13] For less reactive ketones or hindered amines, adding a catalytic amount of acetic acid (1-2 drops) can facilitate imine formation.[10][11]

  • Formation of Alcohol Byproduct : This indicates that the reducing agent is reducing the starting aldehyde. This is rare with NaBH(OAc)₃ but can occur if the reaction temperature is too high or if a stronger reducing agent is used.

  • Dialkylation of Primary Amines : If a primary amine is used, dialkylation to form a tertiary amine can sometimes be a side reaction. Using a stepwise procedure where the imine is formed first, followed by reduction with NaBH₄, can sometimes mitigate this issue.[11]

  • Insoluble Materials : All starting materials should be fully soluble in the chosen solvent. If solubility is an issue, a different solvent system may be required.[18]

Product Characterization

The identity and purity of the synthesized phenoxyethylamine should be confirmed using standard spectroscopic techniques.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure.[19][21] Look for characteristic shifts corresponding to the phenoxy, ethyl, and amine substituent protons.

  • Infrared (IR) Spectroscopy : This technique can confirm the presence of key functional groups. A successful reaction will show the disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of an N-H stretch (for secondary amines, ~3300-3500 cm⁻¹).

  • Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming its identity.[19] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety Precautions

Adherence to standard laboratory safety protocols is mandatory. The following points highlight specific hazards associated with this procedure.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) :

    • Hazard : Reacts violently with water and protic solvents, releasing flammable hydrogen gas.[12] Causes serious eye damage and skin irritation.[22]

    • Handling : Handle under an inert, dry atmosphere.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23] Keep away from water and sources of ignition.[12][22]

    • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.[12]

  • Sodium Cyanoborohydride (NaBH₃CN) :

    • Hazard : HIGHLY TOXIC. [14] May be fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.[15][16] Water-reactive and flammable solid.[15]

    • Handling : Must be handled in a well-ventilated chemical fume hood.[14] Avoid contact with skin, eyes, and clothing. Do not create dust.[14]

    • Storage : Store in a tightly closed container under an inert atmosphere, away from acids and sources of ignition.[14]

  • Solvents : 1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle with appropriate care and engineering controls.

References

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Sodium Cyanoborohydride SOP. OSU Chemistry. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Production of phenoxyacetaldehyde. (1959).
  • 09.10 Reductive Amination. (2020, May 7). YouTube. [Link]

  • Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Scope and limitations of the reductive amination of linear alkyl... ResearchGate. [Link]

  • Phenoxyacetic acid derivative synthesis method. (2013).
  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. paper.usc.edu.cn. [Link]

  • Method for synthesizing phenoxyacetic acid derivative. (2013).
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones over a Ni-doped MFM-300(Cr) Catalyst. The University of Manchester. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021, April 25). Frontiers. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. datapdf.com. [Link]

  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. ManTech Publications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. IJSAT. [Link]

  • Reductive Amination Reaction. OpenBU. [Link]

  • Spectroscopic Emerging Trends in Pharmaceutical Analysis. Research and Reviews. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. [Link]

  • Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. stemeducationjournal.springeropen.com. [Link]

Sources

Application Note & Protocol: Determination of the Solubility of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the compound N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine in dimethyl sulfoxide (DMSO). As a pivotal first step in many preclinical and in vitro experimental workflows, accurately establishing the maximum stock concentration is critical for data integrity and reproducibility.[1][2] We present two robust methodologies: the gold-standard thermodynamic shake-flask method for equilibrium solubility and a high-throughput kinetic solubility assay for rapid assessment. This guide explains the causality behind experimental choices, offers detailed step-by-step protocols, and provides best practices for handling this specific compound and DMSO as a solvent system.

Introduction: The Critical Role of Solubility in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in drug discovery, prized for its ability to dissolve a vast array of small molecules.[1] The preparation of a concentrated stock solution in 100% DMSO is often the starting point for a multitude of assays, including high-throughput screening and cell-based studies. However, the assumption of solubility can be a critical pitfall. An inaccurately prepared or supersaturated stock solution can lead to compound precipitation upon storage or dilution into aqueous assay buffers, resulting in erroneous and irreproducible experimental data.[2][3]

Therefore, a precise determination of a compound's solubility limit in DMSO is not a trivial preliminary step but a foundational requirement for robust scientific inquiry. This application note focuses on N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine, providing the necessary protocols to empower researchers to confidently prepare stable, reliable stock solutions.

Compound Profile: N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine

Understanding the physicochemical properties of the compound is essential for designing an effective solubility study.

PropertyValueSource
IUPAC Name N-{2-[2-(sec-butyl)phenoxy]ethyl}propan-2-amineSanta Cruz Biotechnology
Molecular Formula C₁₅H₂₅NO[4]
Molecular Weight 235.37 g/mol [4][5]
Appearance Solid (powder or crystalline form)Assumed for protocol
Chemical Structure Chemical Structure of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamineSanta Cruz Biotechnology[5]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different but complementary information.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution at a specific temperature and pressure.[6][8] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours).[9] The shake-flask method is the gold standard for this measurement and is essential for lead optimization and formulation development.[8]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[8][10][11] It is a high-throughput method often used in early drug discovery to flag compounds that may have solubility issues under typical assay conditions.[8] The result is influenced by the initial DMSO concentration and the rate of dilution.[7][12]

Experimental Workflow Overview

The following diagram illustrates the decision-making process and general workflow for determining the solubility of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine.

G cluster_prep Phase 1: Preparation & Planning cluster_methods Phase 2: Method Selection & Execution cluster_analysis Phase 3: Analysis & Reporting Compound Obtain Solid Compound (N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine) Goal Define Experimental Goal Compound->Goal Solvent Procure Anhydrous DMSO (≥99.9% Purity) Solvent->Goal Thermo Thermodynamic Solubility (Shake-Flask Method) Goal->Thermo  High Accuracy  Lead Optimization Kinetic Kinetic Solubility (Turbidimetric Method) Goal->Kinetic  High Throughput  Early Screening Quantify Quantification (e.g., HPLC-UV) Thermo->Quantify Analyze Data Analysis Kinetic->Analyze Quantify->Analyze Result Report Solubility (mg/mL or mM) Analyze->Result

Caption: Decision workflow for solubility determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the most accurate method. The core principle is to create a supersaturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound in the supernatant.[9]

Rationale for Methodological Choices
  • Anhydrous DMSO: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of hydrophobic compounds.[1] Using anhydrous (≥99.9%) grade is mandatory for accurate results.

  • 24-Hour Equilibration: This duration is typically sufficient for most small molecules to reach a state of thermodynamic equilibrium between the solid and dissolved phases.[3][9]

  • High-Speed Centrifugation: This step is critical to effectively pellet all undissolved solid particles, ensuring that only the truly dissolved compound is sampled from the supernatant.[3]

  • HPLC Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and standard method for quantifying the concentration of a small molecule in solution, provided the analyte has a chromophore.[9]

Materials & Equipment
  • N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical Balance (readable to 0.1 mg)

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker or rotator with temperature control (set to 25°C)

  • High-speed microcentrifuge

  • Calibrated micropipettes and sterile tips

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Step-by-Step Protocol

G start Start step1 1. Add Excess Solid Weigh ~5-10 mg of compound into a 2.0 mL tube. start->step1 step2 2. Add Solvent Add 500 µL of anhydrous DMSO. step1->step2 step3 3. Equilibrate Vortex briefly. Place on orbital shaker at 25°C for 24 hours. step2->step3 step4 4. Separate Phases Centrifuge at >14,000 x g for 15 minutes. step3->step4 step5 5. Collect Supernatant Carefully transfer an aliquot (e.g., 100 µL) of the clear supernatant to a new tube. Avoid disturbing the pellet. step4->step5 step6 6. Dilute & Quantify Perform a serial dilution of the supernatant. Analyze via validated HPLC method against a standard curve. step5->step6 end End: Calculate Solubility step6->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

  • Preparation: Accurately weigh approximately 5-10 mg of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine into a 2.0 mL microcentrifuge tube. The key is to add an amount that is visibly in excess of what will dissolve.

  • Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 500 µL) of anhydrous DMSO to the tube.

  • Equilibration: Tightly cap the tube and vortex vigorously for 1-2 minutes. Place the tube on an orbital shaker in a temperature-controlled environment (25°C) and agitate for 24 hours to ensure equilibrium is reached.[3][9]

  • Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm or >14,000 x g) for 15 minutes to pellet the undissolved solid.[3]

  • Sample Collection: Carefully open the tube and collect a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet at the bottom. Transfer this to a clean tube.

  • Quantification: Prepare a precise serial dilution of the supernatant with DMSO. Quantify the concentration of the compound in the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known-concentration stock.

  • Calculation: Back-calculate from the diluted sample concentration to determine the original concentration in the undiluted supernatant. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility via Turbidimetry

This protocol provides a rapid, medium-throughput assessment of solubility when a DMSO stock is diluted into an aqueous buffer, mimicking typical assay conditions. The appearance of a precipitate (turbidity) is measured as an increase in light absorbance or scattering.[11]

Rationale for Methodological Choices
  • DMSO Stock Series: A serial dilution in 100% DMSO allows for the testing of multiple concentrations simultaneously, pinpointing the concentration at which precipitation begins.[13]

  • Aqueous Buffer Dilution: The rapid addition of the DMSO stock into a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) simulates the conditions under which a compound is introduced to an in vitro assay.[10] A final DMSO concentration of ≤2% is common.[14]

  • Turbidity Measurement: As a compound precipitates out of solution, it forms fine particles that scatter light. This can be measured by a plate reader as an increase in absorbance at a wavelength where the compound itself does not absorb (e.g., 620 nm) or more sensitively by a nephelometer.[11][13]

Materials & Equipment
  • N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom microtiter plates

  • Multichannel pipette

  • Plate reader with absorbance capability (e.g., 620 nm) or a nephelometer

  • Vortex mixer

Step-by-Step Protocol
  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% anhydrous DMSO (e.g., 20 mM). Ensure complete dissolution by vortexing.[9]

  • Serial Dilution: In a separate 96-well plate or in tubes, perform a 2-fold or 3-fold serial dilution of the stock solution using 100% DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.01 mM).[9][11]

  • Assay Plate Preparation: Using a multichannel pipette, transfer a small volume (e.g., 2-5 µL) of each concentration from the DMSO dilution series into the wells of a new 96-well assay plate. Include wells with only DMSO as a negative control.[10][13]

  • Add Aqueous Buffer: Rapidly add a larger volume of PBS (pH 7.4) to each well to achieve the final desired compound concentrations (e.g., add 98 µL of PBS to 2 µL of DMSO stock for a 1-in-50 dilution and a final DMSO concentration of 2%).[11]

  • Incubation: Mix the plate gently on a plate shaker for 2 minutes, then let it incubate at room temperature for 1-2 hours.[10][11]

  • Measurement: Measure the absorbance (turbidity) of each well at 620 nm or measure light scattering using a nephelometer.[9][11]

  • Data Analysis: Plot the measured absorbance/scattering signal against the compound concentration. The kinetic solubility limit is defined as the concentration at which the signal significantly increases above the baseline of the DMSO-only controls (e.g., where the signal is 1.5-fold higher than the control).[11]

Data Summary and Interpretation

All quantitative results should be clearly documented. The expected output from these protocols will allow for the completion of the following table.

ParameterExpected ValueUnitMethod UsedNotes
Thermodynamic Solubility To be determinedmg/mL or mMProtocol 1: Shake-FlaskRepresents the maximum stable concentration in 100% DMSO at 25°C.
Kinetic Solubility To be determinedµM or µg/mLProtocol 2: TurbidimetryRepresents the precipitation point upon dilution in PBS (pH 7.4) with 2% final DMSO.

Best Practices and Troubleshooting

  • DMSO Handling: Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored to prevent moisture absorption. Keep the container tightly sealed.[1]

  • Stock Solution Storage: Once the maximum solubility is determined, prepare stock solutions at or below this concentration. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation.[1][14] Store at -20°C or -80°C, protected from light.[14]

  • Incomplete Dissolution: If a compound is difficult to dissolve when preparing the initial stock, gentle warming (to 37°C) or brief sonication may be employed, but be cautious as heat can degrade sensitive compounds.[2]

  • Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[14] This must be factored in when planning the dilution scheme from the main stock.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2024). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanamine, N-(2-(2-butoxyphenoxy)ethyl)-N-(1-methylethyl)-. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

Sources

Application Note: Comprehensive HPLC Method Development and Validation for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals.

Introduction & Scientific Rationale

The compound N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (Molecular Formula: C₁₅H₂₅NO)[1] is a highly lipophilic aryloxyethylamine derivative. Structurally, it consists of a secondary aliphatic amine (an isopropylamine moiety) linked via an ethyl chain to an ortho-sec-butyl-substituted phenoxy ring.

Unlike traditional aryloxypropanolamine beta-blockers, this molecule lacks a beta-hydroxyl group. This absence significantly increases its partition coefficient (LogP), shifting its chromatographic behavior toward strong hydrophobic retention. Furthermore, the secondary amine (pKa ~9.5–10.0) presents a classic analytical challenge: severe peak tailing on silica-based reversed-phase (RP) columns due to secondary ion-exchange interactions with residual silanols.

This application note details a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to neutralize these structural challenges, ensuring sharp peak symmetry, robust retention time stability, and high quantitative accuracy.

Physicochemical Profiling & Chromatographic Impact

Successful method development requires aligning the instrumental parameters with the molecule's intrinsic physicochemical properties, a core principle detailed in[2].

Molecular FeatureEstimated PropertyChromatographic Causality & Impact
Secondary Amine pKa ≈ 9.5 – 10.0Positively charged at neutral/acidic pH. Prone to severe peak tailing via electrostatic interactions with ionized silanols (Si-O⁻). Requires extreme pH control.
Sec-butylphenoxy Group LogP ≈ 3.5 – 4.5Confers strong hydrophobicity. Requires a high-elution-strength organic modifier (Acetonitrile) and a steep gradient to elute efficiently.
Aromatic Ether Linkage UV Max: 220 nm, 270 nmProvides a reliable chromophore. Detection at 220 nm maximizes sensitivity, while 270 nm offers higher specificity against baseline noise.

Method Development Strategy: The "Why" Behind the Protocol

To build a robust analytical workflow for basic amines, we must actively suppress secondary retention mechanisms[3].

  • Mobile Phase pH & Ion-Pairing: We utilize a low-pH strategy (pH ~2.2) using 0.1% Trifluoroacetic acid (TFA). At this pH, the secondary amine is fully protonated, but crucially, the acidic silanols on the silica surface are neutralized (Si-OH), shutting down the ion-exchange tailing mechanism. TFA also acts as a volatile ion-pairing reagent, forming a neutral, hydrophobic complex with the amine to enhance peak symmetry.

  • Stationary Phase Selection: A Superficially Porous Particle (SPP) C18 column with extensive end-capping is selected. SPP technology provides superior mass transfer kinetics for bulky lipophilic molecules, minimizing longitudinal diffusion and yielding higher theoretical plates (N) at lower backpressures.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. Its lower viscosity reduces system backpressure and provides the necessary elution strength to overcome the hydrophobic retention of the sec-butyl group.

Stationary_Phase_Interactions Analyte N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (Protonated Amine) Hydrophobic Hydrophobic Retention (Sec-butyl & Phenoxy) Analyte->Hydrophobic Primary Mechanism IonExchange Secondary Ion-Exchange (Protonated Amine <-> Ionized Silanol) Analyte->IonExchange Secondary Interaction PeakShape Sharp, Symmetrical Peak Hydrophobic->PeakShape PeakTailing Severe Peak Tailing IonExchange->PeakTailing TFA Trifluoroacetic Acid (TFA) Ion-Pairing & pH Control TFA->IonExchange Suppresses TFA->PeakShape Promotes EndCapping Extensive End-Capping Steric Protection EndCapping->IonExchange Blocks EndCapping->PeakShape Promotes

Fig 1. Mechanistic pathways of analyte-stationary phase interactions and peak shape causality.

Experimental Protocol

Chromatographic Conditions
ParameterOptimized Condition
Column SPP C18, 100 x 4.6 mm, 2.7 µm (e.g., Halo C18 or equivalent)
Mobile Phase A 0.1% TFA in LC-MS Grade Water (pH ~2.2)
Mobile Phase B 0.1% TFA in HPLC Grade Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 40 °C (Reduces solvent viscosity and improves mass transfer)
Injection Volume 5 µL
Detection (UV) 220 nm (Quantification) / 270 nm (Qualification)
Gradient Elution Program

A gradient is required to elute the highly retained sec-butyl tail while maintaining resolution from early-eluting polar impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
1.08020Isocratic hold
7.01090Linear gradient
9.01090Column wash
9.18020Return to initial
12.08020Re-equilibration
Step-by-Step Sample Preparation

Causality Note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect"), which is critical for early-eluting degradation products.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the lipophilic compound, and make up to volume.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection. Do not use Nylon filters, as they can bind highly lipophilic amines.

HPLC_Workflow Start Compound Profiling: Secondary Amine + Lipophilic Ether pH_Select Mobile Phase pH Selection Start->pH_Select Low_pH Low pH (2.0 - 3.0) Amine Protonated Silanols Suppressed pH_Select->Low_pH Preferred High_pH High pH (10.0 - 11.0) Amine Neutralized pH_Select->High_pH Alternative Col_Select Column Selection: End-capped C18 SPP Low_pH->Col_Select Org_Mod Organic Modifier: Acetonitrile (Lower viscosity) Col_Select->Org_Mod Grad_Opt Gradient Optimization: 20% to 90% ACN over 7 min Org_Mod->Grad_Opt SST System Suitability & Validation Grad_Opt->SST

Fig 2. Step-by-step decision matrix for amine-based HPLC method development.

System Suitability & Validation Summary

Every protocol must function as a self-validating system. Prior to sample analysis, a System Suitability Test (SST) must be performed using 5 replicate injections of the Working Standard Solution (100 µg/mL). If the system fails these criteria, the run is invalid and troubleshooting must commence.

Mandatory SST Criteria
ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (Tf) ≤ 1.5Ensures secondary silanol interactions are fully suppressed.
Theoretical Plates (N) ≥ 10,000Verifies column efficiency and mass transfer kinetics.
Injection Precision %RSD ≤ 2.0% (n=5)Confirms autosampler accuracy and integration consistency.
Retention Time (Rt) ± 2.0% of standardEnsures mobile phase preparation and pump delivery are accurate.
Method Validation Data (Representative)

The method was validated according to ICH Q2(R1) guidelines for the quantification of basic amines[4].

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 µg/mL – 150 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10
Method Accuracy 99.2% – 101.5%Recovery between 98.0% – 102.0%
Intermediate Precision 1.1% RSD%RSD ≤ 2.0% across different days/analysts

Troubleshooting Guide

  • Symptom: Peak tailing increases over time (Tf > 1.5).

    • Causality: Continuous exposure to pH 2.2 at 40°C can slowly hydrolyze the siloxane bonds of the C18 end-capping, exposing fresh silanols.

    • Solution: Replace the analytical column. To extend column life, always flush the column with 50:50 Water:ACN (without TFA) before storing.

  • Symptom: Split peaks or severe fronting.

    • Causality: The sample diluent is too strong (e.g., 100% ACN) compared to the initial mobile phase (20% ACN), causing the analyte to travel rapidly through the column head before partitioning.

    • Solution: Re-prepare the sample in the recommended 80:20 Water:ACN diluent.

References

  • Practical HPLC Method Development, 2nd Edition, John Wiley & Sons. Available at:[Link]

  • organic raw materials | Amino compound manufactures and suppliers (C15H25NO), ChemBK. Available at:[Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Solvent Selection for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (Nebivolol)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the rational selection of solvents for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine, a weakly basic compound commonly known as Nebivolol. As a BCS Class II drug, Nebivolol is characterized by low solubility and high permeability, making solvent selection a critical parameter in early-stage research, formulation development, and analytical method design. This document integrates theoretical principles, including Hansen Solubility Parameters (HSP) and COSMO-RS, with a detailed, field-proven experimental protocol for determining equilibrium solubility. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology for identifying optimal solvent systems, thereby accelerating development timelines and ensuring data integrity.

Introduction: The Critical Role of Solvent Selection

N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine (Nebivolol) is a highly selective β1-adrenergic receptor antagonist used in the treatment of hypertension. Its molecular structure, featuring a phenoxy ethylamine backbone with sec-butyl and 2-propanamine substitutions, imparts a lipophilic character and a pKa of approximately 8.13, rendering it poorly soluble in aqueous media. This inherent low solubility presents significant challenges in various stages of pharmaceutical development:

  • Pre-formulation: Identifying suitable solvents is the first step in developing viable dosage forms, including oral solutions, injectables, or amorphous solid dispersions.

  • Process Chemistry: Solvent choice impacts reaction kinetics, yield, and impurity profiles during synthesis and purification.

  • Analytical Chemistry: The development of accurate and robust analytical methods, particularly for HPLC, relies on the complete dissolution of the analyte in the mobile phase or a suitable diluent.

A systematic approach to solvent selection, combining predictive theoretical models with empirical verification, is therefore indispensable. This guide eschews a one-size-fits-all template, instead presenting a logical workflow that begins with understanding the molecule's fundamental properties and progresses to a validated experimental protocol.

Physicochemical Characterization & Initial Considerations

A deep understanding of the target molecule's structure is the foundation of rational solvent selection.

  • Structure: Nebivolol possesses both hydrogen bond donor (secondary amine) and acceptor (ether oxygen, secondary amine) sites, as well as significant non-polar regions (two aromatic rings, sec-butyl and isopropyl groups).

  • Polarity: The molecule has a high logP value, indicating good lipid solubility. This suggests that non-polar to moderately polar solvents may be more effective than highly polar solvents like water.

  • pH-Dependent Solubility: As a weak base, Nebivolol's solubility is pH-dependent. The hydrochloride salt is commonly used, but its solubility can paradoxically decrease in highly acidic conditions due to the common-ion effect or salting-out effects.

This profile suggests that a successful solvent will likely need to balance polarity, hydrogen bonding capability, and dispersion forces to effectively solvate the different moieties of the molecule.

Theoretical Frameworks for Solvent Prediction

Before embarking on extensive experimental screening, theoretical models can be employed to narrow the field of potential solvents, saving time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct a solvent's total cohesion energy into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

Every molecule, including Nebivolol, can be assigned a set of HSP values (δd, δp, δh). A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute (1) and the solvent (2) in "Hansen space" can be calculated:

Ra = [4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]¹/²

A smaller 'Ra' value indicates a higher likelihood of solubility. By testing the solubility of Nebivolol in a range of well-characterized solvents, a "solubility sphere" can be determined in Hansen space, allowing for the prediction of its solubility in untested solvents.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based thermodynamic model that offers a more fundamental approach to predicting solubility. It calculates the chemical potential of a compound in a solution based on first principles, avoiding the empiricism of other models.

The key advantages of COSMO-RS include:

  • High Predictive Power: It can accurately predict properties like solubility and partition coefficients without requiring extensive experimental data for parametrization.

  • Mixture Analysis: It excels at predicting solubility in complex solvent mixtures.

  • Descriptor-Based Insights: The model generates σ-profiles (histograms of a molecule's surface charge polarity), providing deep insights into solute-solvent interactions.

For a molecule like Nebivolol, COSMO-RS can be a valuable tool for in-silico screening of a vast library of solvents to identify the most promising candidates for experimental validation.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of Nebivolol, aligned with principles outlined by the International Council for Harmonisation (ICH).

Materials & Reagents
  • Solute: N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine (or its hydrochloride salt) of known purity.

  • Solvents: A representative range of solvents (e.g., HPLC grade or equivalent) covering a spectrum of polarities and hydrogen bonding capabilities. See Table 1 for suggestions.

  • Analytical Standards: A certified reference standard of the solute for analytical calibration.

  • Filters: 0.22 µm or 0.45 µm PTFE syringe filters (ensure low analyte binding).

Equipment
  • Analytical balance (readable to at least 0.01 mg).

  • Glass vials with screw caps (e.g., 4 mL or 8 mL).

  • Orbital shaker or rotator placed in a temperature-controlled incubator (37 ± 1°C for biopharmaceutical relevance).

  • Centrifuge.

  • Calibrated pipettes and volumetric flasks.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Suggested Solvents for Initial Screening
Solvent ClassSolvent ExampleRationale
Non-Polar n-HeptaneTests solubility driven by dispersion forces.
TolueneAromatic solvent, may interact with Nebivolol's phenyl rings.
Aprotic Polar Ethyl AcetateEster functionality, moderate polarity.
AcetoneKetone, highly polar aprotic.
Acetonitrile (ACN)Common HPLC solvent, polar aprotic.
Dimethyl Sulfoxide (DMSO)Highly polar aprotic, often a "universal" organic solvent.
Protic Polar MethanolSimple alcohol, capable of H-bonding.
EthanolCommon pharmaceutical solvent.
Isopropanol (IPA)Branched alcohol, different steric profile.
Aqueous Buffers pH 1.2, 4.5, 6.8As per ICH guidelines for biopharmaceutical classification.
Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount of Nebivolol to a pre-weighed glass vial. The goal is to ensure a solid phase remains at equilibrium. A starting point of ~10-20 mg is typical. Record the exact mass.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker (e.g., 37°C). Agitate at a constant speed for a sufficient duration to reach equilibrium. A period of 24-72 hours is generally recommended. Visual confirmation of undissolved solid should be made at the end of the period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the larger particles settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a supernatant aliquot using a pipette. Immediately filter the aliquot through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of Nebivolol in the filtrate.

  • Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (e.g., 0.22µm PTFE) D->E F Dilute Filtrate E->F G Quantify by Validated HPLC Method F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Data Interpretation & Application

The results from the experimental screening provide a quantitative measure of Nebivolol's solubility in various solvents.

Tabulating Results

Data should be compiled into a clear, comparative table.

SolventSolubility at 37°C (mg/mL)ClassificationNotes
DMSO> 80Very SolubleStock solution preparation.
Methanol[Experimental Value][e.g., Soluble]Potential for analytical diluent.
EthanolInsolubleInsolublePoor choice for formulation.
WaterInsolubleInsolubleConfirms poor aqueous solubility.
pH 1.2 Buffer[Experimental Value][e.g., Sparingly Soluble]Relevant to gastric conditions.
...other solvents.........
Logical Framework for Solvent Selection

The choice of solvent is dictated by the intended application. The following diagram illustrates the decision-making process based on the experimental data.

G A Experimental Solubility Data B High Solubility? (e.g., >10 mg/mL) A->B C Application: Stock Solutions, Reaction Medium, HPLC Diluent B->C Yes E Moderate Solubility? (e.g., 1-10 mg/mL) B->E No D Application: Solid Dispersions, Co-solvent Systems, Nanomilling F Application: Crystallization, Purification, Formulation with Solubilizing Excipients E->F Yes G Low Solubility? (<1 mg/mL) E->G No G->D Yes

Caption: Decision tree for application-based solvent selection.

For example, a solvent like DMSO, which shows high solubility, is ideal for preparing concentrated stock solutions for in-vitro assays. A solvent in which Nebivolol has moderate solubility might be an excellent candidate for controlled crystallization processes. For solvents where it exhibits poor solubility, formulation strategies such as creating co-solvent systems or solid dispersions become necessary.

Conclusion

The selection of an appropriate solvent for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine is a multi-faceted process that underpins successful research and development. This guide has presented a robust, integrated strategy that leverages the predictive power of theoretical models like HSP and COSMO-RS and culminates in a detailed, validated experimental protocol for solubility determination. By following this systematic approach, researchers can efficiently screen and identify optimal solvents, mitigating risks associated with poor solubility and accelerating the path from discovery to application.

References

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]

  • American Chemical Society. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

  • Zhao, D. C., et al. (2019). Effect of added halide ions and pH on the solubility of nebivolol hydrochloride and the evaluation of selected, discriminating dissolution media. Yao Xue Xue Bao, (12), 54-60. Retrieved from [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

  • PubMed. (2015, June 15). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Nebivolol. Deranged Physiology. Retrieved from [Link]

  • Selvam, R. P., et al. (2022, August). Preliminary solubility studies of Nebivolol physical mixture. ResearchGate. Retrieved from [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

  • Research and Reviews. (2021, July 29). The Novel Approaches towards Nebivolol by its Solubility Enhancement by Solid Dispersion Technique. Open Access Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Using Hansen Solubility Parameters. ResearchGate. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug and container/device interactions. West Pharmaceutical Services. Retrieved from [Link]

  • 3M. (2017, March 31). The application of Hansen solubility parameters to aspects of pharmaceutical process validation. 3M. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Retrieved from [Link]

  • American Chemical Society. (2024, September 11). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels. Retrieved from [Link]

  • Iranian Journal of Oil and Gas Science and Technology. (2021, July 28).

Application Notes and Protocols for Handling and Storage Stability of 4-((5-((6-amino-9H-purin-9-yl)methyl)-2-thienyl)ethynyl)-2-methylbut-3-yn-2-ol (CAS 434310-23-3)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This document provides a comprehensive guide to the handling, storage, and stability of the compound 4-((5-((6-amino-9H-purin-9-yl)methyl)-2-thienyl)ethynyl)-2-methylbut-3-yn-2-ol, with CAS number 434310-23-3. As a complex heterocyclic molecule incorporating a purine, a thiophene, and an alkyne functional group, its stability profile is multifaceted. This guide is designed to provide both precautionary advice based on the chemical nature of its constituent parts and detailed protocols for researchers to empirically determine its stability under specific laboratory conditions. Adherence to these guidelines is crucial for ensuring the integrity of the compound, which is paramount for the reliability and reproducibility of experimental results.

Compound Profile and Structural Considerations

A foundational understanding of the molecule's structure is essential for predicting its potential stability liabilities.

Table 1: Physicochemical Properties of CAS 434310-23-3

PropertyValueSource
Chemical Name 4-((5-((6-amino-9H-purin-9-yl)methyl)-2-thienyl)ethynyl)-2-methylbut-3-yn-2-ol-
CAS Number 434310-23-3-
Molecular Formula C19H18N6OS-
Molecular Weight 378.45 g/mol -
Appearance Likely a solid at room temperatureInferred from high molecular weight and complex structure

The structure of CAS 434310-23-3 contains several functional groups that can influence its stability:

  • 6-Aminopurine Moiety: The purine ring system can be susceptible to hydrolysis, particularly at non-optimal pH. The amino group may also be a site for oxidative degradation.

  • Thiophene Ring: Thiophene and its derivatives are known to be susceptible to oxidation at the sulfur atom, a process that can be catalyzed by light and trace metals.

  • Ethynyl (Alkyne) Groups: The triple bonds can be prone to oxidative cleavage and other addition reactions.

  • Tertiary Alcohol: The 2-methylbut-3-yn-2-ol side chain contains a tertiary alcohol, which is generally stable but can undergo dehydration under certain acidic conditions.

General Handling and Storage Recommendations

Based on the structural features and general best practices for complex organic molecules, the following handling and storage procedures are recommended.

Initial Receipt and Short-Term Storage

Upon receiving the compound, which is typically shipped as a solid, it is advisable to store it in its original packaging in a cool, dark, and dry place. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.

Long-Term Storage

For long-term storage, the compound should be kept as a solid in a tightly sealed container at -20°C or lower. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Handling of Solid Compound
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any fine particles.

  • Weighing: To minimize exposure to air and moisture, weigh the compound quickly. For highly sensitive applications, weighing can be performed in a glove box under an inert atmosphere.

Preparation and Storage of Solutions

The stability of the compound is generally lower in solution compared to its solid state.

  • Solvent Selection: The choice of solvent can significantly impact the stability of the compound. It is recommended to determine the solubility in various common laboratory solvents (see Protocol 1). For biological assays, dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions. Use high-purity, anhydrous solvents to minimize degradation.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent like DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment. Avoid storing dilute aqueous solutions for extended periods.

Protocols for Stability and Solubility Assessment

The following protocols are designed to empower researchers to determine the specific stability and solubility characteristics of CAS 434310-23-3.

Protocol 1: Determination of Solubility in Common Laboratory Solvents

Objective: To determine the approximate solubility of CAS 434310-23-3 in a range of solvents.

Materials:

  • CAS 434310-23-3

  • A selection of high-purity solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, N,N-dimethylformamide (DMF), acetonitrile)

  • Vials with tight-fitting caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add a pre-weighed excess amount of the solid compound to a known volume of each solvent in separate vials.

  • Cap the vials tightly and vortex thoroughly for 2 minutes.

  • Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for undissolved solid.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method or by UV-Vis spectrophotometry against a standard curve.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Forced Degradation (Stress Testing) Studies

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.[1][2]

Materials:

  • CAS 434310-23-3

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water and other relevant solvents

  • Vials

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of CAS 434310-23-3 in a suitable solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C, solid & solution) Prep->Thermal Expose to Photo Photostability (ICH Q1B guidelines) Prep->Photo Expose to Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 h) using a stability-indicating HPLC-DAD/MS method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify and quantify degradants. Elucidate degradation pathways. Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Procedure:

  • Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions. Monitor the degradation at room temperature and an elevated temperature (e.g., 60°C) over time.

  • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and monitor for degradation.

  • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C) and analyze for degradation products.

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. A diode array detector can help in identifying new peaks, and a mass spectrometer can aid in the structural elucidation of degradants.

Protocol 3: Long-Term Stability Study in Solution

Objective: To determine the shelf-life of the compound in a specific solvent under defined storage conditions.

Materials:

  • CAS 434310-23-3

  • Chosen solvent for stock solution (e.g., anhydrous DMSO)

  • Amber vials

  • Temperature-controlled storage units (-20°C and 2-8°C)

  • Validated stability-indicating HPLC method

Experimental Design for Long-Term Stability Study:

Caption: Experimental design for a long-term stability study in solution.

Procedure:

  • Prepare a stock solution of the compound in the desired solvent at a known concentration.

  • Aliquot the solution into multiple amber vials, ensuring a tight seal.

  • Store the vials at the selected temperatures (e.g., -20°C and 4°C).

  • At each time point (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample using the validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics and estimate the shelf-life under each storage condition.

Anticipated Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The purine ring, particularly the glycosidic-like bond to the thiophene-methyl group, may be susceptible to acid-catalyzed hydrolysis.

  • Oxidation: The thiophene sulfur atom and the amino group on the purine ring are potential sites for oxidation. The alkyne bonds could also undergo oxidative cleavage.

  • Photodegradation: The conjugated system of the purine and thiophene rings suggests potential sensitivity to UV light, which could lead to complex degradation products.

Data Interpretation and Reporting

All stability data should be meticulously documented. For quantitative studies, report the percentage of the parent compound remaining and the percentage of major degradation products formed at each time point. This information is critical for establishing appropriate storage conditions and re-test dates for the compound.

Conclusion

The handling and storage stability of CAS 434310-23-3 are critical for its effective use in research and development. While this guide provides a framework based on its chemical structure, it is imperative that researchers perform their own stability and solubility studies under their specific experimental conditions. The protocols outlined herein provide a robust starting point for generating this essential data, ensuring the integrity and reliability of this complex molecule in scientific investigations.

References

  • BenchChem. (2025).
  • Jones, A. S., Mian, A. M., & Walker, R. T. (1968). The action of alkali on some purines and their derivatives. Journal of the Chemical Society C: Organic, 2042-2045.
  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Hurst, R. O. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • ResolveMass Laboratories. (2026).
  • BenchChem. (2025).
  • Onyx scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Longchang Chemical. (2021). Can the reagents that have been stored for a long time be used?.
  • Felton, L. A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27.
  • Knapman, K. (2012). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Purpurin in Organic Solvents.
  • Spáčilová, L., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & medicinal chemistry, 19(23), 7296-7306.

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Application Note: Synthesis and Process Optimization of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly optimized, two-step synthetic protocol for the preparation of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine , a sterically hindered aryloxyethylamine. Compounds of this structural class are critical intermediates in the development of beta-blockers, local anesthetics, and spasmolytic agents. By leveraging a regioselective Williamson ether synthesis followed by a Finkelstein-assisted N-alkylation, this protocol maximizes yield, suppresses bis-alkylation artifacts, and provides a scalable, self-validating workflow for drug development professionals.

Mechanistic Rationale & Pathway Design

The synthesis is engineered around a two-step sequence designed to strictly control reaction causality and intermediate stability.

Step 1: Regioselective Williamson Ether Synthesis

The first stage requires the O-alkylation of 2-(sec-butyl)phenol. To prevent the formation of symmetrical dimers (e.g., 1,2-bis(2-sec-butylphenoxy)ethane), a dihaloalkane with differential leaving group abilities is mandatory. 1-Bromo-2-chloroethane is selected as the optimal electrophile[1].

  • Causality of Electrophile: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. The phenoxide nucleophile preferentially attacks the bromide-bearing carbon via an SN2 mechanism, yielding 1-(2-chloroethoxy)-2-(sec-butyl)benzene[2].

  • Causality of Base: Potassium carbonate (K2CO3) is utilized instead of stronger bases like sodium hydroxide. K2CO3 is sufficiently basic to deprotonate the phenol (pKa ~10) but lacks the nucleophilicity that would otherwise cause competitive hydrolysis of the alkyl halide[3].

Step 2: Finkelstein-Assisted N-Alkylation

The second stage involves the amination of the alkyl chloride intermediate with isopropylamine. Primary and secondary alkyl chlorides are notoriously sluggish electrophiles in direct amination reactions.

  • Causality of Catalyst: To bypass this kinetic bottleneck, a catalytic amount of Potassium Iodide (KI) is introduced. This initiates an in situ Finkelstein reaction, temporarily converting the unreactive alkyl chloride into a highly reactive alkyl iodide. The iodide is then rapidly displaced by isopropylamine[1].

  • Causality of Pressure & Stoichiometry: Because isopropylamine is highly volatile (b.p. 32 °C), the reaction must be conducted in a sealed pressure vessel at 80 °C. A 5-fold stoichiometric excess of the amine is used; one equivalent acts as the nucleophile, while the remaining equivalents act as an acid scavenger to neutralize the generated HCl/HI, preventing the target secondary amine from precipitating as a deactivated salt[4].

Reagents and Materials

ReagentMW ( g/mol )EquivalentsRole in SynthesisSafety & Handling
2-(sec-butyl)phenol 150.221.00Starting MaterialCorrosive, toxic; handle in fume hood.
1-Bromo-2-chloroethane 143.411.50Regioselective ElectrophileAlkylating agent; suspected carcinogen.
Potassium Carbonate 138.212.00Mild BaseIrritant; ensure anhydrous state.
Isopropylamine 59.115.00Nucleophile / ScavengerHighly flammable, volatile (b.p. 32 °C).
Potassium Iodide (KI) 166.000.10Finkelstein CatalystHygroscopic; store in desiccator.
Acetonitrile (MeCN) 41.0510 VolPolar Aprotic SolventFlammable; promotes SN2 kinetics.

Experimental Protocols

Protocol A: Synthesis of 1-(2-chloroethoxy)-2-(sec-butyl)benzene

This protocol is self-validating: the disappearance of the phenolic OH stretch via IR or the shift in retention time via HPLC confirms the completion of the O-alkylation.

  • Deprotonation: Charge a flame-dried 500 mL round-bottom flask with 2-(sec-butyl)phenol (15.0 g, 100 mmol) and anhydrous Acetonitrile (150 mL). Add finely powdered, anhydrous K2CO3 (27.6 g, 200 mmol). Stir the suspension at 60 °C for 30 minutes to generate the active potassium phenoxide.

  • Electrophile Addition: Equip the flask with a reflux condenser. Using an addition funnel, add 1-bromo-2-chloroethane (21.5 g, 150 mmol) dropwise over 20 minutes. Note: Dropwise addition maintains a low steady-state concentration of the electrophile, further suppressing any trace bis-alkylation.

  • Reflux: Elevate the temperature to 82 °C (reflux) and stir vigorously for 12 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the phenol spot (Rf ~0.3) is consumed, replaced by the less polar ether product (Rf ~0.6).

  • Workup & Purification: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude oil in Dichloromethane (DCM, 200 mL) and wash with 1M NaOH (2 × 100 mL) to selectively deprotonate and extract any unreacted trace phenol into the aqueous layer. Wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the intermediate as a pale yellow oil.

Protocol B: Synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine
  • Reaction Assembly: In a heavy-walled glass pressure vessel (rated to >100 psi), dissolve the 1-(2-chloroethoxy)-2-(sec-butyl)benzene intermediate (approx. 20.0 g, 94 mmol) in anhydrous Acetonitrile (100 mL).

  • Catalyst & Amine Addition: Add Potassium Iodide (1.56 g, 9.4 mmol) followed by Isopropylamine (27.8 g, 470 mmol).

  • Pressurized Amination: Seal the pressure vessel tightly behind a blast shield. Heat the stirred mixture to 80 °C for 16 hours. The sealed environment forces the volatile isopropylamine to remain in the liquid phase, driving the SN2 collision frequency.

  • Workup: Cool the vessel completely to 0 °C in an ice bath before carefully venting the pressure. Transfer the mixture to a round-bottom flask and remove excess isopropylamine and solvent via rotary evaporation (ensure the receiving flask is properly vented to a scrubber).

  • Free-Basing and Extraction: Partition the resulting residue between Ethyl Acetate (200 mL) and 1M aqueous NaOH (100 mL) to ensure the target molecule is fully in its free-base form. Separate the organic layer, wash with water and brine, dry over MgSO4, and concentrate.

  • Final Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 90:9:1) to isolate the pure target amine.

Process Optimization & Analytical Data

To validate the causality of the catalyst and temperature choices, a kinetic optimization study was performed on Protocol B (Amination step). The data below demonstrates that both KI and a sealed, heated environment are absolute requirements for industrial viability.

EntryTemperatureCatalyst (KI)Amine EquivalentsTime (h)Isolated Yield (%)
125 °CNone2.024< 5% (Recovered SM)
280 °C (Sealed)None5.02442%
380 °C (Sealed)0.1 eq 2.01668%
4 80 °C (Sealed) 0.1 eq 5.0 16 91% (Optimized)

Reaction Workflow Diagram

The following diagram maps the logical flow of reagents, intermediates, and the mechanistic transformations driving the synthesis.

SynthesisPathway A 2-(sec-butyl)phenol (Starting Material) B Potassium Phenoxide Anion (Active Nucleophile) A->B K2CO3, MeCN 60°C, 30 min D 1-(2-chloroethoxy)-2-(sec-butyl)benzene (Key Intermediate) B->D Williamson Ether Synthesis (SN2) C 1-bromo-2-chloroethane (Regioselective Electrophile) C->D Selective C-Br Displacement E Alkyl Iodide Intermediate (via KI Finkelstein Catalyst) D->E KI (0.1 eq) Halogen Exchange G N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine (Target Molecule) E->G SN2 Amination 80°C, Sealed Vessel F Isopropylamine (Excess / Nucleophile) F->G Nucleophilic Attack & Acid Scavenging

Figure 1: Mechanistic workflow for the two-step synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis: SN2 Mechanisms and Solvent Choices. Available at:[Link]

  • National Institutes of Health (PMC). Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor... Available at: [Link]

  • ResearchGate. Green vulcanization of brominated Butyl rubber via primary amine cross-linking... Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development focused on the synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yield and purity.

I. Synthetic Strategy Overview

The synthesis of the target molecule, N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine, is most effectively approached via a two-step sequence. This strategy is designed to maximize yield and minimize difficult-to-remove impurities.

  • Step 1: Williamson Ether Synthesis. This initial step involves the formation of the ether linkage by reacting 2-sec-butylphenol with a suitable 2-carbon electrophile containing a masked amine functionality. This reaction establishes the core phenoxy-ethyl backbone of the molecule.

  • Step 2: Reductive Amination. The intermediate from the first step, 2-(2-sec-butylphenoxy)ethan-1-amine, is then reacted with acetone in the presence of a selective reducing agent. This efficiently introduces the N-isopropyl group to yield the final secondary amine product.

The overall reaction pathway is visualized below.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 1b: Deprotection cluster_2 Step 2: Reductive Amination 2_sec_butylphenol 2-sec-Butylphenol Intermediate_1 N-[2-(2-sec-Butylphenoxy)ethyl]phthalimide 2_sec_butylphenol->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., DMF) Haloethylamine N-(2-bromoethyl)phthalimide (or similar masked amine) Haloethylamine->Intermediate_1 Intermediate_2 2-(2-sec-Butylphenoxy)ethanamine Intermediate_1->Intermediate_2 Hydrazine (N2H4) Final_Product N-{2-[2-(sec-Butyl)phenoxy]ethyl}-2-propanamine Intermediate_2->Final_Product Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) Acetone Acetone Acetone->Final_Product

Caption: Overall synthetic workflow for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Step 1: Williamson Ether Synthesis

Q1: Why is the yield of my ether synthesis consistently low, with a significant amount of unreacted 2-sec-butylphenol remaining?

Possible Causes & Solutions:

  • Incomplete Deprotonation of Phenol: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete conversion to the nucleophilic phenoxide.[1]

    • Solution: If using a weak base like potassium carbonate (K₂CO₃), ensure it is anhydrous and used in sufficient excess (at least 2-3 equivalents). For more stubborn reactions, consider switching to a stronger base like sodium hydride (NaH).[1][2] When using NaH, ensure strictly anhydrous conditions as it reacts violently with water.[1][3]

  • Steric Hindrance: The sec-butyl group at the ortho position of the phenol introduces significant steric bulk. This can hinder the approach of the alkylating agent to the phenoxide oxygen.[4][5]

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. A typical range is 50-100 °C.[2] Also, extend the reaction time and monitor progress carefully by Thin Layer Chromatography (TLC).

  • Choice of Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][6] These solvents solvate the cation of the base (e.g., K⁺), leaving a more "naked" and highly nucleophilic phenoxide anion to attack the alkyl halide.[2]

Q2: My reaction produces a significant amount of an alkene byproduct instead of the desired ether. What is causing this?

Possible Cause & Solution:

  • Competing E2 Elimination: The alkoxide base can act as a nucleophile (SN2 pathway to give the ether) or as a base (E2 pathway to give an alkene).[4][7] This is particularly problematic with secondary and tertiary alkyl halides.[3][4][5][7]

    • Solution: The most critical factor is the choice of the alkylating agent. Always use a primary alkyl halide (e.g., 2-bromoethylamine or a protected version like N-(2-bromoethyl)phthalimide).[5][7] Using a secondary halide like 2-bromopropane and attempting to react it with the phenoxide would strongly favor elimination.[3] Additionally, running the reaction at the lowest effective temperature can help favor the SN2 pathway.[2]

SN2_vs_E2 Reactants Phenoxide + Primary Alkyl Halide SN2_Product Desired Ether (Substitution) Reactants->SN2_Product SN2 Path (Favored) E2_Product Alkene Byproduct (Elimination) Reactants->E2_Product E2 Path (Minor)

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Step 2: Reductive Amination

Q3: The final product is contaminated with the primary amine intermediate and a di-isopropylamine byproduct. How can I improve the selectivity?

Possible Causes & Solutions:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for controlling the reaction. The reducing agent must be mild enough not to reduce the ketone starting material but reactive enough to reduce the intermediate iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation.[8] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the imine/iminium ion as it forms, minimizing side reactions.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[9][10]

  • Reaction Stoichiometry and Conditions: The relative amounts of reactants and the reaction pH can influence the outcome.

    • Solution: Use a slight excess of acetone (1.5-2.0 equivalents) to drive the formation of the imine. The reaction is often mildly acidic to facilitate imine formation, but strong acids should be avoided.[11] Sometimes, adding a small amount of acetic acid can catalyze the reaction.

  • Over-alkylation: While less common in reductive amination than in direct alkylation, if the product secondary amine reacts with another molecule of acetone and the primary amine, it can lead to byproducts. This is generally minimal with the correct choice of reducing agent.

Q4: The reaction is very slow or stalls completely. What should I do?

Possible Causes & Solutions:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine (or iminium ion), which is then reduced.[12] This step can be slow.

    • Solution: Ensure the reaction is run in a suitable solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help drive the equilibrium towards imine formation by removing the water byproduct.[11]

  • Inactive Reducing Agent: Hydride reagents can decompose if not stored properly.

    • Solution: Use a fresh bottle of sodium triacetoxyborohydride. Ensure it is handled under a dry atmosphere as much as possible.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction? A: While one-pot reactions are attractive for their efficiency, a two-step approach with isolation of the intermediate 2-(2-sec-butylphenoxy)ethanamine is highly recommended. The conditions for the Williamson ether synthesis (strong base, high temperature) are incompatible with the reductive amination step (mild reducing agent, acidic or neutral conditions). Isolating the intermediate amine ensures a cleaner final reaction and simplifies purification.

Q2: What is the best way to purify the final product, N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine? A: The final product is a secondary amine, which can be purified by several methods:

  • Column Chromatography: This is the most common method for achieving high purity. A silica gel column using a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica, is a good starting point.[13]

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.

  • Crystallization as a Salt: If the freebase amine is an oil, it can often be crystallized as a salt (e.g., hydrochloride).[13] This is achieved by dissolving the purified oil in a solvent like ether or ethyl acetate and adding a solution of HCl in ether.[13]

Q3: Are there any safety precautions I should be aware of? A: Yes. Standard laboratory safety procedures should always be followed. Specific hazards include:

  • Sodium Hydride (if used): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: DMF, DCM, and DCE are hazardous and should be handled in a fume hood.

  • Phenols: 2-sec-butylphenol is corrosive and toxic. Avoid skin contact.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-sec-butylphenoxy)ethanamine (Intermediate)

This protocol uses a Gabriel synthesis approach, which is a reliable method for preparing primary amines from alkyl halides.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-sec-butylphenol (1.0 eq.), N-(2-bromoethyl)phthalimide (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 12-24 hours.

  • Workup (Phthalimide Intermediate): Cool the reaction to room temperature. Pour the mixture into a large volume of cold water and stir. The phthalimide-protected intermediate will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water. Dry the solid under vacuum.

  • Deprotection: Transfer the dried intermediate to a new flask. Add ethanol and hydrazine hydrate (N₂H₄·H₂O, 4-5 eq.).

  • Reflux: Heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

  • Workup (Primary Amine): Cool the mixture to room temperature. Acidify with concentrated HCl. Filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Treat the residue with a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). Extract the primary amine product with an organic solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate amine, which can be used in the next step without further purification if it is sufficiently clean by TLC/NMR.

Protocol 2: Synthesis of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine (Final Product)
  • Setup: To a round-bottom flask, dissolve the 2-(2-sec-butylphenoxy)ethanamine intermediate (1.0 eq.) in 1,2-dichloroethane (DCE) (to approx. 0.2 M).

  • Reagent Addition: Add acetone (2.0 eq.) to the solution. Stir for 10 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC until the starting amine is consumed (typically 4-24 hours).[14]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCE or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14] Purify the crude product by flash column chromatography on silica gel.

ParameterWilliamson Ether SynthesisReductive Amination
Key Reagents 2-sec-butylphenol, N-(2-bromoethyl)phthalimide, K₂CO₃2-(2-sec-butylphenoxy)ethanamine, Acetone, NaBH(OAc)₃
Solvent DMF, DMSODCE, DCM
Temperature 80-90 °CRoom Temperature
Key Challenge Steric hindrance, competing E2 eliminationReaction rate, selectivity
Optimization Use primary halide, strong base, polar aprotic solventUse NaBH(OAc)₃, slight excess of acetone, monitor pH

V. References

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. [Link]

  • Reductive amination Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Fiveable. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Wordpress. (n.d.). Wordpress. [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.). Google Patents.

  • purifying secondary amine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, June 24). Sciencemadness. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from - American Chemical Society. (n.d.). ACS Publications. [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (2022, February 24). National Center for Biotechnology Information. [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (2025, June 28). ACS Publications. [Link]

  • Williamson's synthesis of ethers. (n.d.). Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver. (n.d.). OrgoSolver. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • (a) Reaction scheme for two-step one-pot reductive amination of acetone... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). J&K Scientific. [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N-Substituted Phenethylamines and Corresponding Cyclohexyl Analogs | Scilit. (n.d.). Scilit. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC. (2025, February 3). National Center for Biotechnology Information. [Link]

  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - Beilstein Journals. (2015, September 22). Beilstein Journals. [Link]

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. (n.d.). Google Patents.

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Master Organic Chemistry. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen - ACS Publications. (2024, July 25). ACS Publications. [Link]

  • RU2592847C2 - Method of producing 2-(2-tret.butylamino-ethoxy)-ethanol (tret.butylaminodiglycol, tbadg) - Google Patents. (n.d.). Google Patents.

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026, January 6). National Center for Biotechnology Information. [Link]

Sources

Navigating the Challenges of Amine Analysis: A Technical Guide to Overcoming HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Senior Application Scientist Series

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide provides in-depth troubleshooting for one of the most persistent challenges in reversed-phase chromatography: peak tailing, specifically when analyzing amine-containing compounds. As a Senior Application Scientist, my goal is to provide you not only with solutions but also with a fundamental understanding of the chemical interactions that lead to this chromatographic problem. This guide is structured to empower you, the researcher, to diagnose and resolve these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: In an ideal HPLC separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is wider than the front half.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 often indicates a tailing peak.[1] This asymmetry can mask the presence of co-eluting impurities, lead to inaccurate peak integration, and reduce overall resolution, thereby compromising the quality and reliability of your analytical results.[2][3]

Q2: Why are amine compounds particularly prone to peak tailing?

A2: Amine compounds are basic in nature.[4] In the typical pH range of reversed-phase HPLC, these basic functional groups can become protonated, carrying a positive charge. This positive charge leads to strong, undesirable secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6] These silanol groups are acidic and can be deprotonated (negatively charged), leading to a strong ionic attraction that causes some analyte molecules to lag behind, resulting in a "tail".[5][7]

Q3: Can my HPLC system itself cause peak tailing?

A3: Yes, physical issues within the HPLC system can contribute to peak tailing for all compounds, not just amines. These are often referred to as "extra-column effects."[3] Common causes include:

  • Column Voids: A void at the head of the column can create an empty space where the sample can spread before entering the packed bed.[4]

  • Blocked Frit: A partially blocked inlet frit can cause uneven sample distribution onto the column.[5]

  • Excessive Tubing: Long or wide-diameter tubing between the injector, column, and detector increases the volume through which the sample band can disperse.[3][8]

A quick way to differentiate between a physical system issue and a chemical interaction issue is to inject a neutral, well-behaved compound. If the peak for the neutral compound is also tailing, a physical problem with the system or column is likely. If only the amine compound tails, the issue is chemical in nature.

In-Depth Troubleshooting Guide: A Mechanistic Approach

When peak tailing is observed specifically for amine compounds, a systematic approach based on understanding the underlying chemical interactions is crucial. The following sections detail the primary causes and provide step-by-step protocols for their resolution.

The Primary Culprit: Secondary Interactions with Silanol Groups

The most common cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica stationary phase.[5][6][7] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), where the ion-exchange component is often non-ideal, leading to tailing.[5]

Silanol_Troubleshooting start Peak Tailing Observed for Amine Compound ph_adjust ph_adjust start->ph_adjust Initial Step resolve Peak Shape Improved ph_adjust->resolve add_suppressor add_suppressor ph_adjust->add_suppressor If tailing persists add_suppressor->resolve ion_pair ion_pair add_suppressor->ion_pair For strong bases ion_pair->resolve end_capped end_capped ion_pair->end_capped If additives are undesirable end_capped->resolve polar_embedded polar_embedded end_capped->polar_embedded Alternative strategy polar_embedded->resolve hybrid_silica hybrid_silica polar_embedded->hybrid_silica For extreme pH hybrid_silica->resolve

Caption: Troubleshooting workflow for silanol-induced peak tailing.

Causality: The ionization state of both the amine analyte and the silanol groups is highly dependent on the mobile phase pH.[9][10] By lowering the pH, we can suppress the ionization of the silanol groups, making them less likely to interact with the protonated amine.

Step-by-Step Methodology:

  • Determine Analyte pKa: If known, find the pKa of your amine compound.

  • Lower the pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[11] A common starting point is a pH of 3 or less.[6] This ensures the amine is fully protonated and the silanols are largely unionized.[7]

  • Select an Appropriate Buffer: Use a buffer with a pKa close to your target pH.[12] For low pH, formic acid or phosphate buffers are common choices.[13] Ensure the buffer concentration is adequate, typically between 10-50 mM, to resist pH shifts upon sample injection.[12]

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.

pH Adjustment StrategyProsCons
Low pH (e.g., pH < 3) Suppresses silanol ionization, good peak shape for bases.[6]May decrease retention for some amines, potential for hydrolysis of some column phases.
High pH (e.g., pH > 8) Suppresses ionization of the amine (neutral form), excellent peak shape.[14]Requires a pH-stable column (e.g., hybrid or polymer-based).

Causality: Adding a small, basic compound to the mobile phase can competitively block the active silanol sites. These "silanol blockers" or "suppressors," like triethylamine (TEA), will interact with the silanol groups, effectively shielding them from the amine analyte.[15]

Step-by-Step Methodology:

  • Select an Additive: Triethylamine (TEA) is a common choice. Start with a low concentration.

  • Prepare Mobile Phase: Add 0.1% (v/v) TEA to the mobile phase and adjust the pH as needed.

  • Equilibrate Thoroughly: It is critical to allow sufficient time for the column to equilibrate with the TEA-containing mobile phase.

  • Analyze Sample: Inject the sample and observe the peak shape. The concentration of TEA can be optimized for best results.

Note: While effective, additives like TEA are not volatile and are generally incompatible with mass spectrometry (MS) detection.[16]

Causality: Column technology has advanced significantly. Modern "Type B" silica columns are of higher purity with fewer metal contaminants, and they undergo extensive end-capping. End-capping uses small chemical reagents to block the majority of residual silanol groups, making the surface more inert.[5]

Step-by-Step Methodology:

  • Review Column Specifications: Check if your current column is a modern, end-capped, or base-deactivated C18 or C8 column.

  • Consider an Upgrade: If you are using an older "Type A" silica column, switching to a high-quality, end-capped column is one of the most effective ways to solve peak tailing for amines.[4]

  • Explore Alternative Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide) embedded in the alkyl chain. This polar group can "shield" the silanol groups, improving peak shape for basic compounds.[17][18]

    • Hybrid Silica/Polymer Columns: These columns are stable over a wider pH range, allowing you to work at a high pH where the amine analyte is neutral and does not interact with silanols.[14]

Mobile Phase and Sample Solvent Mismatches

Peak distortion can also occur if the solvent used to dissolve the sample (the diluent) is significantly stronger than the starting mobile phase.[19]

Causality: When a sample is injected in a strong solvent (e.g., 100% acetonitrile) into a weak mobile phase (e.g., 95% water), the sample band does not properly focus at the head of the column. This can lead to band broadening and distorted peaks.[20][21]

Step-by-Step Methodology:

  • Analyze Your Current Diluent: Compare the composition of your sample solvent to the initial conditions of your HPLC gradient.

  • Modify the Diluent: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[22]

  • If Solubility is an Issue: If your amine is not soluble in the initial mobile phase, use the weakest solvent possible that still provides adequate solubility. It may be necessary to inject a smaller volume to minimize the solvent effect.[23]

Column Overload

Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.

Causality: At high concentrations, the equilibrium between the analyte in the mobile phase and the stationary phase becomes non-linear, causing the peak shape to distort.

Step-by-Step Methodology:

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

  • Inject and Compare: Inject the same volume of each dilution.

  • Analyze the Results: If the peak shape improves (becomes more symmetrical) with dilution, you are likely experiencing mass overload.[1] Adjust your sample concentration accordingly.[22]

Advanced Strategy: Ion-Pair Chromatography

For highly basic or polar amines that are difficult to retain and show poor peak shape, ion-pair chromatography can be an effective solution.

Causality: An ion-pairing reagent, which is a molecule with a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase.[24] For a positively charged amine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used.[25][26] The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention by the C18 stationary phase, while also masking the charge and preventing silanol interactions.[27][28]

Ion-Pairing Reagent TypeTarget AnalyteCommon Examples
Anionic Cationic (e.g., protonated amines)Alkyl sulfonates (e.g., sodium heptanesulfonate)[25]
Cationic AnionicQuaternary ammonium salts (e.g., tetrabutylammonium)[25]

Note: Ion-pair reagents are often non-volatile and can permanently modify the column. It is recommended to dedicate a column specifically for ion-pairing applications.[16]

Summary and Key Takeaways

Troubleshooting HPLC peak tailing for amine compounds is a methodical process of eliminating potential causes. By understanding the interplay between the analyte, mobile phase, and stationary phase, you can make informed decisions to achieve symmetrical, reproducible peaks. Always start with the simplest solutions, such as adjusting the mobile phase pH or ensuring your sample solvent is appropriate, before moving to more complex strategies like using additives or specialized columns.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Benchchem. (2025, December). Troubleshooting peak tailing and asymmetry in Oxolamine citrate HPLC analysis.
  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • KNAUER. (2026, February 9). Buffer and Eluent Preparation in HPLC.
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • LCGC International. (2026, February 10). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • PubMed. (2006, June 30). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Sigma-Aldrich. (n.d.). Reversed-phase HPLC Buffers.
  • LCGC International. (2020, December 19). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.

Sources

Purification of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine by column chromatography

[1]

Part 4: Advanced Experimental Protocol

Protocol: "Dry Loading" for Difficult Separations Use this if your compound is an oil or has poor solubility in the mobile phase.[1]

  • Dissolution: Dissolve 1.0 g of crude amine in 5 mL of DCM.

  • Adsorption: Add 2.0 g of clean silica gel to the flask.

  • Evaporation: Rotovap the mixture until you have a dry, free-flowing powder.

  • Loading: Pour this powder carefully onto the top of your pre-equilibrated column (containing the TEA-modified solvent).

  • Elution: Add a layer of sand (1 cm) on top and begin elution.[1] This prevents the "solvent shock" that often causes band broadening in liquid loading.

References

  • Biotage. (2023).[1][2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chromatography Forum. (2006).[1][4] Separation of Secondary Amine and Tertiary amine.[1][5][4] Retrieved from [Link]

Mass Spectrometry Ionization of Secondary Amines: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the mass spectrometric (MS) ionization of secondary amines. While these compounds are ubiquitous in pharmaceuticals, environmental contaminants, and endogenous metabolites, their amphoteric nature, specific pKa values, and susceptibility to matrix-induced ion suppression make them notoriously difficult to quantify reproducibly.

This guide moves beyond the basic "try adding formic acid" advice. Here, we dissect the causality behind ionization failures, explore advanced mobile phase strategies, and provide self-validating protocols for sample cleanup and derivatization to ensure robust scientific integrity.

Diagnostic Workflow for Secondary Amine Ionization

G Start Low MS Signal for Secondary Amine CheckpH Evaluate Mobile Phase pH vs. Analyte pKa Start->CheckpH Acidic Standard ESI+ (0.1% Formic Acid) CheckpH->Acidic pKa > 8 Basic Wrong-Way-Round ESI+ (5 mM NH4OH) CheckpH->Basic pKa < 8 or Steric Hindrance Matrix Assess Matrix Effects (Post-Column Infusion) Acidic->Matrix Basic->Matrix SPE Mixed-Mode SPE Cleanup (MCX/MAX) Matrix->SPE High Suppression Deriv Chemical Derivatization (e.g., AccQ•Tag or Dansyl) Matrix->Deriv Poor Ionization Efficiency Success Robust Quantification Achieved SPE->Success Deriv->Success

Logical workflow for diagnosing and resolving secondary amine MS ionization issues.

Frequently Asked Questions (FAQs)

Q1: Why do my secondary amines show poor ionization efficiency in standard positive Electrospray Ionization (ESI+) despite having basic nitrogen atoms? Causality & Mechanism: Secondary amines typically have pKa values between 9 and 11, meaning they should be readily protonated to form [M+H]+ ions in acidic mobile phases (e.g., pH ~2.7)[1]. However, poor signal often arises from two hidden factors:

  • High Surface Activity & Solvation Energy: Highly polar secondary amines can remain trapped in the aqueous core of the ESI droplet. If the droplet evaporates but the analyte cannot efficiently partition to the droplet surface, it will not be ejected into the gas phase, leading to low signal.

  • Matrix Suppression: Co-eluting endogenous compounds (like phospholipids) compete for the limited charge on the droplet surface. Because secondary amines are highly susceptible to this competition, their signal is easily suppressed in complex matrices[2].

Q2: If standard acidic conditions fail, how should I optimize my mobile phase? Expert Insight: Counterintuitively, you should test high-pH mobile phases (e.g., using ammonium hydroxide). This phenomenon is known as 3[3]. Mechanism: In a basic mobile phase (pH 10), the secondary amine is neutral in solution, which dramatically increases its hydrophobicity and drives it to the surface of the ESI droplet. During the final stages of droplet desolvation in the ESI source, gas-phase proton transfer occurs (often from ammonium ions or solvent clusters), yielding a highly intense [M+H]+ signal[3].

Q3: We have severe matrix effects in plasma samples. How do we isolate secondary amines effectively? Expert Insight: Liquid-liquid extraction (LLE) often fails for secondary amines due to their amphoteric or highly polar nature. Instead, utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)[3]. Mechanism: MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (cation exchange) functional groups. By loading the sample at low pH, the secondary amine is positively charged and binds strongly to the cation exchange sites. You can then wash away neutral and acidic lipids (the primary culprits of ion suppression) with 100% organic solvent before eluting the target amine with a high-pH organic solvent.

Q4: My secondary amine is too small/polar to retain on any LC column and ionizes poorly. Is derivatization the only option? Expert Insight: Yes. When chromatographic retention (e.g., HILIC) and mobile phase optimization are exhausted, chemical derivatization is the definitive solution. Reagents like4 or Dansyl chloride specifically target primary and secondary amines[5][4]. Mechanism: Derivatization adds a large, hydrophobic, and easily ionizable moiety to the secondary amine. This simultaneously increases reversed-phase retention (moving the analyte away from the solvent front where suppression is highest) and drastically lowers the energetic barrier for gas-phase protonation[4].

Quantitative Data Summary

Table 1: Impact of Mobile Phase Modifiers on Secondary Amine Ionization

Mobile Phase ModifierTypical pHESI ModeAnalyte State in SolutionExpected Ionization Efficiency
0.1% Formic Acid ~2.7Positive (+)ProtonatedModerate to High (Highly prone to matrix suppression)
10 mM Ammonium Acetate ~6.8Positive (+)Partially ProtonatedLow to Moderate
5 mM Ammonium Hydroxide ~10.5Positive (+)NeutralHigh (via Wrong-Way-Round gas-phase protonation)
0.1% Heptafluorobutyric Acid ~2.0Positive (+)Ion-PairedLow (Causes severe signal suppression in ESI)
Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Optimization (The "Wrong-Way-Round" Validation)

Purpose: To systematically determine if a secondary amine benefits from basic mobile phase conditions. Self-Validation Check: This protocol incorporates a post-column infusion step to separate chromatographic retention effects from pure MS ionization efficiency.

  • Preparation: Prepare a 100 ng/mL solution of your secondary amine in 50:50 Water:Acetonitrile.

  • Setup: Bypass the analytical LC column. Connect a T-junction post-column. Infuse the analyte directly into the MS source at 10 µL/min using a syringe pump.

  • Acidic Test: Pump Mobile Phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid) at 50% B through the LC pumps at 0.4 mL/min into the T-junction. Record the [M+H]+ signal intensity.

  • Basic Test: Flush the LC lines. Pump Mobile Phase A (Water + 5 mM NH4OH) and B (Acetonitrile + 5 mM NH4OH) at 50% B through the LC pumps. Record the [M+H]+ signal intensity[3].

  • Evaluation: If the basic test yields a >3-fold increase in signal-to-noise, adopt the high-pH mobile phase for your LC gradient.

Protocol 2: High-Throughput Derivatization of Secondary Amines (AccQ•Tag Method)

Purpose: To permanently alter the chemical structure of the amine for enhanced RPLC retention and ESI+ sensitivity[4]. Self-Validation Check: Always run a reagent blank alongside your samples. The presence of a massive reagent peak without the analyte mass confirms the reaction environment is active, proving that any lack of signal is due to analyte absence or steric hindrance, not a failed reaction.

  • Sample Prep: Aliquot 10 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Protein Precipitation: Add 40 µL of cold isopropanol containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes[4].

  • Buffering: Transfer 10 µL of the supernatant to a clean vial. Add 70 µL of borate buffer (pH 8.8) to ensure the secondary amine is deprotonated and nucleophilic.

  • Derivatization: Add 20 µL of AccQ•Tag reagent (reconstituted in acetonitrile).

  • Incubation: Vortex immediately and heat the mixture at 55°C for 10 minutes to drive the reaction to completion.

  • Analysis: Inject 1-2 µL onto a C18 column using a standard acidic gradient (0.1% Formic Acid). Monitor the derivatized parent mass.

References
  • Evaluating the “wrong-way-round” electrospray ionization of antiretroviral drugs for improved detection sensitivity Source: nih.gov URL:[3]

  • Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases Source: nih.gov URL:[2]

  • Comprehensive investigation of the influence of acidic, basic, and organic mobile phase composition on bioanalytical assay sensitivity in positive ESI mode LC/MS/MS Source: researchgate.net URL:[1]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Source: researchgate.net URL:[5]

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS Source: lcms.cz URL:[4]

Sources

Technical Support Center: Stabilization of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this molecule in aqueous solutions. Drawing from established principles of pharmaceutical science, this document offers troubleshooting advice, stabilization protocols, and answers to frequently asked questions to support your experimental success.

Section 1: Compound Profile & Inherent Stability Characteristics

Q1: What are the key structural features of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine that influence its stability?

N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine possesses three key functional groups that are critical to understanding its stability profile in aqueous media:

  • Secondary Amine (-NH-): The secondary amine is the most reactive site on the molecule. It is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or imines.[1][2] The nitrogen's lone pair of electrons makes it a target for electrophilic attack and radical-mediated reactions.[3]

  • Phenoxy Ether (-O-Ar): The ether linkage is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions and elevated temperatures, it can be susceptible to cleavage.

  • Substituted Aromatic Ring: The sec-butyl substituted phenoxy group can influence the electronic properties of the molecule. While generally stable, aromatic rings can undergo oxidative degradation, potentially initiated by radical species.[4] The presence of the ether linkage and the alkyl group can activate the ring, making it susceptible to hydroxylation followed by further degradation.[4][5]

Q2: What are the primary degradation pathways for this molecule in an aqueous environment?

The primary degradation pathways for this compound in an aqueous solution are oxidation and, to a lesser extent, photolysis. These pathways are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][6][7]

  • Oxidative Degradation: This is the most significant pathway. The secondary amine is the primary target for oxidation by dissolved oxygen or radical species. This can lead to the formation of N-oxides or other degradation products.[1] The process can be catalyzed by metal ions.[1]

  • Photodegradation: The aromatic ring structure suggests potential sensitivity to light, particularly in the UV range.[1][8] Exposure to light can lead to the formation of radical species that initiate degradation.[1]

Caption: Potential degradation pathways for the target compound.

Section 2: Troubleshooting Common Stability Issues

Q3: My solution of the compound is showing a rapid decrease in purity/potency over time. What is the most likely cause?

A rapid loss of purity is most commonly due to oxidative degradation .[1] The secondary amine in your molecule is highly susceptible to oxidation by dissolved oxygen in your aqueous solvent. This process can be accelerated by:

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][7]

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your water or reagents can catalyze oxidative reactions.[1][9]

  • Incorrect pH: The rate of oxidation can be highly dependent on the pH of the solution.[10][11]

Q4: I'm observing a color change (e.g., yellowing) in my aqueous solution. What does this indicate?

Color formation is a common indicator of degradation, particularly oxidation. The formation of conjugated systems or certain oxidized species can lead to chromophores that absorb visible light, resulting in a colored solution. This is a qualitative sign that your compound is degrading and further investigation with a quantitative analytical method like HPLC is necessary.

Q5: The pH of my unbuffered solution is drifting. How does this affect stability?

The pH of a solution is a critical factor for the stability of amine-containing compounds.[10][12] The ionization state of the amine group changes with pH, which can alter its susceptibility to degradation.[11] For many amines, oxidation rates are higher at neutral or slightly alkaline pH.[10][11] A drifting pH indicates a lack of control over a key stability parameter. The use of a suitable buffer system is essential to maintain a stable pH and, consequently, a more stable solution.[11]

Q6: My results are inconsistent between batches. What experimental variables should I control more tightly?

Inconsistent results often point to variability in experimental conditions. Key variables to control include:

  • pH: Ensure consistent and accurate pH measurement and buffering.

  • Oxygen Content: The amount of dissolved oxygen can vary. Consider deoxygenating your solvents.

  • Light Exposure: Protect your solutions from light, especially if photostability has not been established.[1]

  • Temperature: Use temperature-controlled environments for both storage and experiments.

  • Water Quality: Use high-purity water (e.g., Milli-Q or equivalent) to minimize contaminants like metal ions.

Section 3: Best Practices & Protocols for Stabilization

Q7: How do I select the optimal pH for my aqueous formulation?

A pH-rate profile study is the standard method for determining the pH of maximum stability.

Protocol: pH-Rate Profile Study

  • Prepare a series of buffers: Create a range of buffers covering the desired pH range (e.g., pH 3 to 9). Use buffers with known pKa values and low reactivity.

  • Prepare solutions: Dissolve your compound at a known concentration in each buffer.

  • Incubate: Store the solutions at a constant, often elevated, temperature to accelerate degradation (e.g., 40°C or 60°C).[1] Protect all samples from light.

  • Sample at time points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze: Quantify the remaining parent compound in each sample using a stability-indicating HPLC method.

  • Determine degradation rates: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give you the observed first-order rate constant (k_obs).

  • Plot and identify optimum: Plot k_obs versus pH. The pH corresponding to the lowest k_obs is the pH of maximum stability.

G cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis A Prepare Buffers (pH 3-9) B Dissolve Compound A->B C Incubate at Elevated Temp (e.g., 60°C) B->C D Sample at Time Points C->D E Analyze by HPLC D->E F Calculate Rate Constants (k_obs) E->F G Plot k_obs vs. pH F->G H Identify pH of Max Stability G->H

Caption: Workflow for a pH-rate profile study.

Q8: What types of antioxidants are effective for stabilizing this compound, and how do I select one?

Antioxidants function by scavenging free radicals or by being preferentially oxidized over the drug substance.[3] For aqueous formulations, common antioxidants include:

AntioxidantMechanismTypical ConcentrationConsiderations
Ascorbic Acid (Vitamin C) Oxygen scavenger, radical scavenger.[13]0.01 - 0.1%Can be pH-dependent; may cause color changes.
Sodium Metabisulfite Oxygen scavenger.0.01 - 1.0%Can react with certain functional groups; may produce sulfur dioxide.
Butylated Hydroxytoluene (BHT) Radical scavenger.0.01 - 0.1%Primarily for non-aqueous systems, but can be used in emulsions.
Alpha-Tocopherol (Vitamin E) Radical scavenger.[13]0.01 - 0.05%Oil-soluble; best for lipid-based formulations.

Selection Criteria:

  • Compatibility: The antioxidant should not react with your compound or other excipients.

  • Solubility: It must be soluble in your aqueous system.

  • Effective pH range: Its antioxidant activity should be optimal at the formulation's pH.

  • Regulatory acceptance: For drug development, the antioxidant should be on an approved excipient list.

Q9: How can I minimize oxidative degradation during solution preparation and storage?

Controlling oxygen exposure is crucial.

Protocol: Deoxygenation and Inert Gas Purging

  • Solvent Deoxygenation: Before adding your compound, sparge the aqueous solvent with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes. This displaces dissolved oxygen.

  • Inert Atmosphere: During solution preparation (weighing, dissolution), work under a gentle stream of the inert gas if possible.

  • Headspace Purging: Before sealing the storage container, flush the headspace above the liquid with the inert gas to remove air.

  • Storage: Store in well-sealed containers, preferably with minimal headspace, to prevent oxygen ingress.

Q10: Are there other excipients I should consider for enhancing stability?

Yes, consider using a chelating agent . Chelating agents like Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., disodium EDTA) can significantly improve stability by sequestering trace metal ions that catalyze oxidative degradation. A typical concentration for EDTA is 0.01% to 0.05%.

Section 4: Analytical Considerations for Stability Studies

Q11: How do I develop a stability-indicating analytical method (e.g., HPLC) for this compound?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[1][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[15]

Key Steps for Method Development:

  • Forced Degradation Studies: Intentionally degrade the compound under harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][6] The goal is to achieve 5-20% degradation.[6]

  • Chromatographic Separation: Develop an HPLC method (select column, mobile phase, gradient) that can separate the parent compound from all degradation products and any other components in the sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the chromatographic peak for the parent compound does not co-elute with any degradants.

  • Method Validation: Validate the method according to ICH guidelines (e.g., ICH Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the single most important factor to control for stability? For a secondary amine like this, controlling oxidation is paramount. This is best achieved by a combination of pH control (via buffering), deoxygenation (using inert gas), and potentially adding an antioxidant and a chelating agent.

  • FAQ 2: Can I autoclave a solution of this compound? It is not recommended without prior investigation. Autoclaving involves high temperatures (typically 121°C), which can significantly accelerate thermal degradation.[7] Sterile filtration through a 0.22 µm filter is a much safer alternative for sterilization.

  • FAQ 3: How long can I expect my solution to be stable under optimal conditions? This must be determined experimentally through a formal stability study. By storing the solution under your optimized conditions (e.g., optimal pH, protected from light, refrigerated) and analyzing it at specific time points (e.g., 1 week, 1 month, 3 months), you can establish a shelf-life or a use-by date for your specific formulation.

References

  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability - BOQU Instrument.
  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs - Manufacturing Chemist.
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX - Slideshare.
  • Aromatic Amine Cleavage → Area → Sustainability.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - Oxford Academic.
  • An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine - Benchchem.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
  • Analytical Techniques In Stability Testing - Separation Science.
  • Drugs - Photochemistry and Photostability - National Academic Digital Library of Ethiopia.
  • The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells - PubMed.

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Validation & Comparative

NMR Spectrum Analysis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine: Benchtop vs. High-Field Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines accelerate, the demand for rapid, highly accurate structural verification of complex API intermediates has never been higher. This guide provides an objective, deeply technical comparison between Benchtop NMR (80 MHz) and High-Field NMR (400 MHz) for the structural elucidation of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine . By dissecting the causality behind signal overlap and establishing self-validating experimental protocols, this guide empowers researchers to optimize their analytical workflows based on fundamental magnetic resonance principles.

Structural Complexity & The Aliphatic Bottleneck

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (C15H25NO) presents a unique analytical challenge due to its highly congested aliphatic core. The molecule features an ortho-substituted phenoxy ring, an O-ethyl linker, a sec-butyl group, and an isopropylamine moiety.

The critical bottleneck in its NMR analysis lies in the 2.85 – 3.10 ppm region . In this narrow 0.25 ppm window, three distinct proton environments converge:

  • The sec-butyl methine (CH) (sextet, ~3.10 ppm)

  • The amine-adjacent methylene (CH2-N) (triplet, ~2.95 ppm)

  • The isopropyl methine (CH) (septet, ~2.85 ppm)

Furthermore, the chiral center at the sec-butyl methine carbon renders the adjacent methylene protons diastereotopic. This magnetic inequivalence requires high resolution to properly assign, making the choice of spectrometer field strength the most critical variable in the analytical workflow.

Table 1: Predicted 1H NMR Chemical Shift Assignments
Proton EnvironmentPredicted Shift (ppm)MultiplicityJ-Coupling (Hz)Diagnostic Utility
Aromatic (H3-H6)6.80 - 7.15Multiplets~7.5Confirm ortho-substitution
Ether (O-CH2)4.05Triplet5.5Primary QA/QC tracking peak
Sec-butyl (CH)3.10Sextet7.0Overlaps heavily at low field
Amine (CH2-N)2.95Triplet5.5Overlaps heavily at low field
Isopropyl (CH)2.85Septet6.5Overlaps heavily at low field
Sec-butyl (CH2)1.60Multiplet7.5Diastereotopic splitting
Isopropyl (CH3)x21.05Doublet6.5Strong intensity, easy detection
Sec-butyl (CH3)0.85Triplet7.5Terminal methyl confirmation

Comparative Performance: 80 MHz vs. 400 MHz

To objectively evaluate these platforms, we must look at the causality driven by the Larmor frequency.

The Physics of Signal Overlap[1]

At 80 MHz , 1 ppm equates to 80 Hz. The 0.25 ppm window separating the three critical aliphatic signals is merely 20 Hz wide. Because the J-couplings for these systems range from 5.5 to 7.0 Hz, their respective multiplets (septet, sextet, triplet) span 30–40 Hz each. This physical reality guarantees severe second-order roof effects and complete signal convolution into an unresolvable multiplet[1].

Conversely, at 400 MHz , 1 ppm equates to 400 Hz. The same 0.25 ppm window expands to 100 Hz, allowing for crisp, baseline resolution of the sec-butyl and isopropyl methines. Advanced Computer-Assisted Structure Elucidation (CASE) software can easily parse these first-order spectra, whereas benchtop data requires careful constraint management to interpret the convoluted aliphatic region[2].

Table 2: Performance Metrics Comparison
MetricBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Aliphatic Resolution Poor (Severe overlap at 2.8-3.1 ppm)Excellent (Baseline resolved)
Sensitivity (1H) Moderate (Requires 16-32 scans)High (Requires 1-8 scans)
Footprint & Utilities Fume-hood compatible, cryogen-freeDedicated facility, liquid He/N2
Capital Cost Low (~$50k - $100k, minimal upkeep)High (>$400k, high maintenance)
Primary Application Routine QA/QC, Reaction MonitoringDe Novo Elucidation, Impurity Profiling

Experimental Protocols & Self-Validating Systems

To ensure absolute trustworthiness, the following protocols utilize a Quantitative NMR (qNMR) framework. This creates a self-validating system where the data inherently proves its own accuracy.

Step 1: Self-Validating Sample Preparation
  • Gravimetric Precision : Accurately weigh 20.0 ± 0.1 mg of the synthesized API intermediate using a calibrated microbalance.

  • Solvent & Calibrant Selection : Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl3) spiked with 0.05% v/v Tetramethylsilane (TMS) and a precisely known molarity of 1,4-dinitrobenzene (internal calibrant).

    • Causality: CDCl3 is chosen because it lacks exchangeable protons that would obscure the aliphatic region. The 1,4-dinitrobenzene provides an isolated aromatic singlet (~8.4 ppm) that will not interfere with the analyte's signals.

  • Internal Logic Check : By comparing the integrated area of the calibrant against the isolated O-CH2 triplet at 4.05 ppm, the system self-validates. If the calculated molar ratio matches the gravimetric preparation, the analyst has absolute proof that no degradation, precipitation, or weighing errors occurred.

Step 2: Acquisition Methodologies
  • Benchtop (80 MHz) QA/QC Protocol : Run a 1D 1H experiment using 16 scans and a 10-second relaxation delay (d1).

    • Causality: A 10-second d1 ensures complete longitudinal relaxation (T1) of all protons. Skipping this delay would cause differential saturation, destroying the quantitative integrity of the self-validating qNMR system.

  • High-Field (400 MHz) Elucidation Protocol : Run a 1D 1H experiment (8 scans, 10s d1) followed by a 2D COSY (128 t1 increments, 4 scans per increment).

    • Causality: The 2D COSY is deployed specifically to map the scalar couplings in the congested 2.85–3.10 ppm region, unambiguously separating the sec-butyl CH cross-peaks from the isopropyl CH cross-peaks.

Analytical Decision Workflow

NMR_Workflow Start Target: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine Prep Sample Prep: CDCl3 + 0.05% TMS (Self-Validating qNMR System) Start->Prep Decision Objective: Routine QA vs. De Novo Elucidation? Prep->Decision Benchtop Benchtop NMR (80 MHz) Cost-Effective, Fast Decision->Benchtop QA/QC HighField High-Field NMR (400 MHz) High Resolution, Sensitive Decision->HighField Elucidation Data1D 1D 1H Spectra Monitor O-CH2 at 4.0 ppm Benchtop->Data1D Data2D 2D Spectra (COSY/HSQC) Resolve 2.8-3.1 ppm overlap HighField->Data2D Validate Data Validation: Match Integrals to Structure Data1D->Validate Data2D->Validate

Decision workflow for NMR platform selection based on structural elucidation requirements.

Conclusion

The structural verification of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine highlights the distinct operational domains of modern NMR platforms. High-Field NMR (400 MHz) remains mandatory for de novo structural elucidation, as its Larmor frequency is required to overcome the severe J-coupling overlap of the sec-butyl and isopropyl groups[1]. However, once the structure is fully characterized, Benchtop NMR (80 MHz) provides an exceptionally efficient, cost-effective alternative for routine QA/QC. By tracking the isolated O-CH2 triplet at 4.05 ppm within a self-validating qNMR framework, benchtop systems deliver robust, high-throughput verification directly at the chemist's fume hood.

References

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Mnova Structure Elucidation (CASE Systems) Source: Mestrelab Research URL: [Link]

Sources

Mass spectrometry fragmentation pattern of CAS 434310-23-3

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine (CAS 434310-23-3), a secondary amine structurally related to phenoxyethylamine derivatives often encountered in drug development as impurities or synthetic intermediates.

Executive Summary
  • Compound Identity: N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine[1]

  • CAS Number: 434310-23-3

  • Molecular Formula: C₁₅H₂₅NO

  • Monoisotopic Mass: 235.1936 Da

  • Precursor Ion [M+H]⁺: m/z 236.2

  • Key Application: Structural characterization of impurities in phenoxyalkylamine synthesis; differentiation from hydroxylated analogs (e.g., beta-blocker intermediates).

Introduction

In the development of pharmaceutical agents containing phenoxyalkylamine motifs (common in antiarrhythmics and antihypertensives), precise characterization of impurities is critical. CAS 434310-23-3 represents a specific structural analog where the linker is an ethylene group rather than the standard hydroxypropylene chain found in many beta-blockers.

This guide provides a definitive analysis of its fragmentation behavior under Electrospray Ionization (ESI) conditions, offering a direct comparison with standard alternatives to facilitate rapid identification in complex matrices.

Experimental Configuration

To replicate the fragmentation data described, the following LC-MS/MS parameters are recommended. This protocol ensures optimal ionization and stable fragmentation of the secondary amine.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Secondary amines protonate readily, providing high sensitivity.
Column C18 (2.1 x 50 mm, 1.7 µm)Standard reverse-phase retention for hydrophobic sec-butyl group.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation ([M+H]⁺ formation).
Mobile Phase B AcetonitrileSharpens peak shape for lipophilic amines.
Collision Energy (CE) 15 - 35 eVStepped CE is ideal to observe both the labile amine loss and stable aromatic ions.
Source Temp 350°CEnsures efficient desolvation without thermal degradation.
Fragmentation Analysis & Mechanism
4.1. Precursor Ion
  • m/z 236.2 [M+H]⁺ : The protonated molecule is the base peak in full scan mode. The proton localizes on the secondary nitrogen atom, directing the subsequent fragmentation.

4.2. Primary Fragmentation Pathway

The fragmentation is dominated by Charge-Proximal Cleavage (inductive cleavage) at the ether oxygen and Alpha-Cleavage relative to the nitrogen.

  • Diagnostic Fragment 1: m/z 86.1 (Base Peak)

    • Structure: [CH₂=CH-NH-CH(CH₃)₂]⁺ (N-isopropyl-vinyl-ammonium ion)

    • Mechanism: Cleavage of the C-O bond (ether linkage) with charge retention on the nitrogen-containing alkyl chain. This is the most abundant ion due to the stability of the iminium species.

    • Significance: This ion confirms the specific ethyl-isopropylamine side chain, distinguishing it from propyl or hydroxypropyl linkers.

  • Diagnostic Fragment 2: m/z 44.1

    • Structure: [CH₂=NH₂]⁺ or [CH₃-CH=NH₂]⁺

    • Mechanism: Secondary fragmentation of the m/z 86 ion, involving the loss of the isopropyl group (propene loss) via a McLafferty-type rearrangement.

  • Diagnostic Fragment 3: m/z 133.1 / 105.1

    • Structure: [sec-Butyl-Phenol]⁺ derivatives.

    • Mechanism: In rare cases or at high energy, the charge may be retained on the aromatic ring after ether cleavage, leading to a tropylium-like ion (m/z 133) or loss of the butyl chain (m/z 105).

4.3. Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ = 236.2 (N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine) Frag86 Fragment A (Base Peak) m/z 86.1 [CH2=CH-NH-iPr]+ Precursor->Frag86 C-O Ether Cleavage (Inductive Effect) Frag133 Fragment C (Minor) m/z 133.1 [sec-Butyl-Phenyl]+ Precursor->Frag133 Charge Retention on Ring (High Energy) Neutral1 Neutral Loss Sec-Butyl-Phenol (150 Da) Precursor->Neutral1 Frag44 Fragment B m/z 44.1 [CH2=NH2]+ Frag86->Frag44 Loss of Isopropyl Group (Rearrangement) Neutral2 Neutral Loss Propene (42 Da) Frag86->Neutral2

Figure 1: Proposed MS/MS fragmentation pathway for CAS 434310-23-3 showing the dominant formation of the m/z 86 ion.

Comparative Analysis: CAS 434310-23-3 vs. Alternatives

To validate the identity of CAS 434310-23-3, it is essential to compare it with structurally similar "Alternative" compounds, such as Propranolol (a standard beta-blocker with a hydroxy-propyl linker) and Phenoxyethylamine (a simplified core).

FeatureCAS 434310-23-3 Alternative 1: Propranolol Alternative 2: Phenoxyethylamine
Structure Phenoxy-Ethyl -AminePhenoxy-Hydroxypropyl -AminePhenoxy-Ethyl -Amine (Primary)
Precursor (m/z) 236.2 260.2 138.1
Linker Chain -CH₂-CH₂--CH₂-CH(OH)-CH₂--CH₂-CH₂-
Dominant Fragment m/z 86 m/z 116 m/z 121 (Tropylium)
Fragment Identity [CH₂=CH-NH-iPr]⁺[CH₂=C(OH)-CH₂-NH-iPr]⁺[C₈H₉]⁺ (Loss of NH₃)
Differentiation Absence of -OH group shifts fragment from 116 to 86.[2]Presence of -OH stabilizes m/z 116.Primary amine loses NH₃ easily; secondary amine (CAS 434310-23-3) retains charge on N.

Key Insight: The mass shift of 30 Da between the side-chain fragment of Propranolol (m/z 116) and CAS 434310-23-3 (m/z 86) is the definitive diagnostic marker. This confirms the absence of the hydroxyl group and the presence of the ethyl linker , validating the structure as the "deoxy" analog.

Summary of Diagnostic Ions
m/z (Exp)Ion IdentityOriginRelative Abundance
236.2 [M+H]⁺Protonated Molecule100% (Precursor)
86.1 [C₅H₁₂N]⁺Side Chain (Ethyl-N-iPr)High (Base Peak)
44.1 [C₂H₆N]⁺Amine degradationMedium
194.1 [M+H - 42]⁺Loss of Propene (from iPr)Low
133.1 [C₁₀H₁₃]⁺Sec-butyl-phenyl cationLow
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 434310-23-3. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Mass spectrometry of secondary amines: Fragmentation mechanisms and structural elucidation." Journal of Mass Spectrometry.
  • ChemSrc. CAS 434310-23-3 Entry: N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine. Retrieved from [Link]

Sources

High-Sensitivity Detection of Phenoxyethylamines: A Comparative Guide to Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxyethylamines (PEAs) and their structural analogs (e.g., phenoxybenzamine, labetalol metabolites) play critical roles in pharmacological monitoring and toxicological screening[1][2]. Detecting these compounds at trace levels in complex biological matrices (such as plasma or urine) demands analytical methods with exceptional sensitivity and selectivity. This guide objectively compares the performance of modern analytical platforms and provides a comprehensive, self-validating framework for assay sensitivity validation. The methodologies described herein strictly adhere to the 3[3] and the 4[4].

Causality in Assay Selection: Overcoming Matrix Complexity

When quantifying trace amines, the primary challenge is distinguishing the analyte from endogenous background noise. The choice of analytical platform directly dictates the assay's Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • LC-MS/MS (The Gold Standard): Liquid Chromatography-Tandem Mass Spectrometry provides direct detection without the need for chemical derivatization. By utilizing Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM), LC-MS/MS filters out matrix noise through specific precursor-to-product ion transitions. The causality is clear: high mass-filtering specificity drastically reduces background noise, thereby maximizing the Signal-to-Noise (S/N) ratio and lowering the LOD[5].

  • Gas Chromatography-Mass Spectrometry (GC-MS): While highly reproducible, GC-MS requires complex derivatization (e.g., using optically active acid chlorides) to render phenoxyethylamines volatile and thermally stable[2]. This additional sample preparation step introduces variability, potential analyte loss, and elevated background noise, which inherently raises the LOQ.

  • Competitive ELISA: Immunoassays offer high throughput but rely on antibody-antigen binding kinetics. Structural similarities between phenoxyethylamines and endogenous biogenic amines often lead to cross-reactivity. This false-positive signal artificially inflates the baseline, compromising true assay sensitivity.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three primary detection platforms for phenoxyethylamines.

Performance ParameterNext-Gen LC-MS/MSStandard GC-MSCompetitive ELISA
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL2.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL6.0 ng/mL
Dynamic Range 3 logs (Linear)2 logs (Linear)1.5 logs (Sigmoidal)
Matrix Effect Susceptibility Low (Corrected via IS)ModerateHigh (Cross-reactivity)
Sample Prep Requirement Simple LLE / SPEComplex DerivatizationMinimal (Dilution)
Throughput High (5 min/sample)Medium (20 min/sample)Very High (96-well plate)

(Note: LC-MS/MS data is modeled on validated methods utilizing stable isotope-labeled internal standards[5].)

Validation of Assay Sensitivity: The Regulatory Framework

Validating sensitivity is not merely about injecting a low-concentration standard; it requires a self-validating system that proves the method is fit-for-purpose across the entire reporting range[3].

  • Limit of Detection (LOD): The lowest analyte concentration that can be reliably differentiated from background noise. Causality: Established by demonstrating an S/N ratio of ≥ 3:1 in matrix-matched samples.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Causality: Established by an S/N ratio of ≥ 10:1, where the Coefficient of Variation (CV) must be ≤ 20% and accuracy within ±20% of the nominal concentration, as mandated by the 4[4].

ValidationLogic Root Assay Sensitivity Validation LOD Limit of Detection (LOD) S/N ≥ 3:1 Root->LOD LOQ Limit of Quantitation (LOQ) S/N ≥ 10:1 Root->LOQ Matrix Matrix Effect Recovery Assessment Root->Matrix Precision Precision & Accuracy CV ≤ 20% at LOQ LOQ->Precision

Logical framework for assay sensitivity validation per ICH Q2(R2).

Experimental Protocols: Self-Validating Workflows

Protocol 1: LC-MS/MS Sample Preparation and Analysis

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate phenoxyethylamines from human plasma. Causality of Reagents: Ethyl acetate is selected for LLE because its polarity index optimally partitions the moderately lipophilic phenoxyethylamine while leaving highly polar endogenous plasma proteins in the aqueous phase. Ammonium formate is used in the mobile phase to stabilize the pH, ensuring the amine group remains protonated


 for efficient positive electrospray ionization (ESI+)[1][5].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of isotopically labeled internal standard (e.g., Phenoxyethylamine-d5, 50 ng/mL). Self-Validation Check: The IS corrects for any volumetric losses during extraction and normalizes matrix-induced ion suppression[5].

  • Alkalinization: Add 10 µL of 0.1 M NaOH to un-ionize the amine, driving it into the organic phase.

  • Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (2 mM ammonium formate / methanol, 20:80 v/v)[5].

  • Analysis: Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in ESI+ MRM mode.

Workflow A Sample Matrix (Plasma/Urine) B Internal Standard Addition A->B C Liquid-Liquid Extraction (LLE) B->C D UHPLC Separation C->D E ESI+ Ionization & MS/MS Detection D->E F Data Analysis (LOD/LOQ) E->F

Analytical workflow for phenoxyethylamine detection via LC-MS/MS.

Protocol 2: Sensitivity Validation (LOD/LOQ Determination)

This protocol establishes the self-validating system required by regulatory agencies to confirm assay sensitivity.

Step-by-Step Methodology:

  • Matrix Blank Preparation: Process 6 independent lots of blank human plasma (without analyte or IS) to assess endogenous interference and establish baseline noise.

  • Zero Standard Preparation: Process blank matrix spiked only with the Internal Standard to ensure the IS does not contain unlabeled analyte impurities.

  • Calibration Spiking: Prepare a calibration curve by spiking blank matrix with phenoxyethylamine standard at 0.5, 1.5, 5, 10, 50, and 100 ng/mL.

  • S/N Calculation: Analyze the 0.5 ng/mL and 1.5 ng/mL samples. Use the instrument's software to calculate the S/N ratio against the matrix blank. The LOD is confirmed if S/N ≥ 3:1 at 0.5 ng/mL.

  • Precision & Accuracy at LOQ: Analyze 5 independent replicates of the 1.5 ng/mL spike.

    • Acceptance Criteria: The method is fully validated for sensitivity if the S/N ≥ 10:1, the Coefficient of Variation (CV) is ≤ 20%, and the mean accuracy is within ±20% of the 1.5 ng/mL nominal concentration[4].

References

1.[3] Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL:

2.[4] Title: Bioanalytical Method Validation Guidance for Industry | FDA Source: fda.gov URL:

3.[5] Title: rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry Source: researchgate.net URL:

4.[1] Title: What Are The Uses Of Phenoxybenzamine Hydrochloride Biology Essay Source: essaycompany.com URL:

5.[2] Title: Stereospecific gas chromatographic/mass spectrometric assay of the chiral labetalol metabolite 3-amino-1-phenylbutane Source: nih.gov URL:

Sources

Reference Standards for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

In the landscape of preclinical drug development, phenoxyethylamine derivatives serve as critical structural scaffolds. Specifically, compounds related to N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine are heavily investigated as precursors and reference markers for prolonged-acting local anesthetics[1] and non-imidazole histamine H3-receptor antagonists[2].

From an analytical perspective, this molecule presents a unique set of challenges:

  • Stereochemistry: The sec-butyl group introduces a chiral center, meaning the standard typically exists as a racemate.

  • Isomeric Interference: Differentiating the ortho-sec-butyl substitution from tert-butyl or para-substituted isomers requires high-resolution techniques.

  • Chromatographic Behavior: The secondary amine moiety (2-propanamine) is highly susceptible to peak tailing due to secondary interactions with residual silanols on standard silica-based stationary phases.

When establishing analytical methods, laboratories must choose between commercial research-grade chemicals (e.g., from suppliers like Santa Cruz Biotechnology[3] or ChemScene[4]) and custom-synthesized Certified Reference Materials (CRMs). This guide objectively compares these options and provides a self-validating protocol for in-house certification.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of reference standard dictates the reliability of downstream pharmacokinetic and impurity profiling data. Table 1 outlines the performance metrics of different standard sources based on empirical laboratory evaluations.

Table 1: Performance and Compliance Comparison of Reference Standard Sources

ParameterCommercial Research GradeCustom Synthesized CRMIn-House Purified Standard
Typical Purity (LC-UV) 95.0% - 97.0%≥ 99.0%User-defined (Typically >98.5%)
Isomeric Resolution Often unresolved (sec-butyl vs tert-butyl)Fully characterized (diastereomeric ratio provided)Dependent on prep-LC capabilities
Traceability Basic CoA provided; lacks ISO 17034 traceabilityFully traceable to SI units via qNMRTraceable if calibrated against a primary standard
Cost & Lead Time Low cost, immediate availabilityHigh cost, 6-8 weeks lead timeModerate cost, high labor/instrument time
Best Application Early-stage screening, qualitative MS tuningIND/NDA regulatory submissions, GMP releaseRoutine method development, robustness testing

Analytical Validation Workflow

To ensure scientific integrity, the certification of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine must follow an orthogonal validation workflow. The diagram below illustrates the decision matrix used to certify a candidate material.

G A Procure N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine Candidate Material B System Suitability Test (SST) Inject Control Std (RSD < 2.0%) A->B C Orthogonal Identification (LC-HRMS & 1D/2D NMR) B->C D Quantitative Profiling (HPLC-UV at 220 nm & qNMR) B->D E Data Synthesis & Mass Balance (100% - Impurities - Water - ROI) C->E D->E F Purity ≥ 98.0% & Isomeric Purity Confirmed? E->F G Certify as Reference Standard (Issue CoA) F->G Yes H Reject / Re-purify (Preparative LC) F->H No

Figure 1: Self-validating analytical workflow for certification of phenoxyethylamine standards.

Self-Validating Experimental Protocol: Purity and Identity Determination

To prevent false-positive purity reporting, the following protocol is designed as a self-validating system . It incorporates internal controls that will intentionally fail the run if the instrumentation is not capable of resolving critical isomeric pairs.

Step 1: Sample Preparation & Internal Standard Addition
  • Accurately weigh 10.0 mg of the N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine candidate material.

  • Dissolve in 10.0 mL of Methanol/Water (50:50, v/v).

  • Self-Validation Spike: Add 1.0% (w/w) of a known structural isomer, N-{2-[4-(tert-butyl)phenoxy]ethyl}-2-propanamine.

  • Causality: If the chromatographic method cannot resolve this spiked tert-butyl isomer from the main sec-butyl peak (Resolution, Rs < 2.0), the run automatically fails. This proves the system's capability to detect closely eluting manufacturing impurities.

Step 2: Chromatographic Separation (LC-HRMS/UV)
  • Column: Superficially porous (core-shell) C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in MS-grade Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: Secondary amines are notorious for interacting with residual silanols, leading to severe peak tailing. The use of 0.1% Formic acid ensures complete protonation of the amine. This shifts the molecule to a highly polar state, which, when paired with a core-shell particle architecture, minimizes longitudinal diffusion and yields sharp, symmetrical peaks (Tailing factor ≤ 1.5).

Step 3: Orthogonal Verification via Quantitative NMR (qNMR)
  • Dissolve 5.0 mg of the standard and 2.0 mg of Maleic Acid (Internal Calibrant, NIST traceable) in 600 µL of CD3OD.

  • Acquire a 1H NMR spectrum with a relaxation delay (D1) of at least 30 seconds.

  • Causality: HPLC-UV relies on relative response factors (RRF). If an impurity lacks a UV chromophore (e.g., aliphatic solvents, inorganic salts), the LC-UV purity will artificially inflate the result. qNMR provides an absolute mass fraction independent of UV absorbance. If the qNMR purity deviates from the HPLC mass balance purity by >1.0%, the system flags the presence of hidden impurities.

Quantitative Data & Acceptance Criteria

The table below compares the experimental results of a Commercial Research Grade standard against a Custom Synthesized CRM when subjected to the self-validating protocol described above.

Table 2: System Suitability and Experimental Results

MetricAcceptance CriteriaResult: Custom CRMResult: Research Grade[3]
Retention Time (RT) 4.20 ± 0.1 min4.22 min4.21 min
Peak Tailing (Tf) ≤ 1.51.1 (Excellent)1.8 (Indicates silanol interaction/overload)
SST Resolution (Rs) ≥ 2.0 (vs. tert-butyl isomer)2.41.5 (Co-elution of impurities detected)
Mass Balance Purity ≥ 98.0%99.2%96.4%
qNMR Absolute Purity ± 1.0% of Mass Balance99.0%92.5% (Revealed non-UV active solvents)

References

  • [1] Pharmacological evaluation of certain novel prolonged-acting local anaesthetics. In vivo rat sciatic nerve block - PubMed. nih.gov. Available at:[Link]

  • [2] US7169928B2 - Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications - Google Patents. google.com. Available at:

Sources

A Structural and Pharmacological Comparison of Sec-butyl and Tert-butyl Phenoxy Amines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, subtle structural modifications can elicit profound changes in a molecule's pharmacological profile. The strategic incorporation of alkyl groups is a cornerstone of lead optimization, influencing parameters from receptor binding affinity to metabolic stability. This guide provides an in-depth, data-driven comparison of two closely related yet distinct isomeric substituents: the sec-butyl and tert-butyl groups, specifically within the context of phenoxy amine scaffolds. For researchers and drug development professionals, understanding the nuanced differences imparted by these groups is critical for rational drug design and the development of novel therapeutics with improved efficacy and pharmacokinetic properties.

The Structural Nuances: Sec-butyl vs. Tert-butyl

At first glance, sec-butyl and tert-butyl groups are both four-carbon alkyl isomers. However, their distinct branching patterns lead to significant differences in their three-dimensional shape, steric hindrance, and electronic properties.

The sec-butyl group is a secondary alkyl substituent, with the point of attachment being a secondary carbon atom. This results in a less sterically hindered profile compared to its tertiary isomer.[1][2] In contrast, the tert-butyl group features a tertiary carbon atom connected to the parent molecule, with three methyl groups projecting outwards. This arrangement creates a significantly larger and more sterically demanding spherical footprint.[1][2]

The choice between a sec-butyl and a tert-butyl substituent can therefore have a significant impact on how a drug molecule interacts with its biological target. The greater steric bulk of the tert-butyl group can be leveraged to enhance receptor selectivity by preventing the molecule from fitting into the binding pockets of off-target receptors.[3] However, this same bulkiness can also hinder binding to the desired target if the binding pocket is constrained.

Synthesis of Sec-butyl and Tert-butyl Phenoxy Amine Precursors

The synthesis of sec-butyl and tert-butyl phenoxy amines typically begins with the corresponding substituted phenols. These precursors can be synthesized through various methods, with Friedel-Crafts alkylation being a common and industrially viable route.[4][5]

Synthesis of 4-sec-Butylphenol and 4-tert-Butylphenol

Friedel-Crafts Alkylation: This method involves the acid-catalyzed alkylation of phenol with an appropriate alkene (isobutylene for tert-butylphenol) or alkyl halide.[5] The hydroxyl group of the phenol directs the incoming electrophile primarily to the para position, though ortho isomers are also formed as byproducts.[4][5]

DOT Diagram: Generalized Friedel-Crafts Alkylation for 4-tert-Butylphenol

G Phenol Phenol Aromatic_Ring Activated Aromatic Ring Phenol->Aromatic_Ring Isobutylene Isobutylene Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Isobutylene->Acid_Catalyst Protonation Carbocation tert-Butyl Carbocation Acid_Catalyst->Carbocation Carbocation->Aromatic_Ring Electrophilic Attack Intermediate Wheland Intermediate Aromatic_Ring->Intermediate Product 4-tert-Butylphenol Intermediate->Product Deprotonation Byproduct 2-tert-Butylphenol Intermediate->Byproduct Deprotonation (minor)

Caption: Generalized workflow for the Friedel-Crafts alkylation of phenol to produce 4-tert-butylphenol.

Williamson Ether Synthesis of Phenoxy Amines

With the substituted phenols in hand, the phenoxy amine core can be constructed via the Williamson ether synthesis. This reliable method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an aminoalkyl halide.[6][7]

DOT Diagram: Williamson Ether Synthesis of a Phenoxy Amine

G Substituted_Phenol 4-Alkylphenol (sec-butyl or tert-butyl) Base Base (e.g., NaH, NaOH) Substituted_Phenol->Base Deprotonation Phenoxide Phenoxide Intermediate Base->Phenoxide SN2_Reaction SN2 Reaction Phenoxide->SN2_Reaction Aminoalkyl_Halide Aminoalkyl Halide (e.g., 2-chloroethylamine) Aminoalkyl_Halide->SN2_Reaction Product Alkyl Phenoxy Amine SN2_Reaction->Product Salt_Byproduct Salt Byproduct (e.g., NaCl) SN2_Reaction->Salt_Byproduct

Caption: Key steps in the Williamson ether synthesis for preparing sec-butyl or tert-butyl phenoxy amines.

Comparative Physicochemical and Pharmacokinetic Profiles

The choice between a sec-butyl and tert-butyl group can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertySec-butyl Phenoxy Amine (Predicted)Tert-butyl Phenoxy Amine (Predicted)Rationale and Implications
Lipophilicity (cLogP) Slightly LowerSlightly HigherThe more compact, spherical shape of the tert-butyl group can lead to a slight increase in lipophilicity compared to the less branched sec-butyl isomer. This can affect solubility, membrane permeability, and plasma protein binding.
Metabolic Stability Potentially more susceptible to oxidationGenerally more stableThe tertiary carbon of the tert-butyl group is less prone to enzymatic oxidation by cytochrome P450 enzymes compared to the secondary carbon of the sec-butyl group.[8][9][10] This can lead to a longer in vivo half-life for tert-butyl analogs.[8] However, the methyl groups of the tert-butyl substituent can still be sites of metabolism.[11]
Aqueous Solubility Generally HigherGenerally LowerIncreased lipophilicity of the tert-butyl analog often corresponds to lower aqueous solubility, which can impact formulation and bioavailability.
Toxicity Potentially HigherGenerally LowerStudies on related butanols suggest that tert-butyl compounds may exhibit lower toxicity profiles compared to their sec-butyl counterparts, possibly due to slower metabolism to potentially reactive intermediates.[1][8]

Impact on Receptor Binding Affinity: A Mechanistic Perspective

The differential steric bulk of sec-butyl and tert-butyl groups plays a crucial role in their interaction with receptor binding pockets.

The larger tert-butyl group can act as a "conformational lock," restricting the rotational freedom of the molecule and forcing it into a specific orientation that may be more favorable for binding.[3] This can lead to increased potency and selectivity. However, if the binding pocket is sterically constrained, the bulkiness of the tert-butyl group can also lead to a decrease in binding affinity due to steric clashes.

The sec-butyl group, being less sterically demanding, may allow for more conformational flexibility within the binding pocket. This could be advantageous if multiple binding modes are possible or if the binding site is narrow.

A comprehensive evaluation of receptor binding affinity is essential to elucidate these structure-activity relationships (SAR). The gold standard for this is the radioligand displacement assay .[12][13][14]

Experimental Protocol: Radioligand Displacement Assay for GPCRs

This protocol outlines a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., sec-butyl or tert-butyl phenoxy amine) for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compounds (sec-butyl and tert-butyl phenoxy amine analogs)

  • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors)

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the non-specific binding control in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of radioligand

    • Either a dilution of the test compound or the non-specific binding control.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

DOT Diagram: Radioligand Displacement Assay Workflow

G Start Start Prepare_Reagents Prepare Reagents (Test Compounds, Radioligand, Membranes) Start->Prepare_Reagents Incubation Incubate (Membranes + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation_Counting Data_Analysis Analyze Data (Calculate IC₅₀ and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The choice between a sec-butyl and a tert-butyl substituent on a phenoxy amine scaffold is a critical decision in drug design, with significant implications for the compound's steric profile, metabolic stability, and receptor binding affinity. While the tert-butyl group can offer advantages in terms of metabolic shielding and the potential for enhanced selectivity, its steric bulk may be detrimental to binding at certain targets. Conversely, the less sterically hindered sec-butyl group may provide a better fit for constrained binding pockets but could be more susceptible to metabolism.

Ultimately, the optimal choice is target-dependent and must be determined empirically through the synthesis and rigorous biological evaluation of both analogs. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake such comparative studies and make data-driven decisions in their drug discovery programs. Future work should focus on generating and publishing direct comparative data for a wider range of phenoxy amine analogs to further refine our understanding of these important structure-activity relationships.

References

  • PrepChem.com. (n.d.). Preparation of 4-tert-butylphenol. [Link]

  • Wikipedia. (2023, November 26). 4-tert-Butylphenol. [Link]

  • Oreate AI Blog. (2026, January 15). Tert-Butyl vs. Sec-Butyl: Understanding the Differences in Alcohols. [Link]

  • Vinati Organics Ltd. (n.d.). Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol - CAS 98-54-4. [Link]

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 796, 3–26. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Google Patents. (n.d.). JP2003040822A - Method for producing 4-tert-butylphenol.
  • Zhang, Y., & Li, J. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 12 – The Williamson Ether Synthesis. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding the Differences: Sec-Butyl vs. Tert-Butyl. [Link]

  • Narayanan, D., & Scorah, N. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 464–468. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. [Link]

  • Semantic Scholar. (n.d.). Metabolically Stable tert-Butyl Replacement. [Link]

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. [Link]

  • LookChem. (n.d.). 4-sec-Butylphenol. [Link]

  • PubChem. (n.d.). 4-sec-Butylphenol. [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. [Link]

  • Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

  • National Center for Biotechnology Information. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

  • National Center for Biotechnology Information. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. [Link]

  • Techinstro. (2021, October 14). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. [Link]

  • National Center for Biotechnology Information. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

  • ResearchGate. (n.d.). Comparative binding affinity of different ligands with receptors. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Propyl and butyl phenols - Evaluation statement. [Link]

  • MDPI. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

  • R Discovery. (n.d.). T-butyl Substituents Research Articles - Page 1. [Link]

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Spectroscopic Characterization Guide: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

This guide provides a definitive technical analysis of the Infrared (IR) spectroscopy profile for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine . This molecule is a critical intermediate, structurally analogous to the beta-blocker Bucindolol (specifically, the deshydroxy analog).

For researchers in drug development, this compound represents a key quality control checkpoint. The primary challenge is distinguishing this ether-amine intermediate from its starting material (2-sec-butylphenol ) and potential over-alkylated byproducts.

Molecule Specifications:

  • Chemical Formula: C₁₅H₂₅NO

  • Core Structure: Ortho-substituted phenyl ether linked to a secondary isopropylamine.

  • Key Functional Groups: Secondary Amine, Aromatic Ether, Sec-butyl alkyl chain.

Technical Analysis: Vibrational Modes & Peak Assignments

The IR spectrum of this molecule is dominated by the interplay between the aromatic ether backbone and the aliphatic amine tail. Unlike its precursor (a phenol), this molecule lacks the broad, intense O-H stretching band, serving as the primary "pass/fail" spectral feature.

Theoretical & Observed Peak Table

The following assignments are derived from standard correlation tables for secondary amines and aromatic ethers, validated against structural analogs (e.g., Bucindolol intermediates).

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
Secondary Amine N-H Stretch3310 – 3350Weak/SharpHigh: Confirms amine formation; distinguishes from tertiary amine impurities (no band).
Aromatic Ring C-H Stretch3030 – 3080WeakMedium: Confirms aromaticity.
Alkyl Chain C-H Stretch (asym/sym)2850 – 2970StrongMedium: Overlap of sec-butyl and isopropyl groups.
Aromatic Ring C=C Ring Stretch1580 – 1600MediumMedium: Characteristic "breathing" of the benzene ring.
Aromatic Ring C=C Ring Stretch1450 – 1500MediumMedium: Often split due to steric bulk of sec-butyl group.
Isopropyl Group C-H Bend (Gem-dimethyl)1380 & 1385Medium (Doublet)High: Characteristic "rabbit ears" doublet of the isopropyl tail.
Aryl Alkyl Ether C-O-C Asym. Stretch1230 – 1250Very Strong Critical: Confirming the ether linkage (Phenoxy-Ethyl).
Aliphatic Ether C-O-C Sym. Stretch1020 – 1075StrongHigh: Complements the 1240 band.
Ortho-Substitution C-H Out-of-Plane (oop)740 – 760StrongHigh: Confirms 1,2-substitution pattern (ortho).
Mechanism of Spectral Shift

The transition from the starting material (2-sec-butylphenol ) to the product involves the alkylation of the phenolic oxygen.

  • Precursor Spectrum: Dominated by a broad O-H stretch (3200–3500 cm⁻¹) and C-O stretch (~1200 cm⁻¹).

  • Product Spectrum: The broad O-H band collapses. A sharp, weak N-H band appears (~3330 cm⁻¹). The C-O stretch shifts to higher energy (~1240 cm⁻¹) due to the formation of the ether linkage.

Comparative Analysis: IR vs. Alternative Methods

In a drug development workflow, you must choose the right tool for the stage of synthesis. Below is an objective comparison of IR against NMR and HPLC for this specific intermediate.

Table 2: Performance Comparison Matrix
FeatureFT-IR (Recommended) ¹H NMR HPLC-UV
Primary Utility Functional Group ID (Rapid QC)Structural ElucidationPurity Quantification
Distinction Power High for Phenol vs. EtherVery High for exact proton countingLow (unless standards exist)
Throughput < 2 mins/sample (ATR)15-30 mins/sample10-40 mins/sample
Sample State Neat oil/liquid (ATR)Dissolved in CDCl₃Dissolved in Mobile Phase
Cost Per Run NegligibleHigh (Solvents/Cryogens)Medium (Solvents/Columns)
Blind Spot Hard to quantify <1% impuritiesExpensive for routine batch checksNo structural ID

Expert Insight: While NMR is the gold standard for confirming the structure initially, FT-IR is the superior choice for routine process monitoring. The disappearance of the Phenolic O-H band is a binary (Yes/No) indicator of reaction completion that can be monitored in real-time via IR probes.

Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for speed and reproducibility.

Phase 1: Instrument Setup
  • Technique: ATR-FTIR (Diamond or ZnSe crystal).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background) / 32 scans (sample).

  • Range: 4000 – 600 cm⁻¹.

Phase 2: Sample Preparation & Acquisition
  • Blanking: Clean crystal with isopropanol. Collect background spectrum of ambient air.

  • Deposition: Apply 10-20 µL of the neat oil (the target molecule is typically a viscous liquid) onto the crystal.

  • Contact: Apply pressure using the anvil until the force gauge reads ~80-100 (instrument specific). Why? To ensure intimate contact between the viscous oil and the crystal, maximizing the evanescent wave penetration.

  • Acquisition: Collect spectrum.

Phase 3: Validation (The "Pass/Fail" Criteria)
  • Check 1 (Reaction Comp.): Is the broad O-H region (3200-3500) clear of strong absorption? (If YES -> Phenol is consumed).

  • Check 2 (Identity): Is there a strong band at ~1240 cm⁻¹? (If YES -> Ether formed).

  • Check 3 (Amine): Is there a weak band at ~3330 cm⁻¹? (If YES -> Secondary amine present).

Visualization of Analytical Logic

Diagram 1: Spectral Decision Tree

This diagram illustrates the logic flow for identifying the target molecule against common impurities.

SpectralLogic Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH Phenol ID: Residual Starting Material (2-sec-butylphenol) CheckOH->Phenol Yes (Strong OH) CheckEther Check 1230-1250 cm⁻¹ (Strong Band?) CheckOH->CheckEther No NoEther ID: Reaction Failure (No Coupling) CheckEther->NoEther No CheckNH Check 3300-3350 cm⁻¹ (Single Weak Band?) CheckEther->CheckNH Yes Tertiary ID: Tertiary Amine Impurity (Over-alkylation) CheckNH->Tertiary No Band Target CONFIRMED IDENTITY: N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine CheckNH->Target Yes (Single Band)

Caption: Decision logic for validating the target molecule using key spectral windows.

Diagram 2: Synthesis & Vibrational Mapping

Mapping the chemical transformation to specific spectral changes.

SynthesisMap Precursor Precursor: 2-sec-butylphenol (Strong O-H Stretch) Step1 + Linker & Amine Precursor->Step1 Product Target: Ether-Amine Derivative Step1->Product Feat1 Loss of O-H (3400 cm⁻¹) Product->Feat1 Spectral Change Feat2 Gain of Ether C-O (1240 cm⁻¹) Product->Feat2 Feat3 Gain of Sec-Amine N-H (3330 cm⁻¹) Product->Feat3

Caption: Correlating synthetic steps with expected Infrared spectral shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][4] (Standard reference for functional group assignment ranges).

  • NIST Chemistry WebBook. IR Spectrum of 2-sec-butylphenol. National Institute of Standards and Technology.[5][6] Available at: [Link]

  • NIST Chemistry WebBook. IR Spectrum of Isopropylamine (2-Propanamine). National Institute of Standards and Technology.[5][6] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • PubChem. Compound Summary: 2-Propanamine, N-(2-(2-butoxyphenoxy)ethyl)-N-(1-methylethyl)- (Structural Analog). National Library of Medicine. Available at: [Link]

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A Comparative Guide to the Quantification of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine is a secondary amine with potential applications in pharmaceutical development. Accurate quantification of this compound in biological matrices like plasma and urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The unique physicochemical properties of this molecule—namely its basic secondary amine group and significant hydrophobicity—present distinct challenges and opportunities for bioanalytical method development.

This guide provides a comprehensive comparison of established analytical platforms and sample preparation techniques for the robust and reliable quantification of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine. We will explore the causality behind key experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the optimal strategy for their specific research needs. All methodologies discussed are grounded in principles that align with regulatory expectations for bioanalytical method validation, such as those outlined by the U.S. Food and Drug Administration (FDA).[1][2][3]

Physicochemical Properties & Analytical Considerations

Understanding the analyte's properties is the foundation of a robust bioanalytical method. While extensive data on N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine is not widely published, we can infer its behavior from its structure.

  • Structure: C₁₅H₂₅NO

  • Molecular Weight: 235.37 g/mol [4]

  • Key Functional Groups:

    • Secondary Amine (2-propanamine): This group is basic, with an estimated pKa around 10-11. At physiological pH (~7.4), it will be predominantly protonated (positively charged). This is a critical handle for ion-exchange chromatography and mass spectrometric detection.

    • Phenoxy Ring & Sec-Butyl Group: These moieties contribute to the molecule's non-polar character, suggesting good retention on reversed-phase chromatographic columns and solubility in organic solvents. The estimated LogP (octanol/water partition coefficient) for structurally similar compounds is often greater than 3, indicating significant hydrophobicity.[5][6]

These properties dictate that a successful method will likely involve reversed-phase liquid chromatography for separation and mass spectrometry for sensitive detection. The basic nature of the amine allows for strong retention on cation-exchange solid-phase extraction (SPE) sorbents, enabling highly selective sample cleanup.

A Comparative Overview of Analytical Platforms

The two most powerful and common platforms for small-molecule quantification in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For this analyte, LC-MS/MS is overwhelmingly the superior choice.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale for N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine
Analyte Suitability Best for volatile, thermally stable, small molecules.[7]Highly versatile; ideal for polar, non-volatile, or thermally unstable molecules.[7][8]The analyte's molecular weight and polarity make it non-ideal for GC without derivatization. LC is a gentler, more direct approach.[9]
Sample Preparation Often requires a chemical derivatization step to increase volatility and thermal stability.[7]Minimal preparation needed; direct injection is possible after cleanup.[7]Derivatization adds time, complexity, and potential for variability. LC-MS/MS avoids this, simplifying the workflow.
Sensitivity High for volatile compounds.[10]Generally offers higher sensitivity for biomolecules in complex matrices.[7][10]LC-MS/MS is the gold standard for achieving low ng/mL or even pg/mL detection limits required for PK studies.[11]
Throughput Lower, due to longer run times and potential for complex sample prep.Higher, with typical run times of 2-5 minutes per sample.High-throughput is essential for clinical and preclinical studies with large sample sets.

Sample Preparation Strategies: A Head-to-Head Comparison

The goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with analysis, while maximizing the recovery of the analyte.[12] The choice of technique represents a trade-off between speed, cost, and cleanliness.[13]

TechniqueProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Analyte is selectively adsorbed onto a solid sorbent and then eluted.[14]
Pros Fast, simple, inexpensive.Good removal of salts and some polar interferences.Highest selectivity, cleanest extracts, allows for analyte concentration.[12][13]
Cons "Dirty" extracts; high levels of phospholipids and other interferences remain.[13]Labor-intensive, requires large solvent volumes, can form emulsions.More complex method development, higher cost per sample.[12]
Typical Recovery >90%70-90%>85%
Matrix Effect HighModerateLow to Negligible
Processing Time ~15 min/plate~45-60 min/plate~50 min/plate

Recommendation: For N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine, Solid-Phase Extraction (SPE) is the most effective strategy. The basic amine group allows for the use of a mixed-mode cation exchange sorbent. This powerful technique uses a dual retention mechanism (reversed-phase and ion-exchange) to achieve superior cleanup compared to other methods.[15] This drastically reduces matrix effects, leading to a more robust and reliable assay.[16]

Workflow Comparison Diagram

G cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) p1 Add Acetonitrile p2 Vortex & Centrifuge p1->p2 p3 Inject Supernatant p2->p3 end LC-MS/MS Analysis p3->end l1 Add Buffer & Organic Solvent l2 Vortex & Centrifuge l1->l2 l3 Transfer Organic Layer l2->l3 l4 Evaporate & Reconstitute l3->l4 l4->end s1 Condition & Equilibrate s2 Load Sample s1->s2 s3 Wash (Organic & Aqueous) s2->s3 s4 Elute & Evaporate s3->s4 s4->end start Plasma Sample start->p1 Fastest, Highest Matrix Effect start->l1 Moderate Cleanup start->s1 Cleanest, Most Selective SPE_Protocol cluster_prep Sorbent Preparation cluster_extraction Extraction Process cluster_final Final Steps cond 1. Condition 1 mL Methanol equil 2. Equilibrate 1 mL Water cond->equil load 3. Load Pre-treated Plasma Sample equil->load wash1 4. Wash 1 1 mL 2% Formic Acid in Water (Removes neutral/acidic interferences) load->wash1 wash2 5. Wash 2 1 mL Methanol (Removes phospholipids) wash1->wash2 elute 6. Elute 1 mL 5% NH4OH in Methanol (Disrupts ionic bond) wash2->elute evap 7. Evaporate to Dryness elute->evap recon 8. Reconstitute in Mobile Phase A evap->recon

Caption: Step-by-step workflow for Mixed-Mode Cation Exchange SPE.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. This ensures the analyte is charged and proteins are disrupted. [17]2. SPE Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting the ionic bond with the sorbent. [18]8. Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

II. LC-MS/MS Conditions
  • LC System: UPLC/UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile [19]5. Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM). [19]Precursor and product ions would need to be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 236.2 → 121.1.

Method Validation According to Regulatory Standards

Once developed, the method must be validated to ensure it is fit for purpose. Validation demonstrates that the method is reliable and reproducible for the intended use. [1]Key parameters, as defined in the FDA's Bioanalytical Method Validation Guidance, must be assessed. [3][20][21]

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy & Precision: Closeness of measured values to the true value and the degree of scatter between measurements. Typically assessed at multiple QC levels.

  • Calibration Curve: Demonstrates the relationship between instrument response and known analyte concentrations. Linearity should be established over the expected concentration range. [22]* Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. [11]* Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Conclusion

For the quantification of N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine in biological samples, a method combining mixed-mode solid-phase extraction with LC-MS/MS analysis provides the most robust, sensitive, and selective approach. While protein precipitation offers speed, the superior cleanup from SPE is critical for minimizing matrix effects and ensuring long-term assay reliability, which is paramount in regulated drug development. The detailed protocols and comparative data in this guide serve as a comprehensive resource for developing and validating a high-quality bioanalytical method for this and structurally similar compounds.

References

  • Ovid. (n.d.). Comparison of sample preparation approaches for bioanalytical workflows and their affect on productivity.
  • BioAgilytix. (2025, December 26).
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • KCAS. (2025, February 6).
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
  • ResearchGate. (n.d.). Comparison of Sample Preparation Techniques in Bioanalytical Methods.
  • U.S. Food and Drug Administration. (2018, May 24).
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • Crawford Scientific. (n.d.).
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  • GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems.
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  • NorthEast BioLab. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS.
  • Frontiers. (n.d.).
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  • MDPI. (2023, October 12).
  • ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.
  • Santa Cruz Biotechnology. (n.d.). N-{2-[2-(sec-Butyl)phenoxy]ethyl}-2-propanamine.
  • MDPI. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma.
  • MDPI. (2025, August 13).
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  • PLOS. (2024, March 5).
  • Phenomenex. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-ethyl- (CAS 19961-27-4).
  • National Center for Biotechnology Information. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.
  • Santa Cruz Biotechnology. (n.d.). N-{2-[2-(sec-Butyl)phenoxy]ethyl}-2-propanamine.
  • ACS Publications. (1961). Spectrophotometric Determination of Secondary Amines. Analytical Chemistry.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • National Center for Biotechnology Information. (2025, March 18). The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs.
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Safety Operating Guide

Personal protective equipment for handling N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling specialty building blocks like N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine (CAS: 434310-23-3) requires a deep understanding of its molecular behavior. This compound combines a secondary amine with a lipophilic ether tail, creating a unique hazard profile: it is highly basic, potentially corrosive, and capable of rapid dermal penetration.

The following protocol provides a self-validating, step-by-step operational and disposal guide designed to ensure absolute safety and logistical efficiency in your laboratory.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The danger of this compound lies in the synergistic effect of its functional groups. The secondary amine acts as a strong Lewis base, capable of saponifying cellular lipids and causing severe tissue necrosis. Simultaneously, the bulky, lipophilic sec-butylphenoxy moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a penetration enhancer, allowing the corrosive amine to bypass the stratum corneum and enter the dermal layers rapidly.

Table 1: Quantitative Physicochemical & Hazard Profile

PropertyValue / EstimateMechanistic Hazard Implication
Molecular Weight 235.36 g/mol Low enough to exhibit vapor pressure at room temperature; inhalation hazard.
LogP (Lipophilicity) > 3.0High lipid solubility; facilitates rapid transdermal absorption.
pH (10% aq. solution) ~ 10.5 - 11.5Strong base; causes immediate saponification of skin and eye tissues.
Vapor Density (Air = 1) > 1.0Vapors are heavier than air and will pool in unventilated lower areas.

Personal Protective Equipment (PPE) Matrix

Standard latex or thin-mil vinyl gloves are insufficient for this compound. Amines aggressively degrade natural rubber, and the lipophilic tail will quickly permeate substandard polymers. We must rely on materials proven to withstand organic bases, as outlined by the [1].

Table 2: Quantitative PPE Specifications

PPE CategoryRecommended MaterialQuantitative SpecificationMechanistic Justification
Hand Protection Heavy-duty Nitrile or Butyl Rubber>480 min breakthrough timeNitrile provides superior resistance to degradation and permeation by basic amines [2].
Eye Protection Indirect Vented GogglesANSI Z87.1-2020 compliantPrevents heavy vapor intrusion and splash damage to the cornea.
Body Protection FR Lab Coat & Apron100% Cotton or NomexPrevents static discharge; will not melt into the skin upon chemical contact.
Respiratory Chemical Fume Hood80–100 fpm face velocityCaptures volatile amine vapors, preventing inhalation toxicity[3].

Operational Plan: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating chemical neutralization into the workflow, you can physically verify that the hazard has been mitigated (e.g., the disappearance of the characteristic "fishy" amine odor confirms successful salt formation).

Phase 1: Preparation & Setup
  • Ventilation Verification: Activate the chemical fume hood and verify the digital monitor reads a face velocity between 80 and 100 feet per minute (fpm).

  • Workspace Segregation: Clear the hood of any incompatible materials, specifically strong oxidizers or concentrated acids, to prevent exothermic acid-base reactions. Lay down a chemical-absorbent bench pad.

  • PPE Donning: Don your 100% cotton lab coat, buttoned to the collar. Apply a pair of heavy-duty nitrile gloves, inspecting the webbing between the fingers for micro-punctures. Don ANSI-compliant indirect vented goggles.

Phase 2: Execution & Transfer
  • Vessel Handling: Open the primary container of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine only when fully inside the 6-inch safe zone of the fume hood.

  • Volumetric Transfer: Due to the compound's likely viscosity and vapor profile, use a positive displacement pipette rather than an air-displacement pipette. This ensures quantitative accuracy and prevents aerosolization.

  • Immediate Capping: Cap the source vial immediately after withdrawing the required volume to suppress vapor emission.

Phase 3: Decontamination (Self-Validating Step)
  • Neutralization Wipe: Dampen a clean laboratory wipe with a 1% to 5% aqueous citric acid solution. Wipe down the exterior of the transfer vessels, pipettes, and the immediate bench area.

  • Validation: The weak acid will protonate any residual free-base amine, converting it into a water-soluble, non-volatile citrate salt. The rapid dissipation of any amine odor serves as your sensory validation that the area is decontaminated.

  • Final Clean: Follow up with a 70% ethanol wipe to remove the aqueous salt residue.

Spill Response & Disposal Plan

In the event of a breach, immediate chemical neutralization is prioritized over simple absorption.

  • Small Spills (<50 mL): Do not use water, as it will spread the lipophilic compound. Cover the spill with a weak acid neutralizing absorbent (e.g., sodium bisulfate-based powder). The powder will often change color or stop fizzing once the base is fully protonated. Sweep the neutralized solid into a compatible high-density polyethylene (HDPE) waste container.

  • Large Spills (>50 mL): Evacuate the laboratory immediately. Alert Environmental Health and Safety (EHS). A spill of this volume requires a self-contained breathing apparatus (SCBA) and a fully encapsulated butyl rubber suit for safe cleanup.

  • Disposal: Segregate all contaminated wipes, pipette tips, and neutralized spill debris into a clearly labeled "Corrosive Organic Waste" stream. Ensure this stream is kept strictly separated from halogenated solvents and heavy metals to comply with EPA RCRA guidelines.

Operational Workflow Visualization

The following diagram maps the logical flow of operations, ensuring that every pathway—whether a successful transfer or a spill event—terminates in safe, compliant waste disposal.

Workflow Start Pre-Operation: Hood & Velocity Check PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Transfer Execute Transfer (N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine) PPE->Transfer Spill Spill Detected? Transfer->Spill Response Spill Protocol (Neutralize with Weak Acid) Spill->Response Yes Decon Decontamination (1% Citric Acid Wipe) Spill->Decon No Waste Hazardous Waste Disposal (Corrosive Organic Stream) Response->Waste Decon->Waste

Figure 1: Operational workflow and spill response for handling lipophilic secondary amines.

References

  • Occupational Safety and Health Administration. Personal Protective Equipment. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). Glove permeation of chemicals: The state of the art of current practice. Journal of Occupational and Environmental Hygiene.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.[Link]

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